molecular formula C₄₁H₄₁N₆O₂₀P₃ B1141080 Fluorescein Alkynylamino-ATP CAS No. 185971-89-5

Fluorescein Alkynylamino-ATP

Cat. No.: B1141080
CAS No.: 185971-89-5
M. Wt: 1030.71
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Description

Fluorescein Alkynylamino-ATP, also known as this compound, is a useful research compound. Its molecular formula is C₄₁H₄₁N₆O₂₀P₃ and its molecular weight is 1030.71. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[[(2R,3R,4S,5R)-5-[4-amino-5-[3-[6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]hexanoylamino]prop-1-ynyl]pyrrolo[2,3-d]pyrimidin-7-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H41N6O20P3/c42-36-33-22(18-47(37(33)46-20-45-36)39-35(52)34(51)31(64-39)19-62-69(58,59)67-70(60,61)66-68(55,56)57)5-4-14-43-32(50)6-2-1-3-13-44-38(53)21-7-10-26-25(15-21)40(54)65-41(26)27-11-8-23(48)16-29(27)63-30-17-24(49)9-12-28(30)41/h7-12,15-18,20,31,34-35,39,48-49,51-52H,1-3,6,13-14,19H2,(H,43,50)(H,44,53)(H,58,59)(H,60,61)(H2,42,45,46)(H2,55,56,57)/t31-,34+,35+,39-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKFIASPKHCGSRA-JLRXDUNCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)NCCCCCC(=O)NCC#CC3=CN(C4=NC=NC(=C34)N)C5C(C(C(O5)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)C(=O)OC26C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1C(=O)NCCCCCC(=O)NCC#CC3=CN(C4=NC=NC(=C34)N)[C@H]5[C@H]([C@H]([C@H](O5)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)C(=O)OC26C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H41N6O20P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1030.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to Fluorescein Alkynylamino-ATP: Structure, Properties, and Advanced Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Fluorescein Alkynylamino-ATP, a versatile molecular probe at the intersection of bioenergetics, chemical biology, and cellular imaging. Designed for researchers, scientists, and drug development professionals, this document elucidates the core chemical principles, mechanisms of action, and field-proven applications of this powerful tool, empowering users to design and execute robust, insightful experiments.

Section 1: Core Chemical and Physicochemical Properties

This compound is a multifunctional analog of adenosine triphosphate (ATP). Its structure is ingeniously designed to serve three distinct yet synergistic roles: as an energetic and structural mimic of natural ATP, as a fluorescent reporter, and as a substrate for bioorthogonal ligation.

The molecule consists of a standard adenosine triphosphate core, which is recognized by a vast array of enzymes. This core is modified with a linker arm containing two key functionalities: a terminal alkyne group (a "handle" for click chemistry) and a fluorescein fluorophore for direct optical detection.[1][2] This tripartite structure is the foundation of its experimental versatility.

Caption: Core components of the this compound molecule.

Chemical Structure Diagram

Caption: Simplified 2D representation of this compound.

Below is a summary of its key quantitative properties.

PropertyValueSource
CAS Number 185971-89-5[2][3]
Molecular Formula C41H41N6O20P3[1][2][3]
Molecular Weight 1030.71 g/mol [1][3]
Excitation Max (λex) ~494-498 nm[4]
Emission Max (λem) ~517-521 nm[4][5]
Appearance Solution in water[1]
Storage Conditions -20°C, protect from light[6]

Section 2: Mechanism of Action and Key Applications

The utility of this compound stems from its ability to participate in biochemical reactions as an ATP surrogate, thereby covalently labeling the target biomolecule or its products. This labeling can be detected directly via the fluorescein moiety or indirectly via the alkyne handle.

Pillar 1: The ATP Analog as an Enzymatic Substrate

Many enzymes—including DNA polymerases, RNA polymerases, kinases, and ligases—recognize and utilize ATP. This compound is designed to be a substrate for a subset of these enzymes, particularly polymerases and terminal transferases.[2][7]

Causality of Experimental Choice: The decision to use a modified ATP analog is driven by the desire to specifically tag the site of enzymatic activity. For instance, when a polymerase incorporates this analog into a nascent DNA or RNA strand, it leaves a fluorescent and chemical handle at a precise location, enabling researchers to visualize DNA replication, transcription, or to label the 3'-ends of DNA fragments.[1]

sub DNA Primer + dNTPs + this compound enzyme DNA Polymerase sub->enzyme product Fluorescently Labeled DNA Strand enzyme->product Incorporation

Caption: Enzymatic incorporation of the fluorescent ATP analog.

Pillar 2: The Alkynyl Handle for Bioorthogonal Click Chemistry

While direct fluorescence is useful, the true power of this molecule is often unlocked via its terminal alkyne group. This group is a key component for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[8] This bioorthogonal reaction is highly specific and efficient, allowing the alkyne-modified biomolecule to be covalently linked to a molecule bearing an azide group, even in complex biological mixtures.[8]

Causality of Experimental Choice: A two-step labeling approach using click chemistry is often superior to direct detection for several reasons:

  • Flexibility: The incorporated alkyne can be "clicked" to a wide variety of azide-containing reporters, such as different fluorophores for multiplexed imaging, biotin for affinity purification, or other functional tags.[9]

  • Reduced Steric Hindrance: The initial enzymatic incorporation of the relatively small alkyne group may be more efficient than that of a bulky fluorophore-ATP conjugate.

  • Signal Amplification: Multiple azide-fluorophores can be attached to a single alkyne, potentially amplifying the signal.

step1 Step 1: Enzymatic Incorporation of Alkyne-ATP alkyne_dna Alkyne-modified Biomolecule step1->alkyne_dna step2 Step 2: Click Reaction final_product Covalently Labeled Biomolecule step2->final_product Cu(I) catalyst alkyne_dna->step2 azide_probe Azide-Fluorophore (e.g., Azide-Cy5) azide_probe->step2

Caption: Two-step labeling workflow using Click Chemistry.

Section 3: Field-Proven Experimental Protocols

The following protocols are designed as self-validating systems, with built-in controls and clear endpoints to ensure trustworthy and reproducible results.

Protocol 1: 3'-End Labeling of DNA using Terminal Deoxynucleotidyl Transferase (TdT)

This protocol describes the direct fluorescent labeling of the 3'-ends of DNA fragments, a common technique in assays like TUNEL for apoptosis detection.

A. Reagents and Equipment

  • DNA sample (e.g., fragmented genomic DNA, oligonucleotides)

  • This compound (1 mM solution)[1]

  • Terminal Deoxynucleotidyl Transferase (TdT) and corresponding reaction buffer

  • Nuclease-free water

  • DNA purification kit or ethanol precipitation reagents

  • Fluorescence plate reader or gel imaging system

  • Thermal cycler or water bath

B. Step-by-Step Methodology

  • Reaction Setup: In a sterile microcentrifuge tube, prepare the following reaction mixture on ice.

    • 5X TdT Reaction Buffer: 10 µL

    • DNA Sample (1-5 µg): X µL

    • This compound (1 mM): 2 µL

    • TdT Enzyme: 1 µL

    • Nuclease-free Water: to a final volume of 50 µL

  • Negative Control: Prepare an identical reaction mixture but omit the TdT enzyme. This control is critical to validate that labeling is enzyme-dependent.

  • Incubation: Mix gently by pipetting. Incubate the reaction at 37°C for 60 minutes.

  • Reaction Termination: Stop the reaction by adding 2 µL of 0.5 M EDTA or by heating to 70°C for 10 minutes.

  • Purification: Purify the labeled DNA from unincorporated nucleotides using a suitable DNA cleanup kit or via standard ethanol precipitation. This step is essential to reduce background fluorescence.

  • Validation and Analysis: Analyze the labeling efficiency by:

    • Gel Electrophoresis: Run the labeled DNA on an agarose or polyacrylamide gel. Visualize the DNA using a gel imager with filters appropriate for fluorescein. A fluorescent signal co-localizing with the DNA band in the enzyme-treated sample, but not the negative control, confirms successful labeling.

    • Spectrophotometry: Measure the absorbance at 260 nm (for DNA) and 494 nm (for fluorescein) to quantify incorporation.

Protocol 2: Cellular Imaging of Nascent DNA via Click Chemistry

This protocol details a two-step method to visualize newly synthesized DNA in cultured cells.

A. Reagents and Equipment

  • Adherent cells cultured on glass-bottom dishes or coverslips

  • This compound (or a less bulky analog like EdU for better cell permeability, though the principle is identical)

  • Cell permeabilization agent (e.g., digitonin for plasma membrane, Triton X-100 for nuclear)

  • Click reaction components: Azide-conjugated fluorophore (e.g., Alexa Fluor 647 Azide), copper(II) sulfate (CuSO4), and a reducing agent (e.g., sodium ascorbate).

  • Fixative (e.g., 4% Paraformaldehyde in PBS)

  • Fluorescence microscope with appropriate filter sets

B. Step-by-Step Methodology

  • Metabolic Labeling: Treat cells with a reagent that induces DNA synthesis (if necessary). Introduce this compound into the cells. Causality Note: Direct addition to media is inefficient for ATP analogs. Permeabilization with a gentle agent like digitonin is often required to deliver the triphosphate into the cytoplasm while maintaining organellar integrity.

  • Fixation: After the desired labeling period (e.g., 30-60 minutes), wash the cells three times with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash again with PBS, then permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes to allow entry of the click chemistry reagents.

  • Click Reaction: Prepare the click reaction cocktail immediately before use. For a 100 µL reaction:

    • PBS: 94 µL

    • Azide-Fluorophore (2 mM stock): 2 µL

    • CuSO4 (100 mM stock): 2 µL

    • Sodium Ascorbate (500 mM stock, freshly prepared): 2 µL

  • Incubation: Aspirate the permeabilization buffer and add the click reaction cocktail to the cells. Incubate for 30 minutes at room temperature, protected from light.

  • Washing and Counterstaining: Wash the cells three times with PBS. If desired, counterstain nuclei with a DNA dye like DAPI.

  • Validation Control: A crucial control is to perform the entire procedure on cells that were not exposed to the alkyne-ATP analog. These cells should show no signal from the azide-fluorophore, validating the specificity of the click reaction.

  • Imaging: Mount the coverslips and image using a fluorescence microscope. The signal from the clicked fluorophore will reveal the sites of DNA synthesis.

Section 4: Data Interpretation and Advanced Insights

  • Enzyme Kinetics: When using fluorescent ATP analogs, be aware that they may not be processed with the same kinetics as native ATP.[10] Kinetic parameters like Km and Vmax may differ, which can be a point of investigation itself or a factor to consider when designing experiments.[11][12]

  • Background Fluorescence: Cellular autofluorescence, particularly from flavins, can interfere with fluorescein detection.[13] Proper controls and image processing, including background subtraction, are essential.

  • Phototoxicity and Photobleaching: Fluorescein is susceptible to photobleaching. When performing live-cell imaging, minimize light exposure by using the lowest possible excitation intensity and shortest exposure times to maintain cell health and signal integrity.[14]

Conclusion

This compound is a testament to modern molecular probe design, offering a powerful combination of biochemical activity and chemical reactivity. Its ability to act as an enzymatic substrate allows for the precise placement of a fluorescent and bioorthogonal tag onto target molecules. By understanding its core properties and leveraging the robust protocols detailed in this guide, researchers can effectively visualize, track, and isolate the products of ATP-dependent enzymatic processes, driving new discoveries in molecular biology, diagnostics, and therapeutic development.

References

  • Jena Bioscience. N6-(6-Aminohexyl)-dATP-Cy3. [Link]

  • 2BScientific. N6-(6-Aminohexyl)-ATP-Cy3. [Link]

  • Jena Bioscience. N6-(6-Aminohexyl)-ATP-Cy3. [Link]

  • Chemical-Suppliers.com. This compound | CAS 185971-89-5. [Link]

  • Malapit, C. A. SYNTHESIS OF FLUORESCEIN, a fluorescent dye. Ateneo de Manila University. [Link]

  • Jena Bioscience. N6-(6-Amino)hexyl-ATP. [Link]

  • BIOFOUNT. 185971-89-5|this compound. [Link]

  • Jena Bioscience. Fluorescein-12-dUTP, Fluorescent Nucleotides for DNA Labeling. [Link]

  • Shang, M., et al. (1999). Spectral properties and structure of fluorescein and its alkyl derivatives in micelles. Colloids and Surfaces A: Physicochemical and Engineering Aspects.
  • Fox, K. FFR Green Synthesis of Fluorescein Dye. CDN. [Link]

  • Jena Bioscience. N6-(6-Aminohexyl)-ATP-6-ROX. [Link]

  • NileRed. (2024). Making Fluorescein. YouTube. [Link]

  • Sharma, R., et al. (2018). A review of synthesis of fluorescein based advanced materials.
  • Chembiochem. (2020). Fluorescently Labelled ATP Analogues for Direct Monitoring of Ubiquitin Activation. Europe PMC. [Link]

  • Vessey, K. A., et al. (2019). Fluorescent Labeling and Quantification of Vesicular ATP Release Using Live Cell Imaging. Methods in Molecular Biology.
  • Liu, Y., et al. (2007). Rapid determination of enzyme kinetics from fluorescence: overcoming the inner filter effect. Analytical Biochemistry.
  • Wang, L., et al. (2023). Recent Advances in Design Strategies and Imaging Applications of Fluorescent Probes for ATP. MDPI. [Link]

  • Zhu, L., et al. (2025). Progress in Molecular Design of ATP Specific Fluorescent Probes for Multidisciplinary Applications.
  • Koltermann, A., et al. (1998).
  • Liu, Y., et al. (2007). Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect. PMC. [Link]

  • Marx, C. P., et al. (2020). Fluorescently Labelled ATP Analogues for Direct Monitoring of Ubiquitin Activation.
  • ResearchGate. Michaelis-Menten kinetics of fluorescein uptake and inhibition profile.... [Link]

  • HCB Bio. This compound. [Link]

  • Azab, H. A., et al. (2011). Surface-functionalized fluorescent silica nanoparticles for the detection of ATP.
  • Zoss, B. R., et al. (2025). Consensus guidelines for cellular label-free optical metabolic imaging. PMC. [Link]

  • Bak, H., et al. (2003). Measurement of Enzyme Kinetics Using a Continuous-Flow Microfluidic System. Analytical Chemistry.
  • Ilievski, F. (2024). Fluorescence labelling of re-coded E.coli w/ non-canonical chem. entities for single mol. tracking. YouTube. [Link]

  • ResearchGate. In vivo cellular imaging using fluorescent proteins - Methods and Protocols.
  • Wang, H., et al. (2023). Chemical tags and beyond: Live-cell protein labeling technologies for modern optical imaging. PMC. [Link]

Sources

An In-depth Technical Guide to the Synthesis and Purification of Fluorescein Alkynylamino-ATP

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically detailed framework for the synthesis, purification, and characterization of Fluorescein Alkynylamino-ATP, a vital fluorescent nucleotide analog for researchers in molecular biology, biochemistry, and drug development. The methodologies presented herein are grounded in established bioconjugation and chromatographic principles, ensuring scientific integrity and reproducibility. This document is intended for an audience of researchers, scientists, and professionals with a working knowledge of synthetic chemistry and laboratory procedures.

Introduction: The Significance of Fluorescent Nucleotide Analogs

Fluorescently labeled nucleotides, such as this compound, are indispensable tools for a wide array of biological assays. Their ability to be incorporated into nucleic acids by polymerases allows for the direct visualization and quantification of DNA and RNA.[1] These analogs are fundamental to applications including DNA sequencing, PCR, fluorescence in situ hybridization (FISH), and for probing the active sites of ATP-utilizing enzymes like kinases and ATPases.[2][3]

Fluorescein, the fluorophore in this conjugate, is widely used due to its high quantum yield and an excitation maximum (494 nm) that aligns well with common laser lines, emitting a bright green fluorescence at 521 nm.[4] The "Alkynylamino" linker provides a versatile chemical handle. Depending on its structure, it can either present a terminal alkyne for bioorthogonal "click" chemistry reactions or a primary amine for conventional amide bond formation.[5][6][7] This guide will detail a robust synthesis pathway involving the coupling of an amine-functionalized ATP analog with an amine-reactive fluorescein derivative, a method chosen for its reliability and accessibility.

Strategic Overview of the Synthesis Workflow

The synthesis of this compound is approached as a two-stage process. First, a suitable ATP analog bearing a primary amine is procured or synthesized. Second, this amino-ATP is covalently linked to an N-Hydroxysuccinimide (NHS) ester derivative of fluorescein. The rationale for this strategy is the high efficiency and specificity of the reaction between a primary aliphatic amine and an NHS ester, which forms a stable amide bond under mild, aqueous-compatible conditions.[5][8]

The entire workflow is designed to maximize yield while ensuring the final product's purity, which is critical for its biological applications.

G cluster_synthesis Synthesis Stage cluster_purification Purification & Analysis cluster_qc Quality Control start_mat Starting Materials: - N6-(6-Aminohexyl)-ATP - Fluorescein NHS Ester reaction Coupling Reaction (Amine-NHS Ester Ligation) start_mat->reaction crude_prod Crude Product: This compound reaction->crude_prod hplc RP-HPLC Purification crude_prod->hplc Injection lyophilize Lyophilization hplc->lyophilize Fraction Collection final_prod Pure Fluorescein Alkynylamino-ATP lyophilize->final_prod ms Mass Spectrometry (Verification of MW) final_prod->ms uv_vis UV-Vis & Fluorescence (Concentration & Purity) final_prod->uv_vis

Caption: Overall workflow for the synthesis and purification of this compound.

Synthesis of this compound via NHS Ester Coupling

This section provides a detailed protocol for the conjugation of an amine-modified ATP with Fluorescein NHS Ester. The chosen starting material, N6-(6-Aminohexyl)-ATP, provides a primary amine at the end of a six-carbon spacer, which is ideal for minimizing steric hindrance between the fluorophore and the ATP moiety.[9][10]

Materials and Reagents
Reagent/MaterialGradeSupplier ExamplePurpose
N6-(6-Aminohexyl)-ATP Sodium Salt≥95% (HPLC)Jena BioscienceAmine-functionalized ATP precursor
5(6)-Carboxyfluorescein succinimidyl ester (Fluorescein NHS Ester)≥90%Thermo FisherAmine-reactive fluorophore
Dimethylformamide (DMF), AnhydrousAnhydrous, ≥99.8%Sigma-AldrichSolvent for NHS ester stock solution
Sodium Bicarbonate BufferMolecular Biology-Reaction buffer (maintains optimal pH)
Reversed-Phase HPLC ColumnC18, 5 µm, 100 ÅWaters, AgilentPurification of the final product
Acetonitrile (ACN), HPLC GradeHPLC Grade-HPLC mobile phase (organic)
Triethylammonium Acetate (TEAA) Buffer1.0 M, pH 7.0-HPLC mobile phase (aqueous, ion-pairing agent)
Step-by-Step Synthesis Protocol

Rationale: The reaction is performed at a slightly basic pH (8.3-8.5) to ensure the primary amine of the hexyl linker is deprotonated and thus maximally nucleophilic, while minimizing the competing hydrolysis of the NHS ester.[5] DMF is used to dissolve the hydrophobic fluorescein NHS ester before its addition to the aqueous reaction buffer.

  • Preparation of Reagents:

    • Prepare a 100 mM sodium bicarbonate buffer and adjust the pH to 8.3 using NaOH. Degas the buffer before use.

    • Dissolve N6-(6-Aminohexyl)-ATP in the sodium bicarbonate buffer to a final concentration of 10 mM.

    • Immediately before starting the reaction, dissolve the Fluorescein NHS Ester in anhydrous DMF to a concentration of 50 mM. This solution is moisture-sensitive and should not be stored.[8]

  • Conjugation Reaction:

    • In a microcentrifuge tube protected from light, add the 10 mM solution of N6-(6-Aminohexyl)-ATP.

    • While vortexing gently, add a 5-fold molar excess of the 50 mM Fluorescein NHS Ester solution dropwise to the ATP solution. The molar excess ensures efficient labeling of the ATP analog.

    • Incubate the reaction mixture for 2-4 hours at room temperature, protected from light. Gentle mixing during incubation is recommended.

  • Reaction Quenching (Optional but Recommended):

    • To quench any unreacted NHS ester, a small amount of an amine-containing buffer like Tris-HCl can be added to a final concentration of 50-100 mM. Let it react for another 30 minutes. This step is generally not necessary if the reaction proceeds directly to HPLC purification.

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the gold standard for purifying nucleotides and their analogs, offering high resolution to separate the desired product from starting materials and byproducts.[1][11]

HPLC System and Conditions
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 50 mM Triethylammonium Acetate (TEAA), pH 7.0.

  • Mobile Phase B: Acetonitrile (ACN).

  • Detection: Diode array detector (DAD) monitoring at 260 nm (for ATP) and 494 nm (for Fluorescein).

  • Flow Rate: 1.0 mL/min.

  • Gradient: A linear gradient from 5% B to 50% B over 30 minutes is a good starting point for optimization.

G

Caption: Step-by-step workflow for the RP-HPLC purification of the product.

Purification Protocol
  • Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes or until a stable baseline is achieved.

  • Sample Injection: Dilute the crude reaction mixture 1:10 in Mobile Phase A and inject it onto the equilibrated column.

  • Gradient Elution: Start the gradient elution. The unreacted hydrophilic N6-(6-Aminohexyl)-ATP will elute early, followed by the more hydrophobic this compound conjugate. Unreacted, hydrolyzed fluorescein will also elute as a separate peak.

  • Fraction Collection: Collect the fractions corresponding to the peak that shows strong absorbance at both 260 nm and 494 nm. This dual absorbance is the signature of the desired conjugate.

  • Solvent Removal: Pool the pure fractions and remove the acetonitrile and TEAA by lyophilization (freeze-drying). The final product will be a fluffy, orange-yellow solid.

Characterization and Quality Control

Proper characterization is essential to confirm the identity, purity, and concentration of the synthesized this compound.

Mass Spectrometry

Purpose: To confirm the molecular weight of the final product, verifying the successful conjugation.

  • Technique: Electrospray Ionization Mass Spectrometry (ESI-MS) is highly suitable for analyzing nucleotides.[2]

  • Expected Mass: The expected molecular weight for this compound (derived from N6-(6-Aminohexyl)-ATP and 5-Carboxyfluorescein) should be calculated and compared with the experimental mass spectrum. The presence of the correct molecular ion peak confirms the product's identity.

UV-Visible and Fluorescence Spectroscopy

Purpose: To determine the concentration and confirm the spectral properties of the conjugate.

  • UV-Visible Spectroscopy:

    • Dissolve the lyophilized product in a suitable buffer (e.g., Tris-HCl, pH 7.5).

    • Measure the absorbance at the maximum for ATP (~260 nm) and fluorescein (~494 nm).

    • The concentration can be calculated using the Beer-Lambert law with the known extinction coefficient for fluorescein at 494 nm. The ratio of A260/A494 provides an estimate of the labeling efficiency and purity.

  • Fluorescence Spectroscopy:

    • Record the excitation and emission spectra. For fluorescein, the excitation maximum should be around 494 nm and the emission maximum around 521 nm.[4] This confirms the integrity of the fluorophore post-synthesis.

ParameterMethodExpected Outcome
Identity ESI-Mass SpectrometryObserved mass matches the calculated molecular weight of the conjugate.
Purity Analytical RP-HPLCA single major peak with absorbance at both 260 nm and 494 nm (>95% area).
Concentration UV-Visible SpectroscopyDetermined from absorbance at 494 nm using the extinction coefficient of fluorescein.
Fluorescent Properties Fluorescence SpectroscopyExcitation max ~494 nm, Emission max ~521 nm.

Storage and Handling

The purified this compound should be stored as a lyophilized powder or in a buffered aqueous solution at -20°C or below. It is crucial to protect the compound from light to prevent photobleaching. For use, it is recommended to prepare small aliquots to avoid repeated freeze-thaw cycles.

Conclusion

This guide outlines a robust and reproducible methodology for the synthesis and purification of high-quality this compound. By leveraging the efficient chemistry of NHS esters and the high-resolution separation power of RP-HPLC, researchers can confidently produce this essential fluorescent nucleotide analog. Rigorous quality control through mass spectrometry and spectroscopic analysis ensures the final product is suitable for demanding downstream applications, empowering further discoveries in the life sciences.

References

  • A mass spectrometry-based approach for identifying novel DNA polymerase substrates from a pool of dNTP analogues. (n.d.). National Institutes of Health.
  • Synthesis of a novel fluorescent non-nucleotide ATP analogue and its interaction with myosin ATPase. (2011). PubMed. Retrieved from [Link]

  • Protocol: NHS Ester Labeling of Amino-Biomolecules. (n.d.). Interchim. Retrieved from [Link]

  • γ-phosphate CLICK-functionalized ATP analogs: Kinase substrate identification by non-radioactive in vitro Phosphorylation. (n.d.). Jena Bioscience. Retrieved from [Link]

  • A signal-on fluorescence biosensor for detection of adenosine triphosphate based on click chemistry. (2014). PolyU Scholars Hub. Retrieved from [Link]

  • A signal-on fluorescence biosensor for detection of adenosine triphosphate based on click chemistry | Request PDF. (2014). ResearchGate. Retrieved from [Link]

  • Click Chemistry. (n.d.). Carl ROTH. Retrieved from [Link]

  • Fluorescent Labeling and Quantification of Vesicular ATP Release Using Live Cell Imaging. (n.d.). Publisher Link. Retrieved from [Link]

  • N6-(6-Aminohexyl)-ATP. (n.d.). Jena Bioscience. Retrieved from [Link]

  • N6-(6-Aminohexyl)-ATP, Adenosines labeled with free Amino groups. (n.d.). Jena Bioscience. Retrieved from [Link]

  • N6-(6-Aminohexyl)-ATP-ATTO-488. (n.d.). Jena Bioscience. Retrieved from [Link]

  • Determination of ATP, ADP, and AMP Levels by Reversed-Phase High-Performance Liquid Chromatography in Cultured Cells. (2019). PubMed. Retrieved from [Link]

  • Determination of ATP, ADP, AMP Levels by Reversed-Phase High Performance Liquid Chromatography in Cultured Cells. (n.d.). UCL Discovery. Retrieved from [Link]

  • Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures. (2024). ResearchGate. Retrieved from [Link]

  • SYNTHESIS OF FLUORESCEIN, a fluorescent dye. (n.d.). Ateneo de Manila University. Retrieved from [Link]

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Topic: Cellular Uptake and Localization of Fluorescein Alkynylamino-ATP

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Abstract

Fluorescein Alkynylamino-ATP is a fluorescently tagged analog of adenosine triphosphate, engineered to serve as a powerful tool for investigating cellular bioenergetics, signaling, and membrane transport dynamics.[1] Its intrinsic fluorescence allows for the direct visualization of its interaction with cellular systems, providing spatiotemporal insights into ATP uptake and subsequent subcellular distribution. This guide provides a comprehensive overview of the known mechanisms governing the cellular internalization of this probe, details its subsequent localization within the cell, and presents robust, field-proven protocols for its application in live-cell imaging and quantitative analysis. We delve into the causality behind experimental design, emphasizing the establishment of self-validating systems to ensure data integrity and reproducibility.

Introduction: The this compound Probe

Adenosine triphosphate (ATP) is the principal energy currency of the cell, but it also functions as a critical extracellular signaling molecule, activating a class of purinergic receptors that mediate a vast array of physiological processes.[2][3] Studying the dynamics of extracellular ATP (eATP) uptake is crucial for understanding its role in both normal physiology and pathological states like inflammation and cancer.[4][5]

This compound is an ATP analog where a fluorescein fluorophore is attached via a linker to the adenosine base.[6][7] This modification allows the molecule to be tracked using fluorescence-based techniques while often retaining its ability to interact with ATP-binding proteins and transporters.[1][8] Its use as a substrate for enzymes like terminal transferase has been noted, highlighting its utility in molecular biology applications.[6][7]

Table 1: Properties of this compound

PropertyValueSource(s)
CAS Number 185971-89-5[6][7][9]
Molecular Formula C₄₁H₄₁N₆O₂₀P₃[7][9]
Molecular Weight ~1030.71 g/mol [9]
Excitation (λex) ~492 nm[10]
Emission (λem) ~517 nm[10]
Primary Application Fluorescent probe for ATP-dependent processes, DNA labeling[6][8]

Mechanisms of Cellular Uptake

The cellular plasma membrane is selectively permeable, and the entry of a charged, relatively large molecule like this compound is not a passive process. Research on eATP and its analogs has revealed several distinct pathways for internalization. The dominant mechanism can vary significantly depending on the cell type, its metabolic state, and the concentration of the probe.

Endocytic Pathways

Endocytosis, the process by which cells internalize substances by engulfing them, is a major route for eATP uptake.[11] Studies using non-hydrolyzable fluorescent ATP have demonstrated that cancer cells, in particular, can internalize eATP through multiple endocytic mechanisms to increase their intracellular ATP pools, which can promote proliferation and drug resistance.[4][5]

  • Macropinocytosis : This is a non-specific, large-scale endocytic process used to internalize extracellular fluid and solutes. It is a prominent pathway for eATP uptake in many cancer cell lines.[4][5] This process is dependent on the actin cytoskeleton.

  • Clathrin-Mediated Endocytosis : This receptor-mediated pathway involves the formation of small vesicles coated with the protein clathrin. It is a well-documented mechanism for the internalization of various molecules and has been shown to contribute significantly to eATP uptake.[4][12]

  • Caveolae-Mediated Endocytosis : These flask-shaped invaginations of the plasma membrane, rich in the protein caveolin, also serve as an entry point for eATP in certain cells.[4][12]

P2X7 Receptor-Mediated Permeabilization

A fascinating and direct route of entry is through the P2X7 receptor, a unique ATP-gated ion channel.[13] Activation of the P2X7 receptor by high concentrations of ATP (or its potent analog, BzATP) leads not only to cation influx but, upon sustained stimulation, to the formation of a large, non-selective membrane pore.[14][15][16] This pore is permeable to molecules up to 900 Daltons, which is large enough to permit the direct passage of this compound (~1030 Da, though size exclusion can be complex) and other fluorescent dyes like YO-PRO-1 into the cytoplasm.[14][16][17]

The dual functionality of the P2X7 receptor as both a channel and a potential pore makes it a critical factor in the uptake of ATP analogs in immune cells, glial cells, and certain cancer cells where it is highly expressed.[13][16]

Diagram 1: Cellular Uptake Pathways for this compound

cluster_extracellular Extracellular Space cluster_cellular Intracellular Space cluster_membrane Plasma Membrane Probe Fluorescein Alkynylamino-ATP Macropinocytosis Macropinocytosis Probe->Macropinocytosis Bulk Uptake Clathrin Clathrin-Mediated Endocytosis Probe->Clathrin Receptor- Mediated Caveolae Caveolae-Mediated Endocytosis Probe->Caveolae Receptor- Mediated P2X7 P2X7 Receptor Pore Probe->P2X7 Direct Entry Cytosol Cytosol Macropinocytosis->Cytosol Endosome Escape Clathrin->Cytosol Endosome Escape Caveolae->Cytosol Endosome Escape P2X7->Cytosol Uptake Cellular Uptake (Endocytosis / Pores) Endosome Endosome Uptake->Endosome Cytosol Cytosol Uptake->Cytosol Direct Entry (e.g., P2X7) Lysosome Lysosome Endosome->Lysosome Maturation Endosome->Cytosol Endosomal Escape Mitochondria Mitochondria Cytosol->Mitochondria Targeting Nucleus Nucleus Cytosol->Nucleus Transport

Caption: Post-uptake trafficking and localization of this compound.

Experimental Design and Protocols

Investigating the uptake and localization of this probe requires careful experimental design, robust controls, and optimized imaging techniques. [18][19]

Core Experimental Workflow

The general workflow involves cell preparation, incubation with the fluorescent probe, live-cell imaging for localization analysis, and quantitative methods like flow cytometry to measure uptake efficiency.

Diagram 3: Experimental Workflow

cluster_prep Preparation cluster_analysis Analysis cluster_output Data Output A1 Seed cells on imaging-compatible plates/coverslips A2 Incubate with Fluorescein Alkynylamino-ATP A1->A2 A3 (Optional) Add pathway-specific inhibitors or activators A2->A3 B1 Live-Cell Confocal Microscopy A3->B1 B2 Flow Cytometry A3->B2 C1 Image Analysis: Subcellular Localization Co-localization with Organelle Markers B1->C1 C2 Quantitative Analysis: % Fluorescent Cells Mean Fluorescence Intensity (MFI) B2->C2

Caption: A generalized workflow for studying probe uptake and localization.

Detailed Protocol: Live-Cell Imaging of Probe Uptake

This protocol provides a framework for visualizing the internalization and localization of this compound in adherent mammalian cells.

Materials:

  • Adherent cells of interest (e.g., HeLa, A549, or a macrophage line like RAW 264.7)

  • Glass-bottom imaging dishes or coverslips

  • Complete cell culture medium

  • Live-cell imaging buffer (e.g., HBSS with calcium and magnesium) [18]* this compound stock solution (e.g., 1 mM in water) [8]* (Optional) Organelle-specific live-cell stains (e.g., MitoTracker™ Red CMXRos, LysoTracker™ Deep Red) [18]* (Optional) Pathway inhibitors (see Table 2)

  • Confocal microscope with environmental control (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: 24-48 hours prior to the experiment, seed cells onto glass-bottom imaging dishes at a density that will result in 60-70% confluency on the day of imaging.

  • Pre-treatment (Optional): If using inhibitors, replace the culture medium with medium containing the inhibitor at its optimal concentration and incubate for the recommended time (e.g., 30-60 minutes) at 37°C.

  • Probe Labeling:

    • Prepare a working solution of this compound in pre-warmed live-cell imaging buffer. A typical starting concentration is 50-100 µM, but this should be optimized for your cell type.

    • Wash the cells once with warm imaging buffer.

    • Add the probe-containing buffer to the cells.

  • Live-Cell Imaging:

    • Immediately transfer the dish to the confocal microscope stage, ensuring the environmental chamber is equilibrated to 37°C and 5% CO₂. [20][21] * Use a low laser power setting for the 488 nm laser line to minimize phototoxicity. [19][21] * Begin acquiring images. For time-lapse experiments, capture images every 2-5 minutes for a period of 1-2 hours to track the internalization process.

    • If co-localizing with other stains, use sequential scanning to prevent spectral bleed-through.

  • Image Analysis:

    • Analyze images using software such as ImageJ/Fiji. [22] * Define regions of interest (ROIs) for whole cells, nuclei, and cytoplasm to quantify fluorescence intensity changes over time. [22] * Use co-localization analysis (e.g., Pearson's Correlation Coefficient) to determine the degree of overlap between the probe's signal and organelle-specific markers.

Protocol: Quantitative Analysis of Uptake by Flow Cytometry

Flow cytometry provides a high-throughput method to quantify probe uptake across a large cell population. [23][24] Procedure:

  • Cell Preparation: Culture cells in suspension or detach adherent cells using a gentle, non-enzymatic method.

  • Labeling: Resuspend cells in imaging buffer containing the desired concentration of this compound (and inhibitors, if applicable). Incubate at 37°C for a defined period (e.g., 60 minutes).

  • Washing: Pellet the cells by centrifugation and wash twice with cold PBS to remove extracellular probe.

  • Analysis: Resuspend the final cell pellet in FACS buffer. Analyze on a flow cytometer equipped to detect fluorescein (e.g., using a 488 nm laser and a ~525/50 nm bandpass filter).

  • Data Interpretation: Gate on the live cell population. Quantify both the percentage of fluorescein-positive cells and the mean fluorescence intensity (MFI) of the positive population. [23]

Essential Controls for Self-Validating Experiments

To ensure the trustworthiness of your results, the inclusion of proper controls is non-negotiable. [25][26]

  • Unlabeled Control: An aliquot of cells that has not been exposed to the probe. This is essential for setting the background fluorescence and defining the gate for "positive" cells in flow cytometry. [25][26]* Temperature Control: Perform a parallel experiment at 4°C. Endocytosis is an energy-dependent process and is largely inhibited at low temperatures. [27]A significant reduction in fluorescence signal at 4°C is strong evidence for active uptake.

  • Pathway Inhibition: Use pharmacological inhibitors to dissect the uptake mechanism. A reduction in uptake in the presence of a specific inhibitor points to the involvement of that pathway.

Table 2: Common Inhibitors for Dissecting Uptake Pathways

InhibitorTarget PathwayTypical Working Conc.Rationale & Citation
Cytochalasin D Macropinocytosis (Actin polymerization)1-10 µMDisrupts the actin cytoskeleton required for membrane ruffling. [4]
Chlorpromazine Clathrin-mediated endocytosis5-10 µg/mLPrevents the assembly of clathrin coats at the plasma membrane. [4][12]
Genistein / Filipin Caveolae-mediated endocytosis50-200 µM / 1-5 µg/mLGenistein inhibits tyrosine kinases involved in caveolae formation; Filipin disrupts cholesterol-rich caveolae structures. [4]
A-438079 / AZ10606120 P2X7 Receptor1-10 µMSelective and potent antagonists that block the P2X7 channel/pore, preventing direct entry. [14]

Conclusion and Future Directions

This compound is a versatile probe for the real-time investigation of ATP uptake and distribution. Understanding its cellular transport is predicated on appreciating the interplay between various endocytic pathways and direct permeabilization events, particularly through the P2X7 receptor. The protocols and validation strategies outlined in this guide provide a robust framework for researchers to explore these dynamic processes. By combining high-resolution live-cell imaging with quantitative flow cytometry and a rigorous set of controls, scientists can generate high-confidence data, shedding light on the critical role of extracellular ATP in cellular health and disease.

References

  • ATP induces large channel endocytosis with concomitant increase in cell density. Okajimas Folia Anat Jpn. [Link]

  • Extracellular ATP a New Player in Cancer Metabolism: NSCLC Cells Internalize ATP In Vitro and In Vivo Using Multiple Endocytic Mechanisms. Molecular Cancer Research. [Link]

  • Extracellular ATP and macropinocytosis: their interactive and mutually supportive roles in cell growth, drug resistance, and EMT in cancer. Molecular Cancer. [Link]

  • Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry. Analyst. [Link]

  • This compound. Chemical-Suppliers.com. [Link]

  • Live Cell Imaging Protocol & Troubleshooting. Creative Biolabs. [Link]

  • The use of fluorescent probes in cell-counting procedures. Oxford Academic. [Link]

  • Mammalian P2X7 receptor pharmacology: comparison of recombinant mouse, rat and human P2X7 receptors. British Journal of Pharmacology. [Link]

  • Extracellular ATP Triggers the Rupture of Endosomes/Endolysosomes and... ResearchGate. [Link]

  • ATP Consumption Is Coupled with Endocytosis in Exudated Neutrophils. MDPI. [Link]

  • Evaluating Cellular Drug Uptake with Fluorescent Sensor Proteins. ACS Sensors. [Link]

  • Live Cell Imaging Methods and Protocols. ResearchGate. [Link]

  • Quantitative determination of fluorescence labeling implemented in cell cultures. bioRxiv. [Link]

  • Quantification of cellular uptake analysis by flow cytometry, inverse... ResearchGate. [Link]

  • Live-cell microscopy – tips and tools. Journal of Cell Science. [Link]

  • The P2X7 Receptor is an Important Regulator of Extracellular ATP Levels. Frontiers in Endocrinology. [Link]

  • Designing a Fluorescence Microscopy Experiment. FluoroFinder. [Link]

  • How to quantify fluorescence intensity in cell images?. Patsnap Synapse. [Link]

  • Structural basis for the functional properties of the P2X7 receptor for extracellular ATP. Acta Pharmacologica Sinica. [Link]

  • Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states. British Journal of Pharmacology. [Link]

  • Design strategies for organelle-selective fluorescent probes: where to start?. Chemical Society Reviews. [Link]

  • The P2X7 Receptor: Central Hub of Brain Diseases. Frontiers in Molecular Neuroscience. [Link]

  • Live-cell RNA imaging with metabolically incorporated fluorescent nucleosides. Nature Communications. [Link]

  • Cellular uptake and uptake mechanism. ResearchGate. [Link]

  • Biological Controls. UTHealth Houston. [Link]

  • Permeability-Controllable Potentiometric Fluorescent Probes Enable Visually Discriminating Near-Zero and Normal Situations of Cell Membrane Potential. Analytical Chemistry. [Link]

  • ATP analogues at a glance. Journal of Cell Science. [Link]

  • Subcellular mass spectrometry imaging of lipids and nucleotides using transmission geometry ambient laser desorption and plasma ionisation. Nature Communications. [Link]

  • Quantitative Structure-Activity Relationship of Fluorescent Probes and Their Intracellular Localizations. MDPI. [Link]

  • Fluorescent proteins for organelle and subcellular labeling. Takara Bio. [Link]

  • Adenosine triphosphate. Wikipedia. [Link]

  • A Comparison of Cellular Uptake Mechanisms, Delivery Efficacy, and Intracellular Fate between Liposomes and Extracellular Vesicles. Advanced Drug Delivery Reviews. [Link]

  • Fluorescein-12-dATP, 7-Propargylamino-7-deaza-dATP. Jena Bioscience. [Link]

  • Special Issue “Purinergic Signalling in Physiology and Pathophysiology 2.0”. MDPI. [Link]

  • Surface-functionalized fluorescent silica nanoparticles for the detection of ATP. Chemical Communications. [Link]

  • Recent Advances in Design Strategies and Imaging Applications of Fluorescent Probes for ATP. MDPI. [Link]

  • Progress in Molecular Design of ATP Specific Fluorescent Probes for Multidisciplinary Applications. ResearchGate. [Link]

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An In-depth Technical Guide to Fluorescein Alkynylamino-ATP: Suppliers, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of Fluorescein Alkynylamino-ATP, a versatile fluorescent nucleotide analog. It is intended for researchers, scientists, and professionals in drug development who are looking to leverage this powerful tool in their experimental workflows. We will delve into its core applications, provide detailed protocols, and list reputable suppliers to facilitate its procurement.

Introduction to this compound

This compound is a chemically modified adenosine triphosphate (ATP) molecule that incorporates two key features: a fluorescein fluorophore and an alkynyl group. This dual functionality makes it an invaluable reagent for a range of biochemical and molecular biology applications.

  • Fluorescein Moiety : The fluorescein component imparts fluorescent properties to the molecule, allowing for its detection and quantification using standard fluorescence-based instrumentation. Fluorescein is a widely used fluorophore with well-characterized excitation and emission spectra (typically around 494 nm and 521 nm, respectively), making it compatible with most fluorescence microscopes, plate readers, and flow cytometers.

  • Alkynyl Group : The terminal alkyne group serves as a reactive handle for "click chemistry," specifically the Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) reaction.[1][2] This bioorthogonal reaction allows for the covalent attachment of the this compound molecule to other molecules that have been modified to contain an azide group, with high specificity and efficiency.[1][2]

The combination of these features enables researchers to utilize this compound as a probe in enzymatic assays and as a tool for labeling and detecting biomolecules.

Suppliers and Catalog Information for this compound and Analogs

For researchers looking to source this compound and its functional analogs, the following table provides a summary of known suppliers and their corresponding catalog numbers. It is always recommended to consult the supplier's website for the most current product information and availability.

SupplierProduct NameCatalog NumberCAS Number
BiosynthThis compound - 1.0 mM solutionNF16725185971-89-5
Santa Cruz BiotechnologyThis compoundsc-221235185971-89-5
ChemicalBookThis compoundCB1853235185971-89-5
Jena BioscienceFluorescein-12-dATPNU-1611-FAMXNot specified
Cayman ChemicalFluorescein-12-dATP16395Not specified
RevvityFluorescein-12-ATPNEL545001EANot specified

Note: "dATP" variants are deoxyadenosine triphosphate analogs, which are substrates for DNA polymerases, while "ATP" analogs are substrates for a broader range of enzymes like kinases and ATPases.

Core Applications in Scientific Research

The unique properties of this compound lend it to two primary areas of application: enzymatic assays and bioconjugation via click chemistry.

Enzymatic Assays: Probing Kinase and ATPase Activity

Fluorescent ATP analogs are powerful tools for studying the activity of ATP-utilizing enzymes such as kinases and ATPases.[3] These assays offer a non-radioactive and often continuous method for monitoring enzyme kinetics.[4]

Principle: The fundamental principle behind these assays is the change in the fluorescent properties of the analog upon enzymatic reaction. For instance, in a kinase assay, the transfer of the terminal phosphate group (containing the fluorophore) to a substrate can lead to a change in the local environment of the fluorophore, resulting in a detectable change in fluorescence intensity, polarization, or lifetime.[3][5] Alternatively, the consumption of the fluorescent ATP analog can be monitored over time.

Causality in Experimental Design: The choice of a fluorescent ATP analog over traditional methods like 32P-ATP is driven by several factors:

  • Safety: It eliminates the need for handling radioactive materials.

  • High-Throughput Screening (HTS): Fluorescence-based assays are readily adaptable to multi-well plate formats, making them ideal for screening large compound libraries for potential enzyme inhibitors.[6]

  • Real-time Monitoring: In many cases, these assays allow for the continuous monitoring of enzyme activity, providing detailed kinetic information.[3]

Click Chemistry: Labeling and Detection of Biomolecules

The presence of the alkynyl group makes this compound a versatile tool for "click" chemistry.[7] The CuAAC reaction is highly specific, efficient, and can be performed in aqueous buffers, making it suitable for labeling a wide range of biomolecules, including proteins, nucleic acids, and lipids.[1][8]

Principle: A biomolecule of interest is first functionalized with an azide group. This can be achieved through various chemical modification strategies or by metabolic labeling. The azide-modified biomolecule is then incubated with this compound in the presence of a copper(I) catalyst, leading to the formation of a stable triazole linkage and the covalent attachment of the fluorescein label.[2]

Workflow Visualization:

G cluster_0 Biomolecule Functionalization cluster_1 Click Reaction cluster_2 Detection Biomolecule Biomolecule of Interest (e.g., Protein, DNA) Azide_Modification Introduce Azide Group (Chemical or Metabolic Labeling) Biomolecule->Azide_Modification Azide_Biomolecule Azide-Modified Biomolecule Azide_Modification->Azide_Biomolecule Click_Reaction CuAAC Reaction Azide_Biomolecule->Click_Reaction Fluorescein_ATP This compound Fluorescein_ATP->Click_Reaction Copper_Catalyst Copper(I) Catalyst Copper_Catalyst->Click_Reaction Labeled_Biomolecule Fluorescently Labeled Biomolecule Click_Reaction->Labeled_Biomolecule Detection Fluorescence Detection (Microscopy, Gel Electrophoresis, etc.) Labeled_Biomolecule->Detection

Caption: Workflow for Click Chemistry Labeling.

Detailed Experimental Protocols

The following protocols are provided as a starting point and should be optimized for your specific experimental system.

Protocol 1: In Vitro Kinase Activity Assay

This protocol describes a general fluorescence-based assay to measure the activity of a purified kinase.

Materials:

  • Purified Kinase

  • Kinase Substrate (peptide or protein)

  • This compound (or a suitable fluorescent ATP analog)

  • Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 96- or 384-well black microplate

  • Fluorescence Plate Reader

Procedure:

  • Prepare Reagents:

    • Prepare a 2X kinase solution in kinase reaction buffer.

    • Prepare a 2X substrate/fluorescent ATP solution in kinase reaction buffer. The final concentration of the fluorescent ATP analog should be at or below its Km for the kinase to ensure the assay is sensitive to changes in enzyme activity.

  • Assay Setup:

    • Add 10 µL of the 2X kinase solution to each well of the microplate.

    • To initiate the reaction, add 10 µL of the 2X substrate/fluorescent ATP solution to each well.

  • Incubation:

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

  • Detection:

    • Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission filters for fluorescein.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme) from the experimental wells.

    • Plot the fluorescence intensity against the enzyme concentration or inhibitor concentration to determine kinase activity or IC50 values.

Principle of a Fluorescence-Based Kinase Assay:

G Kinase Kinase Phospho_Substrate Phosphorylated Substrate (Fluorescent) Kinase->Phospho_Substrate Substrate Substrate Substrate->Phospho_Substrate Fluorescent_ATP Fluorescein-ATP ADP ADP Fluorescent_ATP->ADP Fluorescence_Signal Increased Fluorescence Phospho_Substrate->Fluorescence_Signal

Caption: Principle of a fluorescence-based kinase assay.

Protocol 2: Click Chemistry Labeling of an Azide-Modified Oligonucleotide

This protocol outlines the labeling of an alkyne-modified oligonucleotide with an azide-containing fluorophore, a conceptually similar process to using this compound with an azide-modified target.

Materials:

  • Azide-Modified Oligonucleotide

  • This compound

  • Copper(II) Sulfate (CuSO4)

  • Sodium Ascorbate

  • Tris-buffered saline (TBS) or Phosphate-buffered saline (PBS)

  • DMSO (optional, for dissolving reagents)

Procedure:

  • Prepare Stock Solutions:

    • Dissolve the azide-modified oligonucleotide in nuclease-free water to a final concentration of 100 µM.

    • Dissolve this compound in water or DMSO to a final concentration of 10 mM.

    • Prepare a 100 mM solution of CuSO4 in water.

    • Prepare a 500 mM solution of sodium ascorbate in water (prepare fresh).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following in order:

      • 1 µL of 100 µM azide-modified oligonucleotide

      • 2 µL of 10 mM this compound

      • 16 µL of TBS or PBS

      • 1 µL of 100 mM CuSO4

  • Initiate the Reaction:

    • Add 1 µL of 500 mM sodium ascorbate to the reaction mixture. The sodium ascorbate reduces Cu(II) to the catalytic Cu(I) species.

  • Incubation:

    • Incubate the reaction at room temperature for 1-2 hours. Protect the reaction from light.

  • Purification (Optional but Recommended):

    • The labeled oligonucleotide can be purified from unreacted dye and catalyst using methods such as ethanol precipitation, size-exclusion chromatography, or HPLC.

  • Analysis:

    • The labeling efficiency can be assessed by gel electrophoresis (visualizing the fluorescent band) or by UV-Vis spectroscopy.

References

  • Chemical-Suppliers.com. (n.d.). This compound. Retrieved from [Link]

  • Hepattack. (n.d.). This compound. Retrieved from [Link]

  • Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. Retrieved from [Link]

  • Jena Bioscience. (n.d.). Fluorescein-12-dATP, 7-Propargylamino-7-deaza-dATP. Retrieved from [Link]

  • Kleman, J., et al. (2014). Fluorescently Labeled ATP Analogues for Direct Monitoring of Ubiquitin Activation. Angewandte Chemie International Edition, 53(11), 2812-2816. Retrieved from [Link]

  • Click-Chemistry.com. (n.d.). Protocol: Click-Chemistry Labeling of Biomolecules and DNA. Retrieved from [Link]

  • Thiele, C., et al. (2014). A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins. Journal of Lipid Research, 55(4), 783-792. Retrieved from [Link]

  • Jena Bioscience. (n.d.). CLICK-labeling of cellular metabolites. Retrieved from [Link]

  • Anwar, M. U., et al. (2018). A review ofsynthesis of fluorescein based advanced materials. International Journal of Chemical and Biological Sciences, 14, 120-141. Retrieved from [Link]

  • Sirsi, S. R., et al. (2024). Synthesis and Characterization of a Novel Concentration-Independent Fluorescent Chloride Indicator, ABP-Dextran, Optimized for Extracellular Chloride Measurement. International Journal of Molecular Sciences, 25(2), 861. Retrieved from [Link]

  • BellBrook Labs. (n.d.). Detecting ATP-utilizing Enzyme Activity Using a Simple Fluorescence Intensity Quenching ADP Assay. Retrieved from [Link]

  • Moro, A. J., et al. (2011). Surface-functionalized fluorescent silica nanoparticles for the detection of ATP. Chemical Communications, 47(21), 6066-6068. Retrieved from [Link]

  • Li, Y., et al. (2023). Recent Advances in Design Strategies and Imaging Applications of Fluorescent Probes for ATP. Chemosensors, 11(7), 417. Retrieved from [Link]

  • Di Martino, S., et al. (2022). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. International Journal of Molecular Sciences, 23(19), 11468. Retrieved from [Link]

  • Vasta, J. D., et al. (2018). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Current Protocols in Chemical Biology, 10(2), 42-65. Retrieved from [Link]

  • Kim, J. E., et al. (2015). Intracellular ATP Assay of Live Cells Using PTD-Conjugated Luciferase. Molecules and Cells, 38(11), 1002-1007. Retrieved from [Link]

  • Zhu, L., et al. (2025). Progress in Molecular Design of ATP Specific Fluorescent Probes for Multidisciplinary Applications. Coordination Chemistry Reviews, 503, 215589. Retrieved from [Link]

Sources

A Comprehensive Guide to the Safe Handling and Application of Fluorescein Alkynylamino-ATP

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorescein Alkynylamino-ATP is a multifunctional chemical probe essential for modern biochemical and cell-based assays. As an analog of adenosine triphosphate (ATP), it integrates a fluorescent fluorescein moiety for detection and a terminal alkyne group for bio-orthogonal "click" chemistry. This combination enables its use in a wide array of applications, including enzyme activity profiling, inhibitor screening, and fluorescence polarization assays.[1][2] This guide provides a comprehensive overview of the chemical properties, safe handling procedures, and key experimental protocols for this compound, ensuring both personnel safety and the integrity of experimental outcomes.

Section 1: Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its correct handling, storage, and application. The molecule is designed to act as a substrate for ATP-utilizing enzymes, with its modifications allowing for subsequent detection and conjugation.[3][4]

Table 1: Key Properties of this compound

PropertyValueSource(s)
Molecular Formula C₄₁H₄₁N₆O₂₀P₃[3][5]
Molecular Weight 1030.71 g/mol [3][5]
CAS Number 185971-89-5[5][6]
Appearance Orange-red crystalline powder[7]
Excitation Wavelength ~494 nm[7]
Emission Wavelength ~521 nm[8]
Solubility Soluble in water and aqueous buffers[7]

Note: Exact excitation and emission maxima can be buffer-dependent and should be empirically determined for the specific assay conditions.

Section 2: Health, Safety, and Hazard Identification

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, its safe handling can be inferred from the known properties of its constituent parts: fluorescein and a modified ATP nucleotide. The compound should be handled with the standard precautions applied to novel chemical entities for research use only.[5][9]

  • Potential Hazards :

    • Eye Irritation : The fluorescein component is classified as a serious eye irritant.[7][10] Direct contact with eyes may cause irritation and should be avoided.

    • Skin Contact : May cause skin irritation upon prolonged or repeated contact.[10] The dye component will stain skin and clothing.[7]

    • Inhalation/Ingestion : The toxicological properties of this specific analog have not been fully investigated.[7] As an ATP analog, it has the potential to interact with endogenous ATP-binding proteins and enzymes, warranting caution to prevent internal exposure.

Section 3: Standard Operating Procedures for Safe Handling

Adherence to rigorous safety protocols is paramount to minimize exposure risks and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound in either solid or solution form.

  • Eye Protection : ANSI-rated safety glasses or chemical splash goggles are mandatory to prevent eye contact.[10]

  • Hand Protection : Nitrile or latex gloves should be worn to prevent skin contact. Change gloves immediately if they become contaminated.

  • Body Protection : A standard laboratory coat must be worn to protect clothing from staining and contamination.[11]

Engineering Controls and Workspace
  • Ventilation : When handling the solid powder, work should be performed in a chemical fume hood or a well-ventilated area to avoid inhalation of dust.[11]

  • Designated Area : It is good practice to designate a specific area for the preparation of stock solutions and handling of the compound to contain any potential spills.

Storage and Stability

Proper storage is critical to maintain the chemical integrity and functionality of the reagent.

  • Temperature : Store the compound, both in solid and solution form, at -20°C or below.

  • Light Sensitivity : Fluorescein is susceptible to photobleaching. Protect from light by storing in a dark container or wrapping vials in aluminum foil.

  • Aliquoting : To avoid repeated freeze-thaw cycles which can degrade the molecule, it is highly recommended to aliquot stock solutions into single-use volumes upon preparation.

Preparation of Stock Solutions

The compound is typically supplied as a solid or a pre-made solution (e.g., 1.0 mM).

  • Reconstitution (if solid) : Allow the vial to warm to room temperature before opening to prevent condensation. Reconstitute in a high-quality aqueous buffer (e.g., Tris-HCl, HEPES) or nuclease-free water to a desired stock concentration (e.g., 1-10 mM).

  • Solubilization : Vortex briefly to ensure the compound is fully dissolved.

  • Aliquoting and Storage : Dispense into single-use, light-protected microcentrifuge tubes and store immediately at -20°C or -80°C.

Waste Disposal

Dispose of all waste containing this compound in accordance with local, state, and federal regulations for chemical waste. This includes contaminated gloves, pipette tips, tubes, and unused solutions.

Section 4: Experimental Protocols and Applications

This compound is a versatile tool for studying ATP-utilizing enzymes, particularly protein kinases.[1][12] Its alkyne handle allows for covalent labeling via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry".[13][14]

Workflow for Kinase Activity Profiling via Click Chemistry

This workflow enables the labeling and detection of kinase substrates. The kinase transfers the fluorescent, alkyne-modified ADP moiety to its substrate, which is then "clicked" to an azide-containing reporter tag (e.g., biotin-azide for subsequent streptavidin blotting, or an azide-functionalized bead for enrichment).

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: Bio-orthogonal Ligation cluster_2 Step 3: Downstream Analysis K Kinase + Substrate + This compound P Phosphorylated Substrate (with Fluorescein-Alkyne-ADP) K->P Enzymatic Transfer C Add Azide-Reporter (e.g., Biotin-Azide) + Cu(I) Catalyst P->C L Covalently Labeled Substrate C->L Click Reaction D Detection / Enrichment L->D e.g., SDS-PAGE, Western Blot, Mass Spectrometry

Caption: Kinase activity profiling workflow using click chemistry.

Detailed Protocol:

  • Prepare Kinase Reaction : In a microcentrifuge tube, prepare the kinase reaction mixture. This typically includes:

    • Kinase Buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM DTT)

    • Protein Kinase (concentration to be optimized, e.g., 10-50 nM)[12]

    • Kinase Substrate (e.g., a specific peptide or protein)

    • This compound (final concentration typically 10-100 µM)

  • Initiate and Incubate : Initiate the reaction by adding the ATP analog. Incubate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes).

  • Prepare Click-Chemistry Cocktail : Prepare this fresh. In a separate tube, mix the following:[14][15]

    • Copper(II) Sulfate (CuSO₄) solution

    • A copper-chelating ligand like THPTA or TBTA[14][16]

    • Azide-reporter probe (e.g., Biotin-Azide)

    • A reducing agent, typically Sodium Ascorbate, to reduce Cu(II) to the catalytic Cu(I) state.[14]

  • Perform Click Reaction : Add the freshly prepared click cocktail to the kinase reaction mixture. Add Sodium Ascorbate last to initiate the reaction.[14] Incubate at room temperature for 30-60 minutes, protected from light.[14][15]

  • Analyze Results : The labeled substrate can now be analyzed. For example, if a biotin-azide reporter was used, the reaction can be stopped with SDS-PAGE loading buffer, run on a gel, transferred to a membrane, and detected using streptavidin-HRP.

Application in Fluorescence Polarization (FP) Assays

FP is a homogeneous technique used to study molecular binding events.[17] It relies on the principle that a small, fluorescent molecule (the tracer) tumbles rapidly in solution, depolarizing emitted light. When bound to a larger molecule (e.g., a protein), its tumbling slows, and the polarization of the emitted light is maintained.[17]

This compound can be used as a tracer to screen for kinase inhibitors.[8][18]

G cluster_0 Low Polarization cluster_1 High Polarization cluster_2 Competitive Inhibition F_ATP Fluorescein Alkynylamino-ATP (Free) L1 Rapid Tumbling L2 Depolarized Light Bound Kinase-Tracer Complex F_ATP->Bound + Kinase H1 Slow Tumbling H2 Polarized Light Inhibitor Inhibitor Displaces Tracer Bound->Inhibitor + Inhibitor F_ATP_Free Fluorescein Alkynylamino-ATP (Free) Inhibitor->F_ATP_Free Returns to Low Polarization

Caption: Principle of a competitive FP kinase inhibitor assay.

General FP Assay Protocol:

  • Determine Optimal Tracer Concentration : Serially dilute this compound in assay buffer and measure fluorescence polarization to find a concentration that gives a stable and robust signal (typically in the low nanomolar range).

  • Assay Setup : In a microplate (e.g., black, 384-well), add:

    • Kinase in assay buffer.

    • Test compound (potential inhibitor) or DMSO (vehicle control).

    • This compound tracer.

  • Incubate : Incubate the plate at room temperature for a set period to allow the binding to reach equilibrium.

  • Read Plate : Measure fluorescence polarization using a plate reader equipped with appropriate excitation (~480 nm) and emission (~535 nm) filters and polarizers.[8]

  • Data Analysis : A decrease in polarization in the presence of a test compound indicates that it has displaced the fluorescent tracer from the kinase's ATP-binding site, identifying it as a potential inhibitor.

Conclusion

This compound is a powerful and versatile reagent for modern drug discovery and biochemical research. Its utility, however, is matched by the need for rigorous safety and handling protocols. By understanding its chemical properties, adhering to standard safety procedures, and implementing validated experimental workflows, researchers can leverage this tool to its full potential, generating reliable data while ensuring a safe laboratory environment.

References

  • ACS Omega. (2020). Use of BODIPY-Labeled ATP Analogues in the Development and Validation of a Fluorescence Polarization-Based Assay for Screening of Kinase Inhibitors.
  • Nikiforov, T., et al. (2001). New applications of fluorescence polarization for enzyme assays and in genomics. Proc. SPIE 4255, Clinical Diagnostic Systems.
  • Biosynth. This compound - 1.0 mM solution.
  • ChemicalBook. This compound | 185971-89-5.
  • Chemical-Suppliers. This compound | CAS 185971-89-5.
  • Lea, W. A., & Simeonov, A. Fluorescence Polarization Assays in Small Molecule Screening. Expert Opinion on Drug Discovery.
  • Santa Cruz Biotechnology. This compound | CAS 185971-89-5.
  • Fisher Scientific. Fluorescein Safety Data Sheet.
  • Interchim. Click Chemistry: new protocol for the labeling and modification of biomolecules.
  • Creative Diagnostics. Click Chemistry Protocols.
  • Flinn Scientific. (2014). Fluorescein SDS (Safety Data Sheet).
  • ScienceLab.com. (2005). Material Safety Data Sheet - Fluorescein MSDS.
  • LaConte, L. E. W., et al. Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog. NIH Public Access.
  • BroadPharm. Click Chemistry Protocols.
  • BIOFOUNT. 185971-89-5|this compound.
  • BroadPharm. (2022). Protocol for Azide-Alkyne Click Chemistry.
  • Molecular Devices. Fluorescence Polarization (FP).
  • ResearchGate. Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog.
  • Shaffer, J., et al. Fluorescent Peptide Assays For Protein Kinases. NIH Public Access.
  • Vector Labs. Cell Lysate Labeling.
  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.

Sources

Introduction: Understanding the Multifaceted Nature of Fluorescein Alkynylamino-ATP

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of Fluorescein Alkynylamino-ATP

This compound is a versatile molecular tool, ingeniously designed to merge the bioenergetic role of adenosine triphosphate (ATP) with the capabilities of modern bioconjugation and fluorescence detection. Its structure, featuring a fluorescein reporter, a reactive alkyne handle, and a triphosphate energy source, makes it invaluable for a range of applications, from labeling nucleic acids to probing ATP-binding sites in proteins.[1][2][3] However, this functional complexity also introduces multiple points of potential instability. This guide provides a comprehensive analysis of the factors governing the stability of this compound and offers field-proven protocols to ensure its integrity and performance in your research.

The molecule's utility is predicated on its structural integrity. Degradation of any of its three key components—the triphosphate chain, the fluorescein dye, or the alkyne linker—can lead to failed experiments, misleading data, and a loss of valuable resources. Therefore, a deep understanding of its chemical vulnerabilities is not merely academic; it is a prerequisite for robust and reproducible science.

Section 1: Core Stability Factors and Degradation Pathways

The stability of this compound is not a single variable but a dynamic interplay of several factors. Each component of the molecule has distinct vulnerabilities that must be addressed through proper handling and storage.

The Triphosphate Chain: The Peril of Hydrolysis

The phosphoanhydride bonds in the triphosphate chain are thermodynamically unstable and susceptible to hydrolysis, yielding ADP and phosphate, and subsequently AMP. This process can be spontaneous or enzyme-catalyzed.

  • Spontaneous Hydrolysis: In aqueous solutions, the triphosphate chain will slowly hydrolyze. The rate of this hydrolysis is significantly influenced by pH and temperature. While ATP is relatively stable between pH 6.8 and 7.4, more extreme pH levels accelerate its degradation.[4] ATP analogs are often designed to be more resistant to hydrolysis, but they are not entirely immune.[5][6] Long-term experiments at physiological temperatures (37°C) can lead to significant hydrolysis of even slowly hydrolysable analogs over several days.[5][7]

  • Enzymatic Degradation: Contamination of solutions with nucleases (specifically, ATPases) will rapidly degrade the molecule. This is a critical concern when working with biological samples or using non-sterile reagents.

The consequence of hydrolysis is twofold: a reduction in the concentration of the active ATP analog and the generation of potential inhibitors (the corresponding ADP/AMP analogs), which could interfere with the biological system under study.

cluster_products1 cluster_products2 Fluorescein-Alkyne-ATP Fluorescein-Alkyne-ATP Fluorescein-Alkyne-ADP Fluorescein-Alkyne-ADP Fluorescein-Alkyne-ATP->Fluorescein-Alkyne-ADP Hydrolysis (Spontaneous or Enzymatic) Pi Pi Fluorescein-Alkyne-AMP Fluorescein-Alkyne-AMP Fluorescein-Alkyne-ADP->Fluorescein-Alkyne-AMP Hydrolysis PPi PPi

Caption: Primary degradation pathway via hydrolysis.

The Fluorescein Moiety: A Battle Against Light and pH

The fluorescein component is the source of the molecule's utility in fluorescence-based assays, but it is also a significant source of instability.

  • pH Sensitivity: The fluorescence quantum yield of fluorescein is highly pH-dependent.[8][9] The dianionic form, which predominates at basic pH (pH > 8), is the most fluorescent.[9][10] As the pH becomes acidic (below ~6.4), the molecule transitions to less fluorescent mono-anionic, neutral, and cationic forms, leading to a dramatic decrease in signal intensity.[10] Therefore, maintaining an appropriate pH is crucial for consistent fluorescence measurements. Using distilled water, which can have an acidic pH (~6.0), is discouraged for dissolving fluorescently labeled molecules.

  • Photobleaching: Fluorescein is susceptible to photobleaching, an irreversible photochemical destruction of the fluorophore upon exposure to excitation light.[10] While adequate for standard imaging, its photostability is lower than some newer dyes.[] This degradation is exacerbated by intense light sources and prolonged exposure.[12] All solutions containing fluorescein should be protected from light to prevent signal loss.

  • Quenching: The fluorescence of fluorescein can be quenched by adjacent molecules. Notably, deoxyguanosine nucleotides have been shown to be effective quenchers, an effect that is dependent on proximity and sequence context.[13][14][15][16] This is a key consideration in experimental design, particularly in nucleic acid labeling applications.

The Alkyne Group: Controlled Reactivity

The terminal alkyne group is incorporated for specific conjugation reactions, most commonly copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry".[17][18][19] While relatively stable under general storage conditions, it is a reactive moiety. The primary consideration is to prevent unintended reactions by ensuring the purity of the compound and avoiding exposure to catalysts (like copper ions) until the conjugation step is intended.[17][20]

Section 2: Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is the most effective strategy to maximize the shelf-life and performance of this compound.

Data Presentation: Storage Recommendations
Form Temperature Buffer/Solvent Key Considerations
Lyophilized Powder -20°C or -80°CN/AThe most stable long-term storage format. Protect from moisture and light.
Stock Solution (≥10 mM) -20°C (short-term) or -80°C (long-term)10 mM Tris-HCl, pH 7.5Aliquot to avoid repeated freeze-thaw cycles.[21] Use nuclease-free buffer. Protect from light.
Working Solution (<1 mM) 4°C (short-term, days) or -20°CRecommended assay bufferPrepare fresh for each experiment if possible. Avoid prolonged storage at 4°C. Protect from light.
Experimental Protocol: Reconstitution of Lyophilized Powder

This protocol ensures the integrity of the compound upon transition from its most stable state (lyophilized) to a usable solution.

  • Equilibration: Before opening, allow the vial to equilibrate to room temperature for 10-15 minutes. This prevents condensation of atmospheric moisture onto the powder, which can lead to hydrolysis.

  • Centrifugation: Briefly centrifuge the vial (e.g., 1 minute at 5,000 x g) to collect all lyophilized material at the bottom of the tube.[21][22]

  • Solvent Addition: Add the appropriate volume of nuclease-free 10 mM Tris-HCl, pH 7.5, to achieve the desired stock concentration (e.g., 10 mM). Tris buffer is recommended over water to maintain a stable pH that is favorable for both triphosphate and fluorescein stability.

  • Dissolution: Vortex gently for 15-30 seconds to ensure complete dissolution. Visually inspect the solution to confirm no particulates remain.

  • Aliquoting: Immediately partition the stock solution into small, single-use aliquots in light-blocking, nuclease-free tubes. The volume of the aliquots should be tailored to your typical experimental needs to minimize waste and, critically, to avoid freeze-thaw cycles.[21]

  • Storage: Promptly store the aliquots at -80°C for long-term storage.

cluster_workflow Recommended Handling Workflow Receive Receive Lyophilized Product Store_Lyo Store at -20°C to -80°C Receive->Store_Lyo Immediate Storage Equilibrate Equilibrate Vial to Room Temp Store_Lyo->Equilibrate Prior to First Use Spin Centrifuge to Collect Powder Equilibrate->Spin Reconstitute Reconstitute in Tris Buffer (pH 7.5) Spin->Reconstitute Aliquot Aliquot into Single-Use Tubes Reconstitute->Aliquot Store_Stock Store Stock at -80°C Aliquot->Store_Stock Use Thaw Single Aliquot for Experiment Store_Stock->Use

Caption: Workflow for reconstitution and storage.

Section 3: Protocol for Stability Assessment by HPLC

For applications requiring the highest degree of confidence, or when troubleshooting unexpected results, verifying the integrity of your this compound stock is crucial. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for this analysis.

  • System Preparation:

    • Column: C18 reverse-phase column (e.g., Waters Xterra MS C18, 5 µm).[23]

    • Mobile Phase A: 100 mM Triethylammonium acetate (TEAA), pH 7.0.

    • Mobile Phase B: Acetonitrile (CH₃CN).

    • Detector: UV-Vis detector set to monitor the absorbance of adenine (~260 nm) and fluorescein (~490 nm).[][23]

  • Sample Preparation:

    • Thaw one aliquot of your stock solution on ice.

    • Dilute a small amount of the stock solution to a final concentration of approximately 100-200 µM in Mobile Phase A.

  • Chromatography Method:

    • Flow Rate: 1.0 mL/min (adjust based on column dimensions).

    • Gradient:

      • 0-5 min: 100% Mobile Phase A.

      • 5-35 min: Linear gradient from 0% to 25% Mobile Phase B.

      • 35-40 min: Linear gradient from 25% to 50% Mobile Phase B (for column wash).

      • 40-45 min: Return to 100% Mobile Phase A for re-equilibration.

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • Intact Product: The primary peak, showing absorbance at both ~260 nm and ~490 nm, corresponds to the intact this compound.

    • Hydrolysis Products: Earlier eluting peaks, which may also show absorbance at both wavelengths but with different retention times, likely correspond to the more polar ADP and AMP analogs.

    • Purity Calculation: Calculate the purity by integrating the peak area of the intact product and dividing it by the total area of all nucleotide-related peaks. Purity of ≥95% is generally considered high quality.[22][24]

Section 4: Troubleshooting and Final Recommendations

  • Problem: Low/No Fluorescence Signal.

    • Cause: Incorrect pH of the assay buffer.

    • Solution: Verify the buffer pH is between 7.5 and 8.5. For experiments in acidic environments, be aware that fluorescence will be significantly quenched.[9]

    • Cause: Photobleaching.

    • Solution: Minimize light exposure during all handling steps. Use antifade reagents in imaging buffers where appropriate.[]

    • Cause: Degradation of the compound.

    • Solution: Verify integrity via HPLC. Use a fresh aliquot from -80°C storage.

  • Problem: Inconsistent Results Between Experiments.

    • Cause: Use of a master stock that has undergone multiple freeze-thaw cycles.

    • Solution: Always use single-use aliquots.

    • Cause: Nuclease contamination.

    • Solution: Use certified nuclease-free water, buffers, and pipette tips. Maintain aseptic technique.

Final Directive: The chemical stability of this compound is finite. Optimal results are achieved by treating it as a sensitive, multi-component reagent. Prioritize long-term storage in a lyophilized state at -80°C. Upon reconstitution, create and use single-use aliquots stored at -80°C, always protecting them from light and pH extremes. By implementing these rigorous protocols, researchers can ensure the integrity of this powerful tool and the validity of their experimental data.

References

  • Choice of ATP Analogues for Biophysical Studies—A Systematic NMR-Based Investigation for the AAA Enzyme p97. MDPI. Available at: [Link]

  • Hints and Tips. Microsynth AG. Available at: [Link]

  • A new class of cleavable fluorescent nucleotides: synthesis and optimization as reversible terminators for DNA sequencing by synthesis. Nucleic Acids Research, PMC, NIH. Available at: [Link]

  • Mant-ATP, Intrinsically Fluorescent Adenosines. Jena Bioscience. Available at: [Link]

  • Choice of ATP Analogues for Biophysical Studies—A Systematic NMR-Based Investigation for the AAA Enzyme p97. ResearchGate. Available at: [Link]

  • TNP-ADP, Intrinsically Fluorescent Adenosines. Jena Bioscience. Available at: [Link]

  • Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog. PMC, NIH. Available at: [Link]

  • The conservative behaviour of fluorescein. Water SA. Available at: [Link]

  • ATP Analogues for Structural Investigations: Case Studies of a DnaB Helicase and an ABC Transporter. PubMed Central. Available at: [Link]

  • Oxygen- and pH-Dependent Photophysics of Fluorinated Fluorescein Derivatives. NIH. Available at: [Link]

  • Fluorogenic Label for Biomolecular Imaging. PMC, NIH. Available at: [Link]

  • Fluorescent nucleobases as tools for studying DNA and RNA. PMC, PubMed Central. Available at: [Link]

  • ATP analogues at a glance. Journal of Cell Science. Available at: [Link]

  • A comparative study of ATP analogs for phosphorylation-dependent kinase–substrate crosslinking. PMC, NIH. Available at: [Link]

  • Adenosine triphosphate. Wikipedia. Available at: [Link]

  • TNP-ATP. Wikipedia. Available at: [Link]

  • Technical Information about 3'-NH2-ADP. BIOLOG Life Science Institute. Available at: [Link]

  • What is the effect of the pH on the fluorescence?. Quora. Available at: [Link]

  • Alkyne-containing Nucleotides. Jena Bioscience. Available at: [Link]

  • A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews. Available at: [Link]

  • Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications. PMC, NIH. Available at: [Link]

  • Modified Nucleosides, Nucleotides and Nucleic Acids via Click Azide-Alkyne Cycloaddition for Pharmacological Applications. MDPI. Available at: [Link]

  • Dual-Labelled Nanoparticles Inform on the Stability of Fluorescent Labels In Vivo. NIH. Available at: [Link]

  • This compound. Chemical-Suppliers. Available at: [Link]

  • Fluorescently Labelled ATP Analogues for Direct Monitoring of Ubiquitin Activation. PubMed. Available at: [Link]

  • Stabilization of lyophilized pharmaceuticals by process optimization: Challenges and opportunities. ResearchGate. Available at: [Link]

  • Fluorescein-Labeled Oligonucleotides for Real-Time PCR: Using the Inherent Quenching of Deoxyguanosine Nucleotides. ResearchGate. Available at: [Link]

  • Differing thermal sensitivities of physiological processes alter ATP allocation. PubMed. Available at: [Link]

  • Strategies for Rapid Development of Liquid and Lyophilized Antibody Formulations. Catalent. Available at: [Link]

  • Effect of primary and secondary structure of oligodeoxyribonucleotides on the fluorescent properties of conjugated dyes. PMC, NIH. Available at: [Link]

  • A suicidal mechanism for the exquisite temperature sensitivity of TRPV1. PMC, NIH. Available at: [Link]

  • Fluorescein-labeled oligonucleotides for real-time pcr: using the inherent quenching of deoxyguanosine nucleotides. PubMed. Available at: [Link]

  • Formulation optimization of lyophilized aptamer-gold nanoparticles: Maintained colloidal stability and cellular uptake. NIH. Available at: [Link]

  • Sequence-dependent quenching of fluorescein fluorescence on single-stranded and double-stranded DNA. PMC, NIH. Available at: [Link]

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Methodological & Application

Application Notes & Protocols: Visualizing ATP-Dependent Processes with Alkynylamino-ATP and Click Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: Illuminating Cellular Energetics and Signaling

Adenosine 5'-triphosphate (ATP) is the fundamental energy currency of the cell, powering a vast array of biological processes from DNA replication to muscle contraction.[1] Visualizing the sites of ATP consumption provides an invaluable window into cellular activity, signaling pathways, and metabolic state. This guide details a powerful and versatile method for imaging these processes in fixed cells: the enzymatic incorporation of an alkyne-modified ATP analog (N6-Propargylamino-ATP or similar) followed by covalent labeling with a fluorescent azide via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".

This technique offers high sensitivity and specificity, enabling researchers to pinpoint the subcellular localization of ATP-utilizing enzymes like kinases, polymerases, and ligases.[2][3] The alkyne handle is small and bio-inert, minimizing perturbation of the natural substrate. The subsequent click reaction is highly efficient and bio-orthogonal, meaning it proceeds rapidly under physiological conditions without cross-reacting with other functional groups found in cells.[4][5]

Core Principle: This is a two-step process:

  • Metabolic Labeling: Live cells are incubated with an alkynylamino-ATP analog. Cellular enzymes incorporate this analog into newly synthesized biomolecules (e.g., RNA, phosphorylated proteins).

  • Fluorescent Detection: After cell fixation and permeabilization, a fluorescein-azide molecule is covalently "clicked" onto the incorporated alkyne tag, rendering the sites of ATP utilization fluorescently visible.

The Underlying Science: A Tale of Two Chemistries

Part 1: Bio-inspired Incorporation of Alkynylamino-ATP

The success of this method hinges on the ability of endogenous cellular enzymes to recognize and utilize alkynylamino-ATP as a surrogate for natural ATP. ATP analogs, where a modification is made to the adenine base, are often well-tolerated by many enzymes.[6] For instance, RNA polymerases can incorporate the modified nucleotide into newly transcribed RNA, while protein kinases can transfer the γ-phosphate (with the alkyne tag attached to the adenosine) to their substrates.[2] This incorporation step effectively "plants a flag" on molecules that have recently been synthesized or modified in an ATP-dependent manner.

Part 2: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction

The "click" reaction is a cornerstone of modern bioconjugation.[] While the thermal reaction between an azide and an alkyne is slow and requires harsh conditions, the presence of a copper(I) catalyst dramatically accelerates the reaction by orders of magnitude (10⁷ to 10⁸-fold).[4] This allows the reaction to proceed efficiently in a complex biological milieu at room temperature and neutral pH.[4][5]

The mechanism involves the formation of a copper-acetylide intermediate, which then reacts with the azide to form a stable triazole ring, permanently linking the fluorescein dye to the target biomolecule.[][8][9]

Caption: A simplified workflow of the CuAAC reaction in a fixed cell.

Experimental Design: Keys to Success

Careful planning and optimization are crucial for obtaining clean, specific, and reproducible results.

  • Cell Fixation and Permeabilization: The choice of fixative is critical. Aldehyde-based fixatives like paraformaldehyde (PFA) are generally preferred as they preserve cellular morphology well by cross-linking proteins.[10][11] Avoid over-fixation, which can mask epitopes or cause autofluorescence.[12] Following fixation, a permeabilization step using a detergent like Triton™ X-100 is necessary to allow the click chemistry reagents to access the intracellular environment.[10][13]

  • Click Reaction Cocktail: The composition of the click reaction buffer is paramount. It typically includes:

    • Copper(II) Sulfate (CuSO₄): The source of the copper catalyst.

    • Reducing Agent: Sodium ascorbate is commonly used to reduce Cu(II) to the active Cu(I) state in situ.[14] Always prepare this solution fresh.

    • Copper Ligand: A chelating ligand such as THPTA or TBTA stabilizes the Cu(I) ion, improving reaction efficiency and protecting the sample from copper-induced damage.[15][16]

    • Fluorescein-Azide: The fluorescent reporter molecule.

  • Controls are Non-Negotiable: To ensure the observed signal is specific, the following controls must be included:

    • No-Alkyne Control: Cells not treated with alkynylamino-ATP but subjected to the full fixation and click reaction protocol. This control reveals any non-specific binding of the fluorescein-azide.

    • No-Catalyst Control: Cells treated with alkynylamino-ATP, fixed, and incubated with the click cocktail lacking copper sulfate. This confirms that the fluorescence is dependent on a copper-catalyzed reaction.

    • Biological Controls: Include positive and negative biological controls relevant to your experiment (e.g., cells treated with an inhibitor or activator of the process you are studying).

Protocols

Protocol 1: Standard Imaging of Alkyne-ATP Incorporation in Adherent Cells

This protocol provides a general workflow for labeling, fixing, and staining adherent cells grown on coverslips.

Reagents and Materials

ReagentTypical Concentration/StockNotes
Alkynylamino-ATP1-10 mM in H₂OStore at -20°C. Final concentration in media is typically 50-200 µM.
Paraformaldehyde (PFA)4% (w/v) in PBS, pH 7.4Prepare fresh or use high-quality commercial methanol-free solution.
Phosphate-Buffered Saline (PBS)1X, pH 7.4
Triton™ X-1000.5% (v/v) in PBSFor permeabilization.
Bovine Serum Albumin (BSA)3% (w/v) in PBSFor blocking.
Copper(II) Sulfate (CuSO₄)100 mM in H₂OStore at room temperature.
Copper Ligand (e.g., THPTA)50 mM in H₂OStore at room temperature.
Sodium Ascorbate500 mM in H₂OPrepare fresh immediately before use. Store solid at 4°C, protected from light.
Fluorescein-Azide1-5 mM in DMSOStore at -20°C, protected from light.
DAPI or Hoechst Nuclear Stain1 mg/mL in H₂OFor counterstaining.
Antifade Mounting MediumCommercial gradeTo preserve fluorescence during imaging.

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Start [label="1. Seed Cells on Coverslips", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Label[label="2. Incubate with Alkynylamino-ATP\n(e.g., 1-4 hours)"]; Wash1 [label="3. Wash with PBS"]; Fix [label="4. Fix with 4% PFA\n(15 min, RT)"]; Wash2 [label="5. Wash with PBS"]; Perm [label="6. Permeabilize with 0.5% Triton X-100\n(10 min, RT)"]; Wash3 [label="7. Wash with PBS"]; Block [label="8. Block with 3% BSA in PBS\n(30 min, RT)"]; Click [label="9. Incubate with Click Reaction Cocktail\n(30-60 min, RT, in dark)"]; Wash4 [label="10. Wash with PBS"]; Counterstain [label="11. Counterstain Nuclei (DAPI/Hoechst)"]; Mount [label="12. Mount Coverslip"]; Image [label="13. Confocal Microscopy", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Label -> Wash1 -> Fix -> Wash2 -> Perm -> Wash3 -> Block -> Click -> Wash4 -> Counterstain -> Mount -> Image; }

Caption: Step-by-step workflow for fixed-cell imaging using Alkynylamino-ATP.

Step-by-Step Method

  • Cell Culture & Labeling: a. Seed cells on sterile glass coverslips in a multi-well plate and grow to the desired confluency. b. Dilute the Alkynylamino-ATP stock into pre-warmed culture medium to the final desired concentration (e.g., 100 µM). c. Remove the old medium from the cells and add the Alkynylamino-ATP-containing medium. Incubate for a period determined by the biological process of interest (typically 1-4 hours) at 37°C.

  • Fixation: a. Aspirate the labeling medium and gently wash the cells twice with 1X PBS. b. Add 4% PFA solution to each well, ensuring coverslips are fully submerged. Incubate for 15 minutes at room temperature.[12] c. Aspirate the PFA and wash the cells three times with 1X PBS for 5 minutes each.

  • Permeabilization & Blocking: a. Add 0.5% Triton™ X-100 in PBS to each well and incubate for 10 minutes at room temperature. b. Aspirate the permeabilization buffer and wash twice with 1X PBS. c. Add 3% BSA in PBS and incubate for 30 minutes at room temperature to block non-specific binding sites.[17]

  • Click Reaction: a. Important: Prepare the Click Reaction Cocktail immediately before use in the order listed below. For a 1 mL final volume:

    • 885 µL of PBS

    • 10 µL of 100 mM CuSO₄ (Final: 1 mM)

    • 10 µL of 50 mM Copper Ligand (Final: 0.5 mM)

    • 2 µL of 1-5 mM Fluorescein-Azide stock (Final: 2-10 µM)

    • Vortex briefly.

    • 100 µL of freshly prepared 500 mM Sodium Ascorbate (Final: 50 mM)

    • Vortex immediately and thoroughly. The solution should be clear. b. Aspirate the blocking solution from the cells. c. Add the Click Reaction Cocktail to the cells (e.g., 100-200 µL per well of a 24-well plate). d. Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Counterstaining: a. Aspirate the click cocktail and wash the cells three times with PBS for 5 minutes each. b. If desired, incubate with a nuclear counterstain like DAPI (e.g., 300 nM in PBS) for 5 minutes. c. Wash twice more with PBS.

  • Mounting and Imaging: a. Using fine-tipped forceps, carefully remove the coverslip from the well and wick away excess PBS with a lab wipe. b. Place a small drop of antifade mounting medium onto a clean microscope slide. c. Invert the coverslip (cell-side down) onto the mounting medium. d. Gently press to remove air bubbles and seal the edges with clear nail polish. e. Allow the mounting medium to cure (if required) and store slides at 4°C, protected from light, until imaging.

Protocol 2: Multiplexing with Immunofluorescence

This technique can be combined with standard immunofluorescence (IF) to co-localize ATP-dependent activity with specific proteins of interest. The click reaction is robust and should be performed before antibody staining to avoid any potential interference of the click reagents with antibody binding.[15]

Step-by-Step Method

  • Perform Labeling, Fixation, and Permeabilization: Follow steps 1 and 2 from Protocol 1.

  • Perform Click Reaction: Follow step 4 from Protocol 1.

  • Washing: After the click reaction, wash the cells thoroughly three times with PBS.

  • Blocking for IF: Aspirate PBS and add a blocking buffer suitable for immunofluorescence (e.g., 3% BSA and 0.1% Triton™ X-100 in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute your primary antibody in the blocking buffer. Aspirate the blocking solution and add the diluted primary antibody. Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[18]

  • Washing: Wash cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute your fluorescently-conjugated secondary antibody (choose a fluorophore with minimal spectral overlap with fluorescein, e.g., a red or far-red dye) in the blocking buffer. Incubate for 1 hour at room temperature, protected from light.

  • Final Washes and Mounting: Wash three times with PBS. Perform a nuclear counterstain if desired. Mount the coverslips as described in Protocol 1, step 6.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
No or Weak Signal - Inefficient incorporation of alkynyl-ATP.- Inactive click reaction components.- Insufficient permeabilization.- Increase incubation time or concentration of alkynyl-ATP.- Ensure Sodium Ascorbate solution is made fresh.- Use a fresh aliquot of Fluorescein-Azide.- Increase Triton™ X-100 concentration or incubation time.
High Background - Non-specific binding of Fluorescein-Azide.- Autofluorescence of cells or fixative.- Insufficient washing.- Always run a "No-Alkyne" control to assess this.- Increase BSA concentration in blocking buffer.[17][19]- Use fresh, methanol-free PFA.[20]- Increase the number and duration of wash steps after the click reaction.[21]
Patchy or Uneven Staining - Uneven permeabilization.- Cells dried out during the procedure.- Incomplete mixing of reagents.- Ensure cells are fully submerged during all steps.- Use a humidified chamber for long incubations.[18]- Thoroughly vortex the click cocktail before adding to cells.[19]
Poor Cell Morphology - Harsh fixation or permeabilization.- Cells detached from coverslip.- Decrease PFA or Triton™ X-100 concentration/incubation time.- Handle cells gently during washing steps.- Ensure coverslips were properly coated (if required for your cell type).

Safety Precautions

Laboratory safety is paramount. Always consult the Safety Data Sheet (SDS) for each reagent before use.

  • Sodium Azide: Many commercial buffers and antibody solutions contain sodium azide as a preservative. It is acutely toxic and can form explosive metal azides in plumbing.[22][23][24] Never dispose of sodium azide-containing solutions down drains with lead or copper pipes.[25] Adhere to institutional guidelines for hazardous waste disposal.

  • Copper Salts: Copper salts are toxic. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling.[24]

  • Organic Solvents: PFA and DMSO require careful handling. Work in a well-ventilated area or a chemical fume hood.

References

  • Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. National Institutes of Health (NIH). [Link]

  • On the Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition. Semantic Scholar. [Link]

  • Mechanism of the Ligand-Free CuI-Catalyzed Azide-Alkyne Cycloaddition Reaction. ACS Publications. [Link]

  • Spectral properties and structure of fluorescein and its alkyl derivatives in micelles. ResearchGate. [Link]

  • Gateway to the Cellular Kingdom: Cell Fixation and Permeabilization Techniques. Bitesize Bio. [Link]

  • Spectral properties and structure of fluorescein and its alkyl derivatives in micelles. ScienceDirect. [Link]

  • A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins. National Institutes of Health (NIH). [Link]

  • Troubleshooting in Fluorescent Staining. Creative Bioarray. [Link]

  • Immunofluorescence Troubleshooting. St John's Laboratory Ltd. [Link]

  • Lab Safety Guideline: Sodium Azide. University of Tennessee Health Science Center. [Link]

  • Investigating the absorption and fluorescence pH dependence of fluorescein, with a flow cell. Sarspec. [Link]

  • Sodium Azide. University of California, Berkeley - Environment, Health & Safety. [Link]

  • Guide to Fixation and Permeabilization. FluoroFinder. [Link]

  • CellRapeutics™ Fixation/Permeabilization (CART-023CL). Creative Biolabs. [Link]

  • Fluorescein. Oregon Medical Laser Center. [Link]

  • Sodium Azide NaN3. University of Illinois Urbana-Champaign - Division of Research Safety. [Link]

  • Permeabilization & Fixation - Flow Cytometry Guide. Bio-Rad Antibodies. [Link]

  • Click Chemistry: new protocol for the labeling and modification of biomolecules. Interchim. [Link]

  • Lab Safety Guideline: Sodium Azide. Harvard Environmental Health and Safety. [Link]

  • Super-Resolution Imaging of Plasma Membrane Proteins with Click Chemistry. National Institutes of Health (NIH). [Link]

  • A protocol to visualize on-target specific drug binding in mammalian tissue with cellular resolution using tissue clearing and click chemistry. National Institutes of Health (NIH). [Link]

  • Click-linking: a cell-compatible protein crosslinking method based on click chemistry. bioRxiv. [Link]

  • Fluorescein. National Institutes of Health (NIH). [Link]

  • Recent Advances in Design Strategies and Imaging Applications of Fluorescent Probes for ATP. MDPI. [Link]

  • NanoPlex: a universal strategy for fluorescence microscopy multiplexing using nanobodies with erasable signals. National Institutes of Health (NIH). [Link]

  • How can i do proper fixation of the cells for imaging using floroscence microscopy? ResearchGate. [Link]

  • Multiplexed Spectral Imaging of 120 Different Fluorescent Labels. PLOS One. [Link]

  • A novel multiplex fluorescent-labeling method for the visualization of mixed-species biofilms in vitro. PubMed. [Link]

  • Diverse protocols for correlative super-resolution fluorescence imaging and electron microscopy of chemically fixed samples. National Institutes of Health (NIH). [Link]

  • Synthesis and evaluation of an alkyne-modified ATP analog for enzymatic incorporation into RNA. National Institutes of Health (NIH). [Link]

  • Preparing fixed cells for immunofluorescence. Protocols.io. [Link]

  • Synthesis and evaluation of an alkyne-modified ATP analog for enzymatic incorporation into RNA. PubMed. [Link]

  • Fluorescein Fundamentals. Ophthalmic Photographers' Society. [Link]

  • Clinical Consensus Panel Report on the Use of Fluorescein in Primary Care. FODO. [Link]

  • Fluorescein Angiography. National Institutes of Health (NIH). [Link]

  • Structural Analysis of ATP Analogs Compatible with Kinase-Catalyzed Labeling. National Institutes of Health (NIH). [Link]

  • Progress in Molecular Design of ATP Specific Fluorescent Probes for Multidisciplinary Applications. ResearchGate. [Link]

Sources

Illuminating Cellular Energetics: A Guide to Live Cell Imaging with Fluorescein Alkynylamino-ATP

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Department], Senior Application Scientist

Abstract

Adenosine triphosphate (ATP) is the universal energy currency of the cell, fueling a vast array of biological processes. The ability to visualize and quantify ATP dynamics in living cells is paramount to understanding cellular metabolism, health, and disease. This comprehensive guide details the application of Fluorescein Alkynylamino-ATP, a versatile chemical probe, for imaging ATP-dependent processes in real-time. We provide an in-depth exploration of the underlying principles, detailed experimental protocols, and expert insights to empower researchers in leveraging this tool for their scientific inquiries.

Introduction: The Significance of Visualizing Cellular ATP

Cellular ATP levels are tightly regulated and compartmentalized, reflecting the real-time metabolic state of the cell.[1][2] Dysregulation of ATP production and consumption is a hallmark of numerous pathologies, including cancer, neurodegenerative diseases, and ischemia.[3] Consequently, methods to monitor intracellular ATP have become indispensable in biological research.[3][4][5] While genetically encoded biosensors have emerged as powerful tools, small molecule probes like this compound offer a complementary approach with distinct advantages, such as ease of use and the potential for multiplexing.[6][7][8]

This compound is a multifaceted probe. As an ATP analog, it can be utilized by endogenous cellular enzymes, thereby serving as a tracer for ATP-dependent pathways. The inherent fluorescence of the fluorescein moiety allows for direct visualization, while the alkynyl group provides a reactive handle for bioorthogonal "click" chemistry. This dual functionality opens up a wide range of experimental possibilities, from direct imaging of ATP incorporation to the targeted labeling and identification of ATP-binding proteins.[9][10][11]

Principle of the Method: A Two-Fold Strategy for ATP Visualization

This compound is a structural analog of ATP, featuring a fluorescein molecule and an alkyne group attached to the ribose sugar.[12][13][14] This design enables two primary modes of application for live cell imaging:

  • Direct Fluorescence Imaging: The intrinsic fluorescence of the fluorescein molecule allows for the direct visualization of the probe's localization within the cell.[15] This is particularly useful for tracking the accumulation of the probe in ATP-rich compartments or its incorporation into newly synthesized biomolecules.

  • Click Chemistry-Mediated Signal Enhancement: The terminal alkyne group serves as a bioorthogonal handle for copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a highly specific and efficient click chemistry reaction.[16][17][18] This allows for the covalent attachment of a variety of azide-modified reporter molecules, such as bright and photostable fluorescent dyes, for enhanced signal detection and multiplexed imaging.

The general workflow for using this compound in live cell imaging is depicted below:

G cluster_0 Cellular Incorporation cluster_1 Direct Imaging cluster_2 Click Chemistry Amplification A Incubate live cells with This compound B Probe is actively taken up and utilized by cellular enzymes A->B C Wash to remove unbound probe B->C Direct Detection E Fix and permeabilize cells B->E Signal Amplification D Image cells using fluorescence microscopy (FITC/GFP channel) C->D F Perform CuAAC reaction with an azide-modified fluorophore E->F G Wash and image with high signal-to-noise F->G

Sources

Application Notes and Protocols for In Vitro Protein Labeling with Fluorescein Alkynylamino-ATP via Click Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power and Precision of Click Chemistry in Protein Analysis

In the dynamic landscape of proteomics and drug discovery, the ability to selectively label and visualize proteins is paramount. Traditional methods, while foundational, often face limitations in specificity, efficiency, and the potential for disruption of native protein function. Enter "click chemistry," a concept introduced by Nobel laureate K. Barry Sharpless, which describes reactions that are bioorthogonal, high-yielding, and tolerant of aqueous environments.[1][2][3] The cornerstone of this chemical philosophy is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a robust reaction that forms a stable triazole linkage between an azide and a terminal alkyne.[1][4][5] This application note provides a detailed guide for the in vitro labeling of proteins, with a particular focus on kinase substrates, using an alkynylamino-ATP analog and a fluorescein-azide reporter through the CuAAC reaction. This method offers a non-radioactive, highly sensitive, and specific approach to tag and study proteins of interest.[6][7]

Principle of the Method: A Two-Step Enzymatic and Chemical Tagging Strategy

The labeling strategy detailed herein is a powerful two-step process that combines the specificity of enzymatic activity with the efficiency of click chemistry.

  • Enzymatic Incorporation of an Alkyne Handle: The process begins with the enzymatic incorporation of a bioorthogonal "handle" into the target protein. For protein kinases, this is achieved by utilizing a γ-phosphate modified ATP analog, specifically an alkynylamino-ATP.[6][8][9] Many kinases exhibit promiscuity towards such modified ATP analogs, transferring the γ-phosphate group, now bearing a terminal alkyne, onto their specific substrates.[10] This step ensures that only the substrates of the kinase of interest are tagged with the alkyne moiety.

  • Copper-Catalyzed Click Reaction with a Fluorescent Reporter: Following the enzymatic labeling, the alkyne-tagged protein is then subjected to a CuAAC reaction.[4] In this step, a fluorescein molecule modified with an azide group is "clicked" onto the alkyne handle of the protein.[11][12] This reaction is catalyzed by Cu(I) ions and results in the formation of a stable, covalent triazole linkage, effectively tagging the protein with a bright and photostable green fluorescent dye.[11] To mitigate the potential for copper-induced damage to the protein, a water-soluble ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is employed.[4][13][14] THPTA stabilizes the Cu(I) oxidation state, accelerates the reaction, and scavenges reactive oxygen species.[13][14]

The following diagram illustrates the overall experimental workflow:

G cluster_0 Step 1: Enzymatic Labeling cluster_1 Step 2: Click Chemistry Kinase Kinase Alkynyl-Protein Alkynyl-Protein Kinase->Alkynyl-Protein Phosphorylation Protein Substrate Protein Substrate Protein Substrate->Alkynyl-Protein Alkynylamino-ATP Alkynylamino-ATP Alkynylamino-ATP->Alkynyl-Protein Fluorescein-Azide Fluorescein-Azide Labeled Protein Fluorescein-Labeled Protein Alkynyl-Protein->Labeled Protein CuAAC Reaction Fluorescein-Azide->Labeled Protein Cu(I), THPTA Cu(I), THPTA Cu(I), THPTA->Labeled Protein G cluster_0 Reactants cluster_1 Product Alkyne Protein-Alkyne Triazole Protein-Triazole-Fluorescein Alkyne->Triazole Azide Fluorescein-Azide Azide->Triazole Catalyst Cu(I) Catalyst Catalyst->Triazole CuAAC

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Signal with Fluorescein Alkynylamino-ATP

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for Fluorescein Alkynylamino-ATP. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues of low or absent signal during their experiments. We will move beyond simple checklists to explore the causal relationships between reagents, protocols, and results, empowering you to make informed decisions and optimize your experimental outcomes.

Part 1: Foundational FAQs

This section addresses the most common initial questions regarding the reagent and its application.

Q1: What is this compound and what is its primary application?

This compound is a modified nucleotide analog. It consists of an adenosine triphosphate (ATP) molecule that has been modified in two key ways:

  • Alkynylamino Group: A reactive alkyne group is attached. This group is a key component for "click chemistry," a type of highly efficient and specific reaction.[1][2][3] While the pre-attached fluorescein is the primary reporter, this alkyne functionality allows for potential further modifications if desired.

  • Fluorescein Label: A fluorescein molecule is covalently attached, providing a direct fluorescent readout.

Its primary application is as a substrate for various enzymes that utilize ATP, such as terminal transferases or polymerases, to incorporate a fluorescent label into nucleic acids (DNA or RNA) for subsequent detection and analysis.[4][5][6]

Q2: What is the general workflow for using this reagent?

The experimental process typically involves two main stages: enzymatic incorporation of the fluorescently labeled ATP analog, followed by purification and signal detection. Understanding this workflow is the first step in troubleshooting.

G cluster_prep 1. Preparation cluster_reaction 2. Enzymatic Reaction cluster_cleanup 3. Purification cluster_detection 4. Detection & Analysis Reagents Prepare Reaction Mix: - Enzyme (e.g., TdT) - Buffer - Target DNA/RNA - this compound Incubation Incubate at Optimal Temperature & Time Reagents->Incubation Enzymatic Incorporation Purify Remove Unincorporated Analog (e.g., Spin Column, Precipitation) Incubation->Purify Stop Reaction Detect Measure Fluorescence: - Gel Electrophoresis - Plate Reader - Microscopy Purify->Detect Analyze Analyze Data (Quantify Signal) Detect->Analyze

Caption: General experimental workflow for using this compound.

Q3: How should I properly store and handle this compound?

Proper handling is critical to prevent degradation and loss of signal.

  • Storage: Store the stock solution at –20°C.[7] For long-term stability, it is advisable to aliquot the solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[7]

  • Light Sensitivity: Fluorescein is susceptible to photobleaching. All handling, including solution preparation and incubation steps, should be performed in low-light conditions.[7] Use amber tubes or cover your reaction vessels with aluminum foil.

  • Solution Stability: While buffered solutions can be stored for short periods at 2-8°C, the product is less stable in water.[7] It is best to use buffered solutions (e.g., TE buffer) for dilutions and use them promptly.

Part 2: Core Troubleshooting Guide for Low Signal

A low or absent signal is a frustrating result. The following decision tree and detailed Q&A provide a logical path to identify the root cause.

G Start Start: Low or No Signal CheckReagent 1. Verify Reagent Integrity (Storage, Age, Controls) Start->CheckReagent CheckEnzyme 2. Validate Enzymatic Incorporation (Run Controls with Natural ATP) CheckReagent->CheckEnzyme Reagent OK Result Problem Identified & Signal Restored CheckReagent->Result Reagent Degraded (Replace Reagent) CheckDetection 3. Optimize Detection Parameters (Quenching, Instrument Settings) CheckEnzyme->CheckDetection Incorporation OK CheckEnzyme->Result Incorporation Failed (Optimize Enzyme/Substrate Ratio, Check Buffer Compatibility) CheckDetection->Result Detection Optimized CheckDetection->Result Issue Persists (Re-evaluate Entire Workflow)

Caption: A logical decision tree for troubleshooting low fluorescence signal.

Category 1: Reagent Integrity & Reaction Components

The simplest explanation for failure is often a problem with one of the core components.

Q4: Could my this compound be degraded?

Yes. Degradation due to improper storage is a common cause of failure.

  • Causality: Repeated freeze-thaw cycles can lead to the hydrolysis of the triphosphate chain, rendering the molecule unusable by polymerases. Fluorescein is also susceptible to photobleaching, which permanently destroys its fluorescent properties.[8]

  • Validation: The best control is to test your reagent in a system known to work. If you have a previously validated protocol and a positive control substrate (e.g., a specific oligonucleotide), run the reaction alongside your current experiment. If the control also fails, reagent degradation is highly likely.

Q5: Are my other reaction components (enzyme, buffer) active and correctly formulated?

The ATP analog is only one part of the system.

  • Enzyme Activity: Enzymes lose activity over time, especially if stored improperly. Always use an enzyme from a reputable source and within its expiration date.

  • Buffer Composition: Ensure your buffer is compatible with your enzyme and does not contain inhibitors. For instance, high concentrations of chelating agents like EDTA can sequester Mg²⁺, a critical cofactor for most polymerases.

Category 2: Inefficient Enzymatic Incorporation

Even with perfect reagents, the enzyme may fail to incorporate the modified nucleotide.

Q6: How do I know if my enzyme is incorporating the ATP analog?

You must run parallel control experiments to isolate this variable.

  • Positive Control: Set up a reaction using your enzyme and substrate but with natural, unlabeled ATP instead of the fluorescein analog. Analyze the product by gel electrophoresis. You should see a shift in mobility corresponding to the addition of nucleotides. This confirms your enzyme, buffer, and substrate are working.

  • Negative Control: A reaction with no ATP/analog should show no product formation.

  • Interpretation: If the natural ATP control works but the this compound reaction does not, the issue lies with the enzyme's ability to accept the modified nucleotide.

Q7: My enzyme works with natural ATP, but not the analog. Why?

ATP analogs can be challenging substrates for enzymes.[1][3]

  • Steric Hindrance: The bulky fluorescein and linker arm can create steric hindrance within the enzyme's active site, reducing the efficiency of incorporation compared to the smaller, natural ATP.[9] Some enzymes are more permissive than others.

  • Lower Efficiency: It is common for enzymes to incorporate modified analogs at a lower rate than their natural counterparts.[1][2][3] You may need to optimize the reaction by increasing the incubation time or adjusting the enzyme-to-substrate ratio.

  • Substrate Competition: If your reaction mix contains any contaminating natural ATP, the enzyme will preferentially incorporate it over the bulkier analog. Ensure your starting material and reagents are free from ATP contamination.

Category 3: Problems with Fluorescence & Detection

If the analog is incorporated successfully, the problem may lie in the detection process itself.

Q8: What is fluorescence quenching and could it be affecting my signal?

Fluorescence quenching is any process that decreases the intensity of fluorescence.[8][10] It is a major cause of unexpectedly low signals.

  • Self-Quenching (Concentration Quenching): This occurs when fluorescent molecules are too close to one another.[8] If your enzyme adds a long tail of many fluorescein-labeled ATPs, the dyes can interact and quench each other's signals. Paradoxically, more incorporation can sometimes lead to a lower signal.

    • Solution: Try reducing the concentration of the this compound in your reaction or mixing it with natural ATP to create a less dense labeling pattern.[1]

  • Environmental Quenchers: Certain substances in your buffer or sample can act as quenchers. For example, the presence of oxygen can decrease fluorescence intensity.[11] Ensure purification steps are adequate to remove potential contaminants.[12]

Q9: Are my imaging settings optimal for fluorescein?

Incorrect instrument settings are a simple but common error.

  • Excitation/Emission Wavelengths: Fluorescein has a maximum excitation around 494 nm and a maximum emission around 518 nm. Ensure your plate reader, gel imager, or microscope is set to the correct filter sets for these wavelengths.

  • Detector Gain/Exposure: If the signal is truly low, you may need to increase the detector gain or exposure time. However, be aware that this can also increase background noise.[13] Always run a negative control (unlabeled sample) to assess the level of background fluorescence.

Part 3: Protocols & Data Tables
Protocol 1: General Protocol for 3'-End Labeling of DNA using Terminal deoxynucleotidyl Transferase (TdT)

This protocol provides a starting point for optimization.

  • Reaction Setup: In a sterile microcentrifuge tube, combine the following components on ice. (Protect from light).

    Component Suggested Volume Final Concentration
    5X TdT Reaction Buffer 10 µL 1X
    DNA Substrate (10 µM) 5 µL 1 µM
    This compound (1 mM) 2.5 µL 50 µM
    Terminal Transferase (TdT) 1 µL (User-defined units)

    | Nuclease-Free Water | to 50 µL | - |

  • Incubation: Mix gently by pipetting. Incubate at 37°C for 60 minutes.

  • Termination: Stop the reaction by adding 2 µL of 0.5 M EDTA.

  • Purification: Remove unincorporated nucleotides using a suitable spin column according to the manufacturer's protocol. Elute the labeled DNA in TE buffer.

  • Analysis: Analyze the labeled product by running on a denaturing polyacrylamide gel and visualizing on a fluorescent gel imager using a fluorescein-compatible filter set.

Protocol 2: Control Experiment to Validate Enzymatic Incorporation

Run these three reactions in parallel to diagnose incorporation issues.

  • Reaction A (Test): Your standard reaction with this compound as described above.

  • Reaction B (Positive Control): Replace the this compound with an equivalent concentration of natural, unlabeled ATP.

  • Reaction C (Negative Control): Replace the this compound with nuclease-free water.

Analysis: Run all three purified products on a polyacrylamide gel. Stain the gel with a nucleic acid stain (e.g., SYBR Gold).

  • Expected Result: You should see a band in Lane C at the position of your starting DNA. In Lane B, you should see a "smear" or a band shifted to a higher molecular weight, indicating the addition of a poly(A) tail. In Lane A, you should see a similar smear/shift.

  • Troubleshooting:

    • If B works but A does not, the enzyme is active but struggles to incorporate the analog.

    • If neither A nor B shows a shift compared to C, your enzyme or buffer is inactive.

Table 1: Troubleshooting Summary
SymptomPossible CauseRecommended Solution & Validation Step
No signal in any experiment, including positive controls. Reagent DegradationReplace this compound. Validate new stock in a known-good reaction.
Signal in natural ATP control, but not with Fluorescein analog. Inefficient Enzymatic IncorporationIncrease enzyme concentration or incubation time. Decrease reaction temperature to favor binding. Verify absence of contaminating ATP.
Signal is present but very weak. Suboptimal DetectionCheck instrument filter sets for fluorescein (Ex/Em ~494/518 nm). Increase detector gain/exposure.
PhotobleachingProtect samples from light at all stages. Use an anti-fade mounting medium for microscopy.[14]
Signal decreases with higher analog concentration. Self-QuenchingReduce the concentration of the this compound. Co-polymerize with natural ATP to space out the fluorophores.
High signal in negative control (no-DNA) samples. Reagent Contamination / Non-specific BindingImprove purification steps to remove all unincorporated analogs.[12] Titrate down reagent concentrations.
References
  • Zheng, Y., & Beal, P. A. (2016). Synthesis and evaluation of an alkyne-modified ATP analog for enzymatic incorporation into RNA. Bioorganic & medicinal chemistry letters, 26(7), 1799–1802.
  • ResearchGate. (2026). I'm performing a click chemistry experiment using Cy5-DBCO, but the fluorescence signal is poor. How can I optimize it?.
  • AxisPharm. (2024). What is fluorescence quenching?. AxisPharm.
  • Zheng, Y., & Beal, P. A. (2016). Synthesis and evaluation of an alkyne-modified ATP analog for enzymatic incorporation into RNA. eScholarship, University of California.
  • Zheng, Y., & Beal, P. A. (2016).
  • AAT Bioquest. (2023). What are the factors that cause fluorescence quenching?.
  • Biosynth. (n.d.).
  • Thermo Fisher Scientific. (n.d.). Click Chemistry—Section 3.1. Thermo Fisher Scientific.
  • ChemicalBook. (n.d.).
  • National Institutes of Health (NIH). (n.d.). Developing visible fluorogenic 'click-on' dyes for cellular imaging. PubMed Central.
  • Nichols, J. J., & King-Smith, P. E. (2003). The Use of Fluorescent Quenching in Studying the Contribution of Evaporation to Tear Thinning. Investigative Ophthalmology & Visual Science, 44(1), 60-67.
  • Ossila. (n.d.). What is Fluorescence Quenching? | Types and Mechanisms. Ossila.
  • King-Smith, P. E., Nichols, J. J., & Nichols, K. K. (2001). Is Fluorescein Breakup Due to Quenching or Tangential Flow?. Investigative Ophthalmology & Visual Science, 42(4), S50.
  • Dumat, B., et al. (2016). Fluorophore-Assisted Click Chemistry through Copper(I)
  • BenchChem. (2025). Troubleshooting failed click chemistry reactions on oligonucleotides. BenchChem Technical Support.
  • Chemical-Suppliers.com. (n.d.).
  • BenchChem. (2025). Technical Support Center: Minimizing Background Signal in Click Chemistry Reactions. BenchChem Technical Support.
  • Huicheng Biotech. (n.d.). This compound. Shanghai Huicheng Biological Technology.
  • Sigma-Aldrich. (n.d.). FSL-Fluorescein (F1058)
  • Shinozuka, K., & Sumitomo, K. (2015). Specific and quantitative labeling of biomolecules using click chemistry. Frontiers in Physiology, 6, 257.
  • Wang, Y., et al. (2022). Click reaction triggered turn-on fluorescence strategy for highly sensitive and selective determination of steroid hormones in food samples. Food Chemistry, 374, 131565.
  • ResearchGate. (2025). Choice of ATP Analogues for Biophysical Studies—A Systematic NMR-Based Investigation for the AAA Enzyme p97.
  • Van Aerschot, A., et al. (2022). Chemo-enzymatic production of base-modified ATP analogues for polyadenylation of RNA. Chemical Science, 13(21), 6296-6302.
  • Biotium. (2022). Troubleshooting Tips for Fluorescence Staining. Biotium.
  • Royal Society of Chemistry. (n.d.).
  • ResearchGate. (2017). Tips for troubleshooting a fluorescence polarization assay for protein-DNA binding?.

Sources

Technical Support Center: Troubleshooting Background Fluorescence in Fluorescein Alkynylamino-ATP Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing experiments using Fluorescein Alkynylamino-ATP. As a fluorescent analog of ATP, this probe is a powerful tool for studying enzymatic processes like phosphorylation and DNA synthesis.[1][2][3][4] However, high background fluorescence can often mask the specific signal, compromising data quality. This guide provides in-depth troubleshooting strategies, detailed protocols, and the scientific reasoning behind them to help you achieve a robust signal-to-noise ratio.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of high background fluorescence in my assay?

High background fluorescence is a common issue that can originate from several sources within your experimental setup. Understanding these sources is the first step toward effective troubleshooting.[5]

  • Unbound Probe: Excess this compound that has not been incorporated by the enzyme and remains free in the solution is often the largest contributor to background signal.

  • Non-Specific Binding: The probe can adhere to surfaces like the microplate wells or to other biological molecules in your sample that are not the target of interest.[6][7] This is often driven by hydrophobic or electrostatic interactions.

  • Autofluorescence: Many biological components fluoresce naturally, a phenomenon known as autofluorescence.[8] Common sources include intracellular components like NADH, riboflavins, and collagen, as well as components in cell culture media like phenol red and fetal bovine serum.[9][10][11] This is particularly prominent in the green region of the spectrum where fluorescein emits.[8][12]

  • Probe Degradation: Fluorescein and its derivatives can be sensitive to photobleaching (degradation upon exposure to light) and pH changes, which can alter their fluorescent properties and contribute to background noise.[13][14]

Below is a diagram illustrating the potential sources of unwanted background signal in a typical assay.

cluster_assay Assay Well cluster_detector Detector Specific_Signal Enzyme-Incorporated Fluorescein-ATP Total_Signal Total Measured Fluorescence Specific_Signal->Total_Signal Desired Signal Unbound_Probe Excess Unbound Probe Unbound_Probe->Total_Signal Background Nonspecific_Binding Non-Specific Binding (to plate/proteins) Nonspecific_Binding->Total_Signal Background Autofluorescence Sample Autofluorescence (e.g., NADH, media) Autofluorescence->Total_Signal Background Degraded_Probe Degraded Probe Degraded_Probe->Total_Signal Background

Caption: Sources of Background Fluorescence.

Q2: My signal-to-noise ratio is low. How can I optimize the probe concentration?

Using an excessive concentration of this compound is a primary cause of high background. The goal is to find the lowest possible concentration that still provides a robust specific signal. This can be achieved through a systematic titration.

A titration experiment helps determine the optimal probe concentration for your specific assay conditions.[5] You will test a range of probe concentrations while keeping all other assay parameters (enzyme concentration, substrate, buffer, incubation time) constant.

Parameter Description
Goal Determine the probe concentration that maximizes the signal-to-background ratio.
Setup Prepare serial dilutions of the this compound probe.
Controls Include "No Enzyme" controls for each probe concentration to measure background.
Readout Measure fluorescence intensity for all wells.
Analysis Calculate the Signal-to-Background (S/B) ratio for each concentration.

Example Titration Data:

Probe Conc. (nM)Signal (RFU)Background (RFU)S/B Ratio (Signal/Background)
105001005.0
2512002205.5
50 2500 400 6.3
10040008504.7
200550020002.8

In this example, 50 nM would be the optimal concentration as it provides the highest S/B ratio.

Protocol: Optimizing Probe Concentration
  • Prepare Probe Dilutions: Create a series of dilutions of your this compound stock solution. A good starting range is often between 10 nM and 500 nM.[15]

  • Set Up Assay Plate: For each concentration, prepare replicate wells with your complete assay mixture (enzyme, substrate, buffer) and separate replicate wells for the background control (assay mix without the enzyme).[16]

  • Incubate: Incubate the plate according to your standard protocol to allow the enzymatic reaction to proceed.

  • Measure Fluorescence: Read the plate on a fluorescence plate reader using the appropriate excitation and emission wavelengths for fluorescein (approx. 490 nm excitation / 520 nm emission).[]

  • Calculate S/B Ratio: For each concentration, divide the average signal from the "enzyme" wells by the average signal from the "no enzyme" wells.

  • Select Optimal Concentration: Choose the concentration that yields the highest S/B ratio.

Q3: What are the best practices for washing steps to remove unbound probe?

Insufficient washing will leave behind unbound probe, directly contributing to high background.[5] Optimizing your wash protocol is a simple and highly effective way to improve results.

  • Increase Wash Steps: Increasing the number of wash cycles (e.g., from 2 to 4) can significantly reduce background.

  • Increase Wash Volume: Ensure the wash volume is sufficient to dilute and remove the unbound probe effectively. A volume of at least 200 µL per well in a 96-well plate is recommended.

  • Incorporate a Detergent: Adding a non-ionic detergent, such as Tween-20 (0.05% to 0.1%), to your wash buffer helps disrupt non-specific binding and facilitates the removal of the probe.[18]

  • Increase Incubation Time: Allowing the wash buffer to incubate in the wells for a few minutes during each step can improve the removal of non-specifically bound probe.

Q4: How can I reduce non-specific binding of the probe to my assay plate and other components?

Non-specific binding occurs when the fluorescent probe adheres to surfaces other than its intended target.[6] This can be minimized by using appropriate blocking agents and selecting the right assay plates.

  • Blocking Agents: Before adding your assay components, incubate the plate with a blocking solution to coat the surfaces and prevent the probe from sticking. Common blocking agents include Bovine Serum Albumin (BSA), casein, or commercially available blocking buffers.[18][19]

  • Plate Selection: Not all microplates are created equal. Use plates specifically designed for low-binding biochemical assays. Black, opaque plates are generally preferred for fluorescence assays to reduce well-to-well crosstalk and background from the plate itself.[12]

  • Detergents in Assay Buffer: Including a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in the main assay buffer can help prevent the formation of probe aggregates that can bind non-specifically.[16]

Q5: My blank wells (no enzyme, no substrate) have high fluorescence. What does this mean?

If your blank or control wells exhibit high fluorescence, it points to a source of background that is independent of the enzymatic reaction.

  • Autofluorescence: The most likely culprit is autofluorescence from your sample components or the assay medium itself.[9][12]

    • Media: If using cell lysates or performing a cell-based assay, be aware that common media components like phenol red, riboflavin, and serum are highly fluorescent.[9] It is recommended to switch to a phenol red-free medium or a specialized imaging buffer for the final reading step.[12][20]

    • Biological Samples: Cells and tissues contain endogenous molecules that fluoresce, especially in the green channel where fluorescein emits.[8][10]

  • Contaminated Reagents: Check your buffers and reagents for contamination with fluorescent compounds.

  • Plate Fluorescence: The microplate itself can be a source of fluorescence. Always use high-quality, non-fluorescent plates (preferably black).[5]

To diagnose the issue, set up a series of control wells:

  • Buffer Only

  • Buffer + Probe

  • Buffer + Sample (e.g., cell lysate)

  • Complete Assay Mix (without enzyme)

This will help you systematically identify which component is contributing to the background.

Below is a workflow diagram for a typical kinase assay, highlighting key steps for background reduction.

Start Start Block 1. Block Plate (e.g., with BSA solution) Start->Block Wash1 2. Wash Plate Block->Wash1 Control_Block Reduces Plate Non-Specific Binding Block->Control_Block Add_Components 3. Add Assay Components (Kinase, Substrate, Buffer) Wash1->Add_Components Add_Probe 4. Add Fluorescein-ATP (Optimized Concentration) Add_Components->Add_Probe Incubate 5. Incubate (Allow reaction to proceed) Add_Probe->Incubate Control_Probe Titration is Key Add_Probe->Control_Probe Wash2 6. Wash Plate Thoroughly (Use wash buffer with Tween-20) Incubate->Wash2 Read 7. Read Fluorescence (Ex: ~490nm, Em: ~520nm) Wash2->Read Control_Wash Removes Unbound Probe Wash2->Control_Wash End End Read->End

Caption: Experimental Workflow with Critical Control Points.

Q6: How can I manage the stability of my this compound probe?

Probe integrity is crucial for reproducible results. Fluorescein is susceptible to degradation, which can affect its fluorescent properties.

  • Storage: Store the probe solution frozen, protected from light, and in small aliquots to avoid repeated freeze-thaw cycles.

  • Light Exposure: Minimize the exposure of the probe and your assay plates to ambient light. Fluorescein can photobleach, leading to a weaker signal and potentially fluorescent degradation products.[14] Perform experiments under subdued lighting conditions where possible.

  • pH Sensitivity: The fluorescence of fluorescein is pH-dependent, with signal decreasing in acidic conditions.[13][21] Ensure your assay buffer is maintained at a stable pH, typically between 7.0 and 8.5, for optimal and consistent fluorescence.

By systematically addressing these common issues, you can significantly reduce background fluorescence and enhance the quality and reliability of your this compound experiments.

References
  • BMG LABTECH. (n.d.). How to reduce autofluorescence in cell-based assays. Retrieved from [Link]

  • Chemical-Suppliers. (n.d.). This compound. Retrieved from [Link]

  • Sutton, S. G., & Smith, R. E. (2002). The conservative behaviour of fluorescein. Water SA, 28(4). Retrieved from [Link]

  • Bio-Rad. (n.d.). Autofluorescence - Flow Cytometry Guide. Retrieved from [Link]

  • Wang, R., et al. (2019). Investigation of probes's stability by fluorescence. ResearchGate. Retrieved from [Link]

  • Hirano, T., et al. (2008). Development of Functional Fluorescent Molecular Probes for the Detection of Biological Substances. Journal of Health Science, 54(4), 375-385. Retrieved from [Link]

  • Cell-Based Assays in Practice: Cell Markers from Autofluorescent Proteins of the GFP-Family. (2006). Combinatorial Chemistry & High Throughput Screening, 9(4), 273-286. Retrieved from [Link]

  • Thevenot, J., et al. (2020). Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications. Molecules, 25(23), 5698. Retrieved from [Link]

  • Shanghai Huicheng Biotech. (n.d.). This compound. Retrieved from [Link]

  • Joseph, J. (2019). How do you properly subtract out background for fluorsecence? ResearchGate. Retrieved from [Link]

  • Vet, J. A., & Marras, S. A. (2002). Optimizing primer-probe design for fluorescent PCR. Nucleic Acids Research, 30(14), e69. Retrieved from [Link]

  • Quantabio. (n.d.). Real-Time quantitative PCR Optimization Guide. Retrieved from [Link]

  • Fraley, S. I., et al. (2010). Reducing background fluorescence reveals adhesions in 3D matrices. Nature Methods, 7(10), 762-763. Retrieved from [Link]

  • FluoroFinder. (2024). Amplification and Background Reduction Techniques. Retrieved from [Link]

  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Retrieved from [Link]

  • Central Laser Facility. (n.d.). Artefacts Caused by Non-Specific Binding of Fluorescent Dyes in Single Molecule Experiments. Retrieved from [Link]

  • OriGene Technologies. (n.d.). IHC Troubleshooting. Retrieved from [Link]

  • Identification of fluorescent compounds with non-specific binding property via high throughput live cell microscopy. (2014). PLoS One, 9(2), e87603. Retrieved from [Link]

  • Identification of Fluorescent Compounds with Non-Specific Binding Property via High Throughput Live Cell Microscopy. (2014). PLOS One. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Polymerase Concentration for Fluorescein Alkynylamino-ATP Incorporation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the incorporation of Fluorescein Alkynylamino-ATP. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of using this fluorescently-labeled nucleotide analog in enzymatic reactions. Here, we address common challenges and provide in-depth, evidence-based solutions to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is optimizing the polymerase concentration so critical when using this compound?

Optimizing polymerase concentration is paramount because this compound is a modified nucleotide. Many DNA polymerases exhibit lower efficiency and fidelity when incorporating such analogs compared to their natural counterparts (dATP).[1] The bulky fluorescein moiety can create steric hindrance within the polymerase's active site, potentially impeding the catalytic process.[2]

An insufficient amount of polymerase may lead to low incorporation rates and, consequently, weak or undetectable fluorescent signals. Conversely, an excessive concentration of polymerase can lead to non-specific amplification and increased background fluorescence, which can obscure your results.[3][4] Therefore, a carefully titrated polymerase concentration is necessary to strike a balance between efficient incorporation and minimal off-target effects.

Q2: I'm observing very low fluorescence intensity in my reaction. What are the likely causes and how can I troubleshoot this?

Low fluorescence intensity is a common issue and can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Suboptimal Polymerase Concentration: This is the most frequent culprit. The polymerase may be struggling to efficiently incorporate the bulky modified nucleotide.

    • Solution: Perform a polymerase titration experiment to determine the optimal concentration for your specific template and primer set. It may be necessary to increase the polymerase concentration to enhance the incorporation efficiency.[5]

  • Inadequate Ratio of Modified to Natural Nucleotides: The concentration of this compound relative to the natural dATP can significantly impact incorporation.

    • Solution: Optimize the ratio of the modified nucleotide to the standard dNTPs.[6] A higher concentration of the fluorescent analog may be required to outcompete the natural nucleotide for the polymerase's active site.[5]

  • Magnesium Ion (Mg²⁺) Concentration is Not Optimized: Mg²⁺ is a critical cofactor for DNA polymerases.[7] Its optimal concentration can be influenced by the presence of dNTPs and the template DNA, both of which can chelate magnesium.[8][9]

    • Solution: Titrate the Mg²⁺ concentration in your reaction. Start with the polymerase manufacturer's recommended concentration and test a range of concentrations, typically in 0.5 mM increments.[8] Keep in mind that higher dNTP concentrations may necessitate higher Mg²⁺ levels.

  • Issues with the Fluorescent Nucleotide:

    • Solution: Ensure the this compound is not degraded. Protect it from light and repeated freeze-thaw cycles. Confirm its concentration and purity.

Q3: My results show high background fluorescence, making it difficult to distinguish the signal. What steps can I take to reduce this?

High background fluorescence can be attributed to several factors, primarily related to non-specific incorporation or excess unbound fluorescent nucleotide.

  • Excess Polymerase: Too much enzyme can lead to non-specific priming and extension, resulting in background signal.[10]

    • Solution: As with low signal, a polymerase titration is key. Reducing the polymerase concentration can often minimize non-specific activity.[3]

  • Primer-Dimers and Non-Specific Amplification: Primers annealing to each other or to non-target regions of the template can be extended by the polymerase, incorporating the fluorescent nucleotide and contributing to background.

    • Solution:

      • Optimize Annealing Temperature: Increase the annealing temperature in increments of 1-2°C to enhance primer specificity.[6]

      • Primer Design: Ensure your primers are well-designed with minimal self-complementarity or complementarity to each other.[8][9]

      • Hot-Start Polymerase: Using a hot-start polymerase can prevent non-specific amplification that may occur at lower temperatures during reaction setup.[10]

  • Suboptimal Purification: Inefficient removal of unincorporated this compound after the reaction will lead to high background.

    • Solution: Ensure your post-reaction cleanup method (e.g., column purification, ethanol precipitation) is effective at removing free nucleotides.

Troubleshooting Guide: A Deeper Dive

This section provides more detailed protocols and explanations for the key optimization steps.

Core Issue: Finding the Sweet Spot for Polymerase Concentration

The goal is to use the lowest concentration of polymerase that still provides a robust and specific signal. This minimizes cost and reduces the risk of artifacts.

This experiment is crucial for optimizing the incorporation of modified nucleotides.

Polymerase_Titration_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis P1 Prepare Master Mix (Buffer, dNTPs, Primers, Template, Fluorescein-ATP) R1 Aliquot Master Mix into PCR tubes P1->R1 Distribute P2 Create Serial Dilutions of Polymerase R2 Add Different Polymerase Concentrations to Each Tube P2->R2 Add R1->R2 R3 Include Negative Control (No Polymerase) A1 Run PCR Protocol R2->A1 Cycle A2 Analyze Results (Gel Electrophoresis, Fluorescence Imaging) A1->A2 Visualize A3 Identify Optimal Polymerase Concentration A2->A3 Interpret

Caption: Workflow for optimizing polymerase concentration.

Step-by-Step Protocol for Polymerase Titration:

  • Prepare a Master Mix: Create a master mix containing all reaction components except the polymerase. This should include the reaction buffer, dNTPs (with the desired ratio of this compound to dATP), primers, and template DNA. This ensures consistency across all your test reactions.

  • Set Up Serial Dilutions of Polymerase: Prepare a series of dilutions of your DNA polymerase. A good starting point is to test a range from 0.5 to 5 units per 50 µL reaction, depending on the polymerase and the manufacturer's recommendations.[4][11]

  • Assemble Reactions: Aliquot the master mix into separate PCR tubes. Add a different concentration of the diluted polymerase to each tube. Crucially, include a negative control with no polymerase to assess background fluorescence.

  • Perform the Reaction: Run your standard thermal cycling protocol.

  • Analyze the Results: Visualize the products using gel electrophoresis and a fluorescence imager.

  • Determine the Optimal Concentration: The optimal polymerase concentration is the lowest amount that produces a bright, specific band corresponding to your target amplicon with minimal smearing or non-specific products.[3]

Data Interpretation Table:

Polymerase (Units/50µL)Fluorescence Intensity (Arbitrary Units)Specificity (Target Band vs. Smear)Recommendation
0.5150HighPotentially too low, weak signal
1.0500HighGood starting point
2.0 1200 High Optimal
4.01300ModerateIncreased smearing, no significant signal gain
5.01350LowHigh background, non-specific products
The Interplay of Reaction Components

Optimizing one component often necessitates adjusting others. This is particularly true for the relationship between dNTPs, Mg²⁺, and polymerase activity.

Component_Interplay Polymerase Polymerase Concentration Mg Mg²⁺ Concentration Polymerase->Mg Dependent Signal Signal-to-Noise Ratio Polymerase->Signal Increases Signal (can increase noise) dNTPs dNTP/Fluorescein-ATP Ratio dNTPs->Mg Chelates Mg²⁺ dNTPs->Signal Affects Incorporation & Signal Strength Mg->Signal Essential for Activity (imbalance affects specificity)

Caption: Interdependencies of key reaction components.

Key Considerations:

  • dNTP Concentration: The standard concentration for each dNTP is typically 200 µM.[8] When incorporating this compound, you may need to adjust its concentration relative to dATP. A 1:3 or 1:1 ratio of modified to natural nucleotide is a common starting point, but this may require optimization.

  • Magnesium Concentration: The optimal Mg²⁺ concentration is generally 1.5-2.0 mM for Taq-like polymerases.[8] However, for high-fidelity polymerases, it's often recommended to have 0.5-1.0 mM Mg²⁺ above the total dNTP concentration.[9] Since dNTPs chelate Mg²⁺, if you increase the total nucleotide concentration, you will likely need to increase the Mg²⁺ concentration as well.

Advanced Troubleshooting

Problem: Complete Reaction Failure (No Product)

If you are not seeing any product, even with a high polymerase concentration, consider the following:

  • Polymerase Inhibition: Some polymerases may be strongly inhibited by the modified nucleotide.

    • Solution: Consult the literature or the polymerase manufacturer to see if your chosen enzyme is known to be compatible with bulky nucleotide modifications. Some polymerases are specifically engineered for better acceptance of modified substrates.[2][10] Family B DNA polymerases, for example, are often better suited for incorporating nucleobase-modified nucleotides.[2]

  • Exonuclease Activity: If you are using a polymerase with proofreading (3'→5' exonuclease) activity, it may be excising the modified nucleotide after incorporation.[12][13]

    • Solution: Consider using a polymerase deficient in exonuclease activity (exo-).[13]

  • Template or Primer Issues:

    • Solution: Verify the integrity and concentration of your template DNA and primers. Ensure the primer design is optimal and that the annealing temperature is appropriate.[8][9][14]

References

  • Title: In Vitro Selection Using Modified or Unnatural Nucleotides Source: Current Protocols in Nucleic Acid Chemistry URL: [Link]

  • Title: The use of modified and non-natural nucleotides provide unique insights into pro-mutagenic replication catalyzed by polymerase eta Source: Nucleic Acids Research URL: [Link]

  • Title: Structural Insights into the Processing of Nucleobase-Modified Nucleotides by DNA Polymerases Source: Accounts of Chemical Research URL: [Link]

  • Title: Optimizing Taq Polymerase Concentration for Improved Signal-to-Noise in the Broad Range Detection of Low Abundance Bacteria Source: PLoS ONE URL: [Link]

  • Title: Modified DNA polymerases for PCR troubleshooting Source: Journal of Applied Genetics URL: [Link]

  • Title: Factors Affecting Fidelity of DNA Synthesis During PCR Amplification of d(C-A)n•d(G-T)n Microsatellite Repeats Source: Nucleic Acids Research URL: [Link]

  • Title: Factors Affecting Fidelity of DNA Synthesis During PCR Amplification of d(C-A)n•d(G-T)n Microsatellite Repeats Source: ResearchGate URL: [Link]

  • Title: Optimizing your PCR Source: Takara Bio URL: [Link]

  • Title: An in vitro screening technique for DNA polymerases that can incorporate modified nucleotides. Pseudo-thymidine as a substrate for thermostable polymerases Source: Nucleic Acids Research URL: [Link]

  • Title: Nucleotide Analogues as Probes for DNA and RNA Polymerases Source: Chemical Reviews URL: [Link]

  • Title: Pfu DNA Polymerase Instruction Manual Source: Agilent Technologies URL: [Link]

  • Title: Optimizing Primer and Probe Concentrations for Use in Real-Time Polymerase Chain Reaction (PCR) Assays Source: Cold Spring Harbor Protocols URL: [Link]

  • Title: this compound Source: Chemical-Suppliers.com URL: [Link]

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Technical Support Center: Troubleshooting Click Reaction Efficiency with Fluorescein Alkynylamino-ATP

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, specifically tailored for experiments involving Fluorescein Alkynylamino-ATP. As Senior Application Scientists, we have designed this guide to move beyond simple protocols and provide you with the causal reasoning behind each experimental step. Our goal is to empower you to diagnose and resolve common issues, ensuring robust and reproducible results in your research.

The CuAAC reaction is a cornerstone of bioconjugation, celebrated for its efficiency and selectivity in joining an alkyne-functionalized molecule with an azide-functionalized partner.[1][2] This process forms a stable triazole linkage, making it ideal for labeling biomolecules like DNA and proteins.[3][4] However, the success of this reaction, especially with sensitive fluorescent reporters like fluorescein, hinges on the careful orchestration of several key components.

Core Reaction Workflow: The CuAAC Mechanism

The efficiency of your labeling experiment depends on the successful interaction of five core components: the alkyne-modified substrate (this compound), the azide-modified target molecule, a copper (I) catalyst, a reducing agent to maintain the copper's catalytic state, and a copper-chelating ligand to enhance reaction kinetics and protect your sample.

CuAAC_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System cluster_products Products Alkyne Fluorescein Alkynylamino-ATP Reaction Click Reaction (Cycloaddition) Azide Azide-Modified Biomolecule CuSO4 Cu(II)SO4 (Copper Source) Cu_I Cu(I) Active Catalyst CuSO4->Cu_I Reduction Ascorbate Sodium Ascorbate (Reducing Agent) Ligand THPTA / TBTA (Ligand) Ligand->Cu_I Stabilization Product Fluorescein-Labeled Biomolecule Cu_I->Reaction Catalysis Reaction->Product

Caption: The CuAAC reaction workflow.

Troubleshooting Guide

This section addresses the most common issues encountered during click reactions with fluorescent probes. Each question details the likely causes and provides actionable solutions grounded in the reaction's chemistry.

Problem 1: Low or No Fluorescent Signal (Indicating Low Reaction Efficiency)

You've completed the reaction and purification, but the fluorescence intensity of your sample is weak or indistinguishable from the negative control. What went wrong?

This is the most frequent challenge and typically points to a problem with the catalytic system or the reactants themselves.

Potential Causes & Solutions:

  • Oxidation of the Copper(I) Catalyst: The CuAAC reaction requires copper in the +1 oxidation state (Cu(I)).[5] Cu(I) is unstable in aqueous, oxygenated environments and readily oxidizes to the catalytically inactive Cu(II) state.

    • Solution: Always use freshly prepared solutions of your reducing agent, such as sodium ascorbate.[6] Ascorbate solutions are prone to air oxidation and should be made on the day of the experiment.[7] To further protect the catalyst, briefly degas your reaction buffer and other aqueous solutions with an inert gas like argon or nitrogen before adding the catalyst components.[6][7][8]

  • Inadequate Reducing Agent Concentration: The reducing agent's role is to continuously regenerate Cu(I) from any Cu(II) that forms. Insufficient levels will lead to catalyst deactivation.

    • Solution: Ensure you are using a sufficient molar excess of the reducing agent. A 3- to 10-fold molar excess of sodium ascorbate over the copper source is a common starting point.[6] Some protocols recommend an even greater excess.[9][10]

  • Interference from Buffer Components: Certain common laboratory reagents can inhibit the copper catalyst.

    • Solution: Avoid buffers containing strong chelators like EDTA, which will sequester the copper ions.[6] Additionally, thiol-containing reagents (e.g., DTT, β-mercaptoethanol) and high concentrations of strong bases can interfere with the catalyst's function.[6][11] Phosphate or HEPES buffers are generally preferred for this reaction.[12]

  • Degraded or Impure Reagents: The stability of both the this compound and the azide-modified biomolecule is critical.

    • Solution: Protect fluorescent reagents like this compound from light and store them as recommended by the manufacturer to prevent photobleaching and degradation.[13] Verify the purity and integrity of your azide-modified molecule, as incomplete synthesis or degradation will reduce the number of available reaction sites.

  • Suboptimal Reagent Stoichiometry: The ratio of reactants can significantly impact efficiency.

    • Solution: For labeling a precious biomolecule, it is common to use a molar excess of the fluorescent labeling reagent (the this compound in this case). A 2- to 10-fold excess of the alkyne-fluorophore over the azide-biomolecule can help drive the reaction to completion.[9][14]

Problem 2: High Background Fluorescence

Your labeled sample is fluorescent, but so is your no-biomolecule control. The signal-to-noise ratio is poor, making data interpretation difficult.

High background is typically caused by non-covalently bound, excess fluorescent probe that was not removed during purification.

Potential Causes & Solutions:

  • Inefficient Removal of Unreacted this compound: Fluorescein is a highly fluorescent molecule. Even trace amounts of unbound probe can create a significant background signal.

    • Solution: Your purification method must be robust enough to separate the labeled biomolecule from the much smaller, unreacted ATP analog. For proteins, size-exclusion chromatography (e.g., a desalting column) or dialysis is effective. For oligonucleotides, ethanol or acetone precipitation is a common first step, followed by more rigorous purification like HPLC or PAGE.[4][7][8] Thorough washing during precipitation is critical.[13]

  • Non-Specific Binding of the Fluorescent Probe: The fluorescein molecule or the ATP moiety may non-specifically associate with your biomolecule or sample matrix.

    • Solution: Increase the stringency of your washing steps after the reaction. This can include using buffers with a slightly higher salt concentration or adding a non-ionic detergent (e.g., 0.05% Tween-20). For applications like fluorescence microscopy, ensure that blocking steps are adequate to prevent non-specific binding to surfaces.[15]

  • Sample Autofluorescence: Many biological samples, particularly cells and tissues, have endogenous molecules that fluoresce, often in the same green channel as fluorescein.[16]

    • Solution: Always run a control sample that has not been subjected to the click reaction to assess the native level of autofluorescence.[16] If autofluorescence is high, consider using a fluorophore that emits in the red or far-red spectrum, where autofluorescence is typically lower.[17]

Problem 3: Signal Instability or Photobleaching

The initial fluorescent signal is strong, but it fades quickly during imaging or upon storage.

This issue points to either degradation of the labeled product or photobleaching of the fluorescein dye.

Potential Causes & Solutions:

  • Biomolecule Degradation by Reactive Oxygen Species (ROS): The combination of a Cu(II) source and a reducing agent like ascorbate can generate ROS, which may damage sensitive biomolecules like proteins and nucleic acids.[6][18]

    • Solution: This is a primary reason for using copper-chelating ligands like THPTA. These ligands not only stabilize Cu(I) but also help to minimize the generation of damaging ROS.[6][19] Using a 5:1 ligand-to-copper ratio is recommended to protect sensitive substrates.[18][19]

  • Photobleaching of Fluorescein: Fluorescein is susceptible to photobleaching, where prolonged exposure to excitation light permanently destroys its fluorescence.

    • Solution: Minimize the exposure of your sample to light during both the experiment and storage.[13] When performing fluorescence microscopy, use the lowest possible excitation laser power and shortest exposure time that provides a sufficient signal.[13] The use of an anti-fade mounting medium is essential for imaging applications.

Detailed Experimental Protocols

Protocol 1: Standard Click Reaction for Labeling an Azide-Modified Protein

This protocol provides a starting point for the efficient labeling of an azide-modified protein with this compound.

ComponentStock ConcentrationFinal ConcentrationMolar Ratio (vs. Protein)
Azide-Protein1 mg/mL (~20 µM for 50 kDa)20 µM1x
This compound1 mM200 µM10x
Copper(II) Sulfate (CuSO₄)100 mM1 mM50x
THPTA Ligand200 mM5 mM250x
Sodium Ascorbate100 mM10 mM500x
Reaction Buffer10x PBS, pH 7.41x PBSN/A

Methodology:

  • Prepare Fresh Reagents: Prepare a 100 mM solution of Sodium Ascorbate in nuclease-free water immediately before use.[7]

  • Prepare Protein Sample: In a microcentrifuge tube, add your azide-modified protein to 1x PBS buffer for a final volume of 80 µL.

  • Add Fluorescent Probe: Add 20 µL of 1 mM this compound to the protein solution. Mix gently.

  • Prepare Catalyst Premix: In a separate tube, mix 1 µL of 100 mM CuSO₄ with 2.5 µL of 200 mM THPTA.[9] Let this mixture stand for 2-3 minutes. This step is crucial as the ligand complexes with the copper, enhancing its stability and performance.[18][19]

  • Add Catalyst to Reaction: Add the 3.5 µL of the CuSO₄/THPTA premix to the protein/ATP solution.

  • Initiate the Reaction: Add 10 µL of the freshly prepared 100 mM Sodium Ascorbate to the reaction tube. The final volume should be ~113.5 µL.

  • Incubate: Protect the reaction from light by wrapping the tube in foil. Incubate at room temperature for 1-2 hours with gentle rotation. Some reactions may benefit from longer incubation or slightly elevated temperatures (e.g., 37-40°C).[14]

  • Purify: Remove unreacted components using a desalting column suitable for the size of your protein, following the manufacturer's instructions.

Protocol 2: Troubleshooting with a Catalyst Titration

If you suspect your catalyst system is the source of low efficiency, performing a titration of the copper concentration can help identify the optimal level for your specific biomolecule.

Troubleshooting_Tree Start Low / No Signal Check_Reagents Are reagents fresh? (Especially Ascorbate) Start->Check_Reagents Check_Catalyst Is the catalyst system optimal? Check_Reagents->Check_Catalyst Yes Remake_Reagents Remake fresh reagents. Re-run experiment. Check_Reagents->Remake_Reagents No Check_Purification Is purification adequate? (Relevant for High Background) Check_Catalyst->Check_Purification Yes Titrate_Cu Perform Catalyst Titration (Protocol 2) Check_Catalyst->Titrate_Cu Unsure Optimize_Purification Optimize purification method (e.g., longer dialysis, HPLC) Check_Purification->Optimize_Purification No / Unsure Success Problem Solved Check_Purification->Success Yes Remake_Reagents->Success Titrate_Cu->Success Optimize_Purification->Success

Caption: A decision tree for troubleshooting low signal.

Methodology:

  • Set up multiple parallel reactions as described in Protocol 1.

  • Keep the concentrations of your biomolecule, this compound, and Sodium Ascorbate constant across all reactions.

  • Vary the final concentration of CuSO₄. A good range to test would be: 50 µM, 100 µM, 500 µM, 1 mM, and 2 mM.

  • Crucially, maintain a constant 1:5 ratio of Copper to Ligand. For every 1 µL of CuSO₄ stock you add, add 2.5 µL of THPTA stock (assuming stock concentrations from Protocol 1).

  • Incubate and purify all reactions under identical conditions.

  • Measure the fluorescence of the final products. This will reveal the optimal copper concentration that maximizes signal without causing potential damage to your biomolecule.

Frequently Asked Questions (FAQs)

Q1: What is the specific role of the THPTA or TBTA ligand?

The ligand is arguably as important as the copper itself. It serves three primary functions:

  • Accelerates the Reaction: It forms a complex with Cu(I), increasing its catalytic activity.[5][19]

  • Stabilizes Cu(I): It prevents the disproportionation and oxidation of the active Cu(I) catalyst in aqueous solution.[19]

  • Protects Biomolecules: It acts as a sacrificial reductant, intercepting harmful reactive oxygen species (ROS) that can be generated by the Cu/ascorbate system, thus protecting sensitive amino acids or nucleic acids from oxidative damage.[18][19]

Q2: Can I perform this reaction without a ligand?

While the reaction can proceed without a ligand, it is generally much slower and less efficient.[5] For bioconjugation, where reactants are often dilute and biomolecules are sensitive to damage, the use of an accelerating, protective ligand like THPTA is strongly recommended for achieving high yields and preserving the integrity of your sample.[19]

Q3: How should I purify my final fluorescein-labeled product?

The choice of purification method depends on the nature of your biomolecule.

  • For Proteins (>10 kDa): Size-exclusion chromatography (e.g., PD-10 desalting columns) or dialysis are effective at removing small molecules like unreacted ATP, copper, and ascorbate.

  • For Peptides and Oligonucleotides: Precipitation (e.g., with ethanol or acetone) is a common initial cleanup step.[4][7][8] However, for high purity, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard, as it can separate the labeled product from unlabeled starting material.[7][8] Note that some fluorescent dyes can be damaged by components used in PAGE purification, making HPLC a safer choice.[20]

Q4: Is the copper-catalyzed click reaction suitable for live-cell labeling?

The cytotoxicity of copper is a significant concern for live-cell applications.[2][21][22] While ligands can reduce the required copper concentration and mitigate some toxicity, it remains a limiting factor.[19][23] For live-cell experiments, a "copper-free" click chemistry variant, such as the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is often preferred.[2][22] SPAAC reactions use strained cyclooctyne molecules that react with azides without the need for a metal catalyst, making them more biocompatible.[22]

References
  • McCombs, J. R., & Brown, K. C. (2018). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Bioconjugate Chemistry, 29(3), 686–701. [Link]

  • Wikipedia. (2023, December 29). Click chemistry. [Link]

  • Couto, M., et al. (2011). The Use of Ligands in Copper-Catalyzed [3+2] Azide-Alkyne Cycloaddition: Clicker than Click Chemistry? Current Organic Chemistry, 15(15), 2594-2613. [Link]

  • Hong, V., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Methods in Molecular Biology, 751, 115–131. [Link]

  • Iqbal, S., et al. (2023). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. ACS Omega, 8(39), 35381–35395. [Link]

  • Shajahan, A., et al. (2023). Unfolding Potential of Click Chemistry in Bioconjugation: A Review. WMO Multidisciplinary Journal, 2(2), 1-10. [Link]

  • Hein, C. D., et al. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(11), 2477–2496. [Link]

  • Creative Bioarray. (n.d.). Troubleshooting in Fluorescent Staining. Retrieved January 16, 2026, from [Link]

  • Keyence. (n.d.). Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images. Retrieved January 16, 2026, from [Link]

  • Click Chemistry Tools. (n.d.). Protocol: Click-Chemistry Labeling of Biomolecules and DNA. Retrieved January 16, 2026, from [Link]

  • Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. Retrieved January 16, 2026, from [Link]

  • metabion. (2023, September 19). Click Chemistry Manual. [Link]

  • Kącka, A., et al. (2025). Safirinium Fluorescent “Click” Molecular Probes: Synthesis, CuAAC Reactions, and Microscopic Imaging. Molecules, 30(3), 648. [Link]

  • Wang, D., et al. (2016). Problems and Solutions in Click Chemistry Applied to Drug Probes. Scientific Reports, 6, 35898. [Link]

  • Uttamapinant, C., et al. (2012). Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling. Angewandte Chemie International Edition, 51(24), 5852–5856. [Link]

  • ResearchGate. (2023). Nature Chemistry nature chemistry Click processes orthogonal to CuAAC and SuFEx forge selectively modifiable fluorescent linkers. [Link]

  • Uttamapinant, C., et al. (2012). Fast, Cell-Compatible Click Chemistry with Copper-Chelating Azides for Biomolecular Labeling. Angewandte Chemie (International ed. in English), 51(24), 5852-6. [Link]

  • Hong, V., et al. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883. [Link]

  • Salic, A., & Mitchison, T. J. (2008). Fluorogenic “click” Reaction for Labeling and Detection of DNA in Proliferating Cells. BioTechniques, 44(4), 509–515. [Link]

  • Singh, L. (2019). Non-specific labelling with Click chemistry reaction? [ResearchGate discussion]. [Link]

  • Witte, M. D., et al. (2013). Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates. Molecules, 18(10), 12727–12738. [Link]

  • Chemical-Suppliers. (n.d.). This compound. Retrieved January 16, 2026, from [Link]

  • Friscourt, F., et al. (2011). Fluorophore-Assisted Click Chemistry through Copper(I) Complexation. Molecules, 16(9), 7945–7958. [Link]

  • Agard, N. J., et al. (2006). Click chemistry for labeling and detection of biomolecules. ACS Chemical Biology, 1(10), 644–648. [Link]

  • ResearchGate. (2026, January 4). I'm performing a click chemistry experiment using Cy5-DBCO, but the fluorescence signal is poor. How can I optimize it?[Link]

  • Butkevich, A. N., et al. (2017). Click Chemistry with Cell-Permeable Fluorophores Expands the Choice of Bioorthogonal Markers for Two-Color Live-Cell STED Nanoscopy. Journal of the American Chemical Society, 139(36), 12384–12387. [Link]

Sources

How to improve signal-to-noise ratio with Fluorescein Alkynylamino-ATP

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for Fluorescein Alkynylamino-ATP. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the effective use of this versatile fluorescent ATP analog. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to optimize your assays, effectively troubleshoot challenges, and generate high-quality, reproducible data.

Understanding this compound

This compound is a multifunctional ATP analog. It consists of an adenosine triphosphate (ATP) molecule modified with a fluorescein fluorophore and an alkyne group.[1][2] This design allows it to be used as a substrate by various ATP-utilizing enzymes, such as kinases and DNA polymerases.[3][4] The incorporated molecule can then be detected either directly through its fluorescence or by using the alkyne handle for "click chemistry" ligation to an azide-containing reporter molecule, offering a powerful and flexible detection strategy.[5][6]

Key Properties and Specifications
PropertyValueSource
Molecular Formula C₄₁H₄₁N₆O₂₀P₃[3][7]
Molecular Weight ~1030.71 g/mol [7]
CAS Number 185971-89-5[1][7]
Purity Typically >95% (HPLC)Varies by supplier
Appearance Solid[8]
Storage Store at -20°C or -80°C, protect from light and moisture. Aliquot to avoid repeated freeze-thaw cycles.General best practice
Spectral Properties Excitation: ~495 nm, Emission: ~520 nm (for Fluorescein)[9]
Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

This analog is primarily used in two ways:

  • Direct Fluorescent Probe: In enzyme assays (e.g., kinase binding assays), the change in the fluorescence environment upon binding to an enzyme's active site can be monitored.[10][11]

  • Two-Step Labeling Probe: It is used as a substrate by an enzyme (e.g., a kinase phosphorylating a protein). The alkyne group is then used to covalently attach an azide-modified reporter (like biotin or another fluorophore) via a copper-catalyzed or strain-promoted click reaction.[5][6] This two-step method can significantly amplify the signal and offers greater flexibility.

Q2: How does this analog's binding affinity compare to native ATP?

ATP analogs, due to their modifications, may exhibit different binding kinetics and affinities compared to native ATP.[10][12] The addition of the bulky fluorescein and the linker can alter how the molecule fits into the ATP-binding pocket of an enzyme. It is crucial to determine the Km (Michaelis constant) for this compound with your specific enzyme system rather than assuming it will be identical to that of natural ATP.

Q3: Why is there an alkyne group if the molecule is already fluorescent?

The dual-functionality is a key advantage. While direct fluorescence can be used, it may not be suitable for all systems, especially those with high background autofluorescence. The alkyne handle allows for bioorthogonal labeling via click chemistry.[6] This enables:

  • Signal Amplification: Attaching a brighter fluorophore or a reporter like biotin for subsequent detection with streptavidin-HRP.

  • Multiplexing: Using different azide-reporters for various applications.

  • Improved Signal-to-Noise: The specific, covalent nature of the click reaction can lead to lower background compared to direct fluorescence detection in complex samples.[13]

Q4: What are the critical storage and handling conditions?

Like most fluorescent molecules and nucleotides, this compound is susceptible to degradation.

  • Light: Fluorescein is prone to photobleaching. Always handle in low-light conditions and store in dark containers or wrapped in foil.[14]

  • Temperature: Store desiccated at -20°C for short-term and -80°C for long-term storage.

  • pH & Hydrolysis: ATP is most stable in aqueous solutions around pH 6.8-7.4.[8] At more extreme pH values, the triphosphate chain can hydrolyze. Prepare fresh solutions in an appropriate buffer (e.g., Tris or HEPES) before each experiment.

  • Freeze-Thaw Cycles: Repeated freezing and thawing can degrade the molecule. Upon receipt, we recommend preparing single-use aliquots in a suitable buffer and storing them at -80°C.

Troubleshooting Guide: Improving Signal-to-Noise Ratio

A high signal-to-noise ratio (SNR) is fundamental for robust and reliable data.[15][16] Below are common issues encountered when using this compound and systematic approaches to resolve them.

Problem 1: High Background Fluorescence

High background is the most common challenge, masking the true signal from your experiment.

Q: My "no enzyme" or "no substrate" controls show very high fluorescence. What is the cause?

A: This points to non-specific binding of the probe or unincorporated probe remaining in the assay.

  • Probable Cause 1: Non-Specific Binding. The probe may be hydrophobically interacting with your protein of interest, substrate, or the microplate surface.

    • Solution: Introduce a non-ionic detergent, such as 0.01% Tween-20 or Triton X-100, into your assay and wash buffers.[17] This disrupts weak, non-specific interactions. Include a blocking agent like 0.1% Bovine Serum Albumin (BSA) in your assay buffer, which can occupy non-specific binding sites.

  • Probable Cause 2: Insufficient Washing. Unincorporated this compound or the clicked-on fluorescent reporter remains in the well after the reaction.

    • Solution: Increase the number and duration of wash steps. Ensure your wash buffer composition is optimized (containing detergent) to effectively remove unbound probe.

  • Probable Cause 3: Sample Autofluorescence. Biological samples, particularly cells and tissues, can exhibit natural fluorescence (autofluorescence), which can interfere with the signal.[14]

    • Solution: Always include an "unstained" control (sample without any fluorescent probe) to measure the intrinsic autofluorescence.[18] If autofluorescence is high, especially in the green channel used for fluorescein, consider using a red-shifted azide-fluorophore in a click chemistry workflow to move your detection to a cleaner part of the spectrum.

  • Probable Cause 4: High Probe Concentration. Using too much probe increases the likelihood of non-specific binding and high background.

    • Solution: Perform a titration experiment to determine the lowest probe concentration that still provides a robust signal. The optimal concentration is often near the Km of the enzyme for the analog.

Workflow for Diagnosing High Background

high_background_troubleshooting start High Background Signal Detected check_controls Are 'No Enzyme' and 'No Substrate' controls high? start->check_controls autofluorescence Is the 'Unstained Sample' control high? check_controls->autofluorescence No cause_nonspecific Cause: Non-specific binding or excess probe. check_controls->cause_nonspecific Yes cause_autofluorescence Cause: Sample Autofluorescence. autofluorescence->cause_autofluorescence Yes end_node Problem Resolved autofluorescence->end_node No (Other issue) solution_nonspecific1 1. Add 0.01% Tween-20 to buffers. cause_nonspecific->solution_nonspecific1 solution_autofluorescence1 1. Subtract background from all measurements. cause_autofluorescence->solution_autofluorescence1 solution_nonspecific2 2. Titrate probe to a lower concentration. solution_nonspecific1->solution_nonspecific2 solution_nonspecific3 3. Increase wash steps. solution_nonspecific2->solution_nonspecific3 solution_nonspecific3->end_node solution_autofluorescence2 2. Switch to a red-shifted fluorophore via Click Chemistry. solution_autofluorescence1->solution_autofluorescence2 solution_autofluorescence2->end_node

Fig 1. Decision tree for troubleshooting high background fluorescence.
Problem 2: Low or No Signal

A weak signal can be as problematic as high background, leading to poor sensitivity and unreliable data.

Q: My signal is indistinguishable from my negative controls. What should I check first?

A: Systematically verify the activity and integrity of each component in your assay.

  • Probable Cause 1: Inactive Enzyme. The kinase or other enzyme may have lost activity due to improper storage or handling.

    • Solution: Validate your enzyme stock using a standard, established assay (e.g., a radiometric assay with [γ-³²P]ATP). Always use a positive control substrate known to work with your enzyme.

  • Probable Cause 2: Degraded ATP Analog. The this compound may have degraded.

    • Solution: Use a fresh aliquot. Confirm the concentration and spectral properties of your stock solution using a spectrophotometer and fluorometer.

  • Probable Cause 3: Inefficient Click Reaction (if applicable). The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is sensitive to reaction conditions.

    • Solution: The Cu(I) catalyst is essential but can be oxidized to inactive Cu(II).[6] Always use a freshly prepared solution of a reducing agent like sodium ascorbate to generate Cu(I) from a CuSO₄ stock in situ. Ensure all reagents are at their optimal concentrations.[19] Consider using a copper-chelating ligand to stabilize the Cu(I) and improve efficiency.

  • Probable Cause 4: Photobleaching. Excessive exposure of the sample to excitation light during measurement can destroy the fluorescein fluorophore.

    • Solution: Minimize the sample's exposure time to light. If using a plate reader, reduce the number of flashes per well. For microscopy, use an antifade mounting medium and acquire images efficiently.[14][18]

  • Probable Cause 5: Incorrect Filter Sets/Wavelengths. The instrument may not be set to the optimal excitation and emission wavelengths for fluorescein.

    • Solution: Double-check that your instrument is using a filter set appropriate for fluorescein (Ex: ~495 nm, Em: ~520 nm).[9]

Experimental Protocol: Kinase Activity Assay via Click Chemistry

This protocol provides a framework for measuring the activity of a protein kinase by detecting the incorporation of this compound into a peptide substrate, followed by click chemistry labeling.

Workflow Overview

kinase_workflow cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: Click Reaction cluster_2 Step 3: Detection reagents Kinase + Peptide Substrate + this compound incubation1 Incubate at 30°C reagents->incubation1 product1 Phosphorylated Peptide (with Alkyne tag) incubation1->product1 click_reagents Add: - Azide-Biotin - CuSO₄ - Sodium Ascorbate product1->click_reagents incubation2 Incubate at RT click_reagents->incubation2 product2 Biotinylated Peptide incubation2->product2 capture Capture on Streptavidin Plate product2->capture wash Wash Excess Reagents capture->wash detect Read Fluorescence (Ex: 495nm, Em: 520nm) wash->detect

Fig 2. General workflow for a kinase assay using this compound and click chemistry.
Step-by-Step Methodology

1. Reagent Preparation:

  • Kinase Buffer (1X): 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT. Prepare fresh.

  • Peptide Substrate: Reconstitute a specific peptide substrate for your kinase to 1 mM in nuclease-free water.

  • This compound: Prepare a 100 µM working stock in Kinase Buffer.

  • Click Reagents:

    • Azide-Biotin: 1 mM in DMSO.

    • CuSO₄: 50 mM in nuclease-free water.

    • Sodium Ascorbate: 500 mM in nuclease-free water (prepare fresh immediately before use).

2. Kinase Reaction (25 µL total volume):

  • Set up reactions in a PCR tube or microplate. Prepare a master mix for all common components.

  • Add 12.5 µL of 2X Kinase Buffer.

  • Add 2.5 µL of 100 µM peptide substrate (final concentration: 10 µM).

  • Add 2.5 µL of 100 µM this compound (final concentration: 10 µM).

  • Add water to a volume of 24 µL.

  • Initiate the reaction by adding 1 µL of kinase. For the "No Enzyme" control, add 1 µL of Kinase Buffer instead.

  • Incubate at 30°C for 60 minutes.

  • Stop the reaction by adding 2.5 µL of 100 mM EDTA.

3. Click Reaction:

  • To the stopped kinase reaction, add the click chemistry reagents in this order:

    • 1 µL of 1 mM Azide-Biotin.

    • 1 µL of 50 mM CuSO₄.

    • 1 µL of 500 mM Sodium Ascorbate (freshly made).

  • Mix gently and incubate at room temperature for 1 hour, protected from light.

4. Detection:

  • Add 75 µL of PBS containing 0.1% Tween-20 (PBST) to each reaction well.

  • Transfer the entire volume (105.5 µL) to a streptavidin-coated microplate.

  • Incubate for 1 hour at room temperature to allow the biotinylated peptide to bind.

  • Wash the plate 3 times with 200 µL of PBST per well.

  • Add 100 µL of PBS to each well.

  • Read the fluorescence on a plate reader with filters appropriate for fluorescein (Excitation ~495 nm, Emission ~520 nm).

5. Controls are Essential:

  • No Enzyme Control: Measures background from non-enzymatic probe incorporation and non-specific binding.

  • No Substrate Control: Measures kinase autophosphorylation if it occurs.

  • No ATP Analog Control: Measures background from the peptide and other reagents.

By following these detailed troubleshooting and experimental guidelines, researchers can effectively harness the power of this compound to achieve high-quality data with an optimal signal-to-noise ratio.

References
  • Zhang, C., et al. (2014). Label-Free Fluorescence Strategy for Sensitive Detection of Adenosine Triphosphate Using a Loop DNA Probe with Low Background Noise. Analytical Chemistry. Retrieved from [Link]

  • LaConte, L., et al. (2013). Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog. Methods in Molecular Biology. Retrieved from [Link]

  • Murphy, J.M., et al. (2013). Techniques to examine nucleotide binding by pseudokinases. Biochemical Society Transactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Adenosine triphosphate. Retrieved from [Link]

  • Chemical-Suppliers.com. (n.d.). This compound | CAS 185971-89-5. Retrieved from [Link]

  • ResearchGate. (n.d.). Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog. Retrieved from [Link]

  • Dülfer, M. A., et al. (2025). Choice of ATP Analogues for Biophysical Studies—A Systematic NMR-Based Investigation for the AAA Enzyme p97. Biophysica. Retrieved from [Link]

  • Ting, A.Y., et al. (2012). Structural Analysis of ATP Analogs Compatible with Kinase-Catalyzed Labeling. ACS Chemical Biology. Retrieved from [Link]

  • de Castro, M. A., et al. (2020). Use of BODIPY-Labeled ATP Analogues in the Development and Validation of a Fluorescence Polarization-Based Assay for Screening of Kinase Inhibitors. ACS Omega. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of Click Chemistry Using Azide and Alkyne Scavenger Resins. Retrieved from [Link]

  • ResearchGate. (n.d.). Labeling and Glycosylation of Peptides Using Click Chemistry: A General Approach to F-18-Glycopeptides as Effective Imaging Probes for Positron Emission Tomography. Retrieved from [Link]

  • Hess, K. R., et al. (2022). Click chemistry and optogenetic approaches to visualize and manipulate phosphatidic acid signaling. Journal of Biological Chemistry. Retrieved from [Link]

  • Lv, Y., et al. (2022). Impact of signal-to-noise ratio and contrast definition on the sensitivity assessment and benchmarking of fluorescence molecular imaging systems. Journal of Biomedical Optics. Retrieved from [Link]

  • ResearchGate. (n.d.). Tips for troubleshooting a fluorescence polarization assay for protein-DNA binding? Retrieved from [Link]

  • Tian, J., et al. (2018). Signal-to-noise ratio analysis and improvement for fluorescence tomography imaging. Review of Scientific Instruments. Retrieved from [Link]

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Technical Support Center: Quenching of Fluorescein Alkynylamino-ATP Fluorescence

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Fluorescein Alkynylamino-ATP. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and a comprehensive understanding of the fluorescence properties of this valuable molecule. Here, we will delve into the common causes of fluorescence quenching and provide actionable solutions to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a fluorescent analog of adenosine triphosphate (ATP).[1][2][3][4] It incorporates the highly fluorescent molecule, fluorescein, attached to ATP via an alkynylamino linker. This modification allows it to be used as a substrate by various enzymes, such as polymerases and kinases, enabling the fluorescent labeling of nucleic acids and proteins.[2][3] Its primary applications are in molecular biology for DNA detection and sequencing.[1][2]

Q2: What is fluorescence quenching and why is it a concern?

Fluorescence quenching is any process that decreases the fluorescence intensity of a substance.[5][6] It's a critical concern in fluorescence-based assays because it can lead to reduced signal, loss of sensitivity, and inaccurate quantification. Understanding the mechanisms of quenching is essential for proper experimental design and data interpretation.[7]

Q3: What are the main mechanisms of fluorescence quenching relevant to this compound?

There are several mechanisms by which the fluorescence of your this compound can be quenched:

  • Dynamic (Collisional) Quenching: This occurs when the excited fluorescein molecule collides with another molecule (a quencher) in the solution, causing it to return to its ground state without emitting a photon.[5][7][8][9] Common collisional quenchers include molecular oxygen and iodide ions.[6][10] This process is dependent on factors like temperature and viscosity.[7][8]

  • Static Quenching: This happens when fluorescein forms a non-fluorescent complex with a quencher molecule in the ground state.[5][7][11][12] This pre-formed complex prevents the fluorescein from being excited in the first place.

  • Förster Resonance Energy Transfer (FRET): FRET is a distance-dependent transfer of energy from an excited donor fluorophore (in this case, fluorescein) to a suitable acceptor molecule without the emission of a photon.[13][14] This can occur if there is another molecule in close proximity (typically 10-100 Å) whose absorption spectrum overlaps with the emission spectrum of fluorescein.[13]

  • Self-Quenching (Concentration Quenching): At high concentrations, fluorescein molecules can interact with each other, leading to the formation of non-fluorescent dimers or aggregates, which reduces the overall fluorescence intensity.[7][15]

Visualizing Fluorescence and Quenching

To better understand the process of fluorescence and how it can be interrupted, refer to the Jablonski diagram below.

Jablonski cluster_0 Energy Levels cluster_1 Quenching Pathways S0 Ground State (S₀) S1 First Excited Singlet State (S₁) S0->S1 Absorption Complex Non-fluorescent Complex S0->Complex Static Quenching S1->S0 Fluorescence S1->S0 Internal Conversion T1 First Triplet State (T₁) S1->T1 Intersystem Crossing Quencher Quencher Molecule S1->Quencher Collisional Quenching T1->S0 Phosphorescence

Caption: Jablonski diagram illustrating fluorescence and quenching pathways.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with this compound.

Issue 1: Weak or No Fluorescence Signal

Q: I've just prepared my sample with this compound, but the fluorescence signal is much weaker than expected, or completely absent. What could be the cause?

A: Several factors could be contributing to a weak or absent signal. Let's break down the potential causes and how to troubleshoot them.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Incorrect pH The fluorescence of fluorescein is highly pH-dependent.[16][17][18][19] The dianionic form, which is most prevalent at basic pH (above ~7.5), is the most fluorescent.[17][19] At acidic pH, the molecule transitions to less fluorescent or non-fluorescent forms.[17][19][20]1. Measure the pH of your buffer solution. 2. Adjust the pH to be within the optimal range for fluorescein fluorescence (typically pH 7.5 - 9.0).[18][21] 3. Use a buffer with sufficient buffering capacity to maintain a stable pH throughout your experiment.
Presence of Quenchers Your buffer or other reagents may contain quenching agents. Common culprits include dissolved oxygen, heavy metal ions, and iodide.[6][7][10]1. Degas your solutions by sparging with nitrogen or argon to remove dissolved oxygen.[22] 2. Use high-purity reagents and water to minimize contamination with quenching ions. 3. If possible, use a buffer known to be compatible with fluorescence experiments.
High Concentration (Self-Quenching) At concentrations above a certain threshold (typically in the micromolar range for fluorescein), self-quenching can occur.[7][15][18]1. Dilute your sample and measure the fluorescence again. If the signal increases upon dilution, self-quenching is likely the issue. 2. Determine the optimal concentration range for your specific experimental setup by performing a concentration titration curve.
Photobleaching Fluorescein is susceptible to photobleaching, which is the irreversible photochemical destruction of the fluorophore upon exposure to light.[17][23]1. Minimize the exposure of your sample to the excitation light source. 2. Reduce the intensity of the excitation light if your instrument allows. 3. Use an anti-fade reagent in your mounting medium if you are performing microscopy.
Incorrect Instrument Settings The settings on your fluorometer or microscope may not be optimized for fluorescein.1. Verify the excitation and emission wavelengths . For fluorescein, the optimal excitation is around 492 nm and the emission is around 516 nm.[18][21] 2. Check the filter sets to ensure they are appropriate for fluorescein. 3. Adjust the gain or detector settings to an appropriate level.[24]
Issue 2: Gradual Decrease in Fluorescence Intensity Over Time

Q: My initial fluorescence signal was strong, but it's steadily decreasing as I take measurements. What's happening?

A: A gradual decrease in signal over time is a classic sign of photobleaching or a temperature-dependent quenching process.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Photobleaching As explained previously, prolonged exposure to high-intensity light will destroy the fluorescein molecules.1. Reduce the duration and intensity of light exposure. 2. Acquire data more quickly if possible. 3. Incorporate an anti-fade reagent into your sample.
Temperature Effects An increase in temperature can increase the rate of dynamic quenching, as it leads to more frequent collisions between the fluorophore and quenchers.[18][22]1. Control the temperature of your sample holder or experimental chamber. 2. Be aware of potential heating from the instrument's light source. 3. Perform a temperature-controlled experiment to confirm if this is the cause.
Sample Evaporation If your sample is not properly sealed, evaporation can occur, leading to an increase in concentration and potentially self-quenching.1. Use sealed cuvettes or plates . 2. For microscopy, use a humidified chamber .
Issue 3: Unexpected Fluorescence Quenching in the Presence of Other Molecules

Q: I'm studying the interaction of this compound with a protein/DNA, and I'm observing significant quenching. How can I determine the cause?

A: This is a common and often informative observation. The quenching could be due to specific interactions with your molecule of interest.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Static Quenching (Complex Formation) The this compound may be binding to your target molecule in a way that forms a non-fluorescent complex.1. Perform a titration experiment : Add increasing concentrations of your target molecule to a fixed concentration of this compound and monitor the fluorescence. 2. Analyze the data using a Stern-Volmer plot . A non-linear upward curving plot can be indicative of static quenching.[7]
FRET Your target molecule may contain a natural or engineered acceptor for FRET with fluorescein.1. Check the absorption spectrum of your target molecule. If it overlaps with the emission spectrum of fluorescein (around 515 nm), FRET is possible. 2. If FRET is occurring, you may be able to detect sensitized emission from the acceptor molecule at its characteristic emission wavelength.
Nucleobase-Specific Quenching If your this compound is incorporated into DNA, proximity to certain nucleobases, particularly guanine, can cause significant quenching through photoinduced electron transfer.[25]1. Analyze the sequence context where the fluorescent ATP analog is incorporated. 2. Design control oligonucleotides with different neighboring bases to assess the extent of quenching.

Experimental Workflow for Troubleshooting

The following workflow provides a systematic approach to diagnosing fluorescence quenching issues.

TroubleshootingWorkflow start Start: Weak/No Signal check_instrument Verify Instrument Settings (Ex/Em Wavelengths) start->check_instrument check_ph Check & Adjust pH (7.5-9.0) check_conc Check Concentration (Dilution Series) check_ph->check_conc pH OK signal_ok Signal Restored check_ph->signal_ok pH Adjusted check_reagents Assess Reagent Purity (Use fresh/high-purity) check_conc->check_reagents Conc. OK check_conc->signal_ok Concentration Optimized check_instrument->check_ph Settings OK check_instrument->signal_ok Settings Adjusted photobleaching_test Test for Photobleaching (Time-course) check_reagents->photobleaching_test Reagents OK check_reagents->signal_ok Reagents Replaced quencher_test Investigate External Quenchers (e.g., Degas) photobleaching_test->quencher_test No Photobleaching photobleaching_test->signal_ok Exposure Minimized quencher_test->signal_ok Quenchers Removed signal_still_low Signal Still Low quencher_test->signal_still_low No Obvious Quenchers investigate_interaction Investigate Specific Interactions (FRET, Static Quenching) signal_still_low->investigate_interaction

Caption: A systematic workflow for troubleshooting low fluorescence signals.

By methodically working through these potential issues, you can identify the root cause of fluorescence quenching in your experiments and take the necessary steps to mitigate it, leading to more reliable and accurate data.

References

  • Fiveable. Fluorescence quenching mechanisms. Photochemistry Class Notes.
  • National Institutes of Health (NIH).
  • National Institutes of Health (NIH).
  • Defense Technical Information Center (DTIC).
  • ScienceDirect. Fluorescence quenching of fluorescein with molecular oxygen in solution.
  • Thermo Fisher Scientific.
  • Science Projects.
  • IOVS. Fluorescence Quenching at Fluorescein Concentrations Used for Diagnosis in Ocular Surface Disease.
  • National Institutes of Health (NIH). Sequence-dependent quenching of fluorescein fluorescence on single-stranded and double-stranded DNA.
  • ResearchGate.
  • Wikipedia. Quenching (fluorescence).
  • Fiveable.
  • Biosynth.
  • University of Minnesota. Quenching and FRET.
  • MDPI.
  • Ossila. What is Fluorescence Quenching? | Types and Mechanisms.
  • University of Maryland, Baltimore. Quenching of Fluorescence.
  • Edinburgh Instruments.
  • ResearchGate.
  • YouTube. Factors affecting Fluorescence.
  • ChemicalBook.
  • Chemical Suppliers.
  • Basicmedical Key.
  • Santa Cruz Biotechnology.
  • Thermo Fisher Scientific. Fluorescence Resonance Energy Transfer FRET—Note 1.2.
  • Evident Scientific. Fluorescence Resonance Energy Transfer (FRET) Microscopy.

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Technical Support Center: Optimizing Fluorescein Alkynylamino-ATP Fluorescence

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for Fluorescein Alkynylamino-ATP. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for utilizing this fluorescent analog in your experiments. Here, we delve into the critical parameter of pH and its profound effect on the fluorescence of your labeled ATP.

Frequently Asked Questions (FAQs)

Q1: Why is the fluorescence of my this compound so sensitive to pH?

The fluorescence of the fluorescein moiety is intrinsically linked to its molecular structure, which exists in different ionic forms depending on the pH of the solution.[1] The key to its fluorescence lies in the equilibrium between its protonated and deprotonated states. The dianionic form, which is predominant in more alkaline conditions, exhibits the strongest fluorescence.[2] As the pH decreases, the fluorescein molecule becomes protonated, leading to a significant reduction in its ability to fluoresce.[3]

Q2: What is the optimal pH for working with this compound?

While free fluorescein has a pKa of approximately 6.4 and shows optimal fluorescence at pH values above 8.0, the conjugation of the fluorescein dye to the alkynylamino-ATP molecule can alter this pKa.[4] The local chemical environment around the fluorescein can influence its protonation state. Therefore, while a starting point of pH 7.5 to 8.5 is generally recommended for fluorescein-based assays, the optimal pH for your specific this compound conjugate in your unique assay buffer may differ.[3][5] Empirical determination of the optimal pH is crucial for maximizing your signal-to-noise ratio.

Q3: Can the type of buffer I use affect the fluorescence?

Yes, absolutely. While pH is a primary factor, the components of your buffer can also influence the fluorescence of your probe. Some buffer components can cause quenching or shifts in the fluorescence spectrum. It is advisable to use common, well-characterized buffers such as HEPES, Tris, or phosphate buffers and to maintain a consistent buffer composition throughout your experiments.[5]

Q4: My fluorescence signal is decreasing over time. Is this related to pH?

While pH can be a factor if the buffer is unstable, a decrease in signal over time is often due to photobleaching. Fluorescein, like many fluorophores, can be susceptible to photodegradation upon prolonged exposure to excitation light.[6] It is essential to minimize light exposure to your samples and use appropriate controls to monitor for photobleaching. If you observe rapid signal loss, also ensure your buffer's pH is stable over the course of your experiment.

Troubleshooting Guide

This section addresses common issues encountered during experiments with this compound and provides actionable solutions.

Problem 1: Low or No Fluorescence Signal

A weak or absent signal is a frequent challenge. Here’s how to troubleshoot it from a pH perspective.

Underlying Cause: The most probable cause is a suboptimal pH of the assay buffer, leading to the protonation of the fluorescein moiety and subsequent quenching of its fluorescence.[3] If the pH is too low, the fluorescein will exist predominantly in its non-fluorescent or weakly fluorescent forms.

Troubleshooting Steps:

  • Verify Buffer pH: Use a calibrated pH meter to accurately measure the pH of your final assay buffer. Do not rely solely on the theoretical pH of the stock solutions.

  • Perform a pH Titration: To identify the optimal pH for your specific conjugate and assay conditions, perform a pH titration experiment. This involves measuring the fluorescence intensity of a constant concentration of this compound across a range of pH values.

    Experimental Protocol: pH Optimization of this compound

    • Materials:

      • This compound stock solution

      • A series of buffers (e.g., 50 mM Tris-HCl or HEPES) prepared at different pH values ranging from 6.0 to 9.0 in 0.5 pH unit increments.

      • Fluorometer or plate reader with appropriate filters for fluorescein (Excitation ~490 nm, Emission ~520 nm).

      • 96-well black microplate.

    • Procedure:

      • Prepare a working solution of this compound at your desired final assay concentration in each of the prepared buffers.

      • Pipette replicate wells of each pH solution into the microplate.

      • Include a "buffer only" blank for each pH value to subtract background fluorescence.

      • Incubate the plate at your experimental temperature for a short period to allow for equilibration.

      • Measure the fluorescence intensity.

      • Plot the background-subtracted fluorescence intensity as a function of pH to determine the optimal pH range.

Expected Outcome: You should observe a sigmoidal curve where the fluorescence intensity increases with pH, eventually plateauing at the optimal pH.

Workflow for pH Optimization

Caption: A flowchart for troubleshooting low fluorescence signal by optimizing the buffer pH.

Problem 2: High Background Fluorescence

High background can obscure your signal and reduce the sensitivity of your assay.

Underlying Cause: While often attributed to autofluorescence from biological samples or contaminants, the buffer itself can sometimes contribute to the background. Certain buffer components might fluoresce at the same wavelengths as fluorescein.

Troubleshooting Steps:

  • Check Buffer Autofluorescence: Measure the fluorescence of your buffer alone (without the this compound) at your experimental settings.

  • Test Alternative Buffers: If your current buffer shows high autofluorescence, consider switching to a different buffer system (e.g., from HEPES to Tris, or vice versa) and re-optimizing the pH.[5]

  • Purify Reagents: Ensure all buffer components are of high purity to minimize fluorescent contaminants.

Problem 3: Inconsistent or Irreproducible Results

Variability between experiments can undermine the validity of your findings.

Underlying Cause: Inconsistent pH between experimental setups is a common source of irreproducibility. Small variations in pH can lead to significant changes in fluorescence intensity, especially on the steep part of the pH-fluorescence curve.

Troubleshooting Steps:

  • Standardize Buffer Preparation: Implement a strict protocol for buffer preparation. Always use the same source of reagents and water.

  • Calibrate pH Meter Regularly: Ensure your pH meter is calibrated daily with fresh standards.

  • Prepare Fresh Buffers: Prepare fresh buffers for each set of experiments, as the pH of stored buffers can change over time due to CO2 absorption from the atmosphere.

  • Work in the Plateau Region: Based on your pH optimization experiment, choose a pH in the plateau region of the curve. In this region, small fluctuations in pH will have a minimal impact on the fluorescence intensity, leading to more robust and reproducible results.

Fluorescein Ionic Equilibria and Fluorescence

G A Cationic (pH < 4) Non-fluorescent B Neutral (pH 4-6) Weakly fluorescent A->B +H+ C Anionic (pH 6-8) Fluorescent B->C +H+ D Dianionic (pH > 8) Strongly fluorescent C->D +H+

Caption: The relationship between pH, ionic forms of fluorescein, and their relative fluorescence.

Data Summary

The following table provides a general guide to the pH-dependent behavior of fluorescein. Remember that the exact pKa and optimal pH for this compound should be determined experimentally.

pH RangePredominant Fluorescein FormRelative Fluorescence IntensityRecommendation for this compound Assays
< 6.0Cationic/NeutralVery Low to LowAvoid; significant signal loss is expected.
6.0 - 7.0AnionicModerateSub-optimal; signal is highly sensitive to small pH changes.
7.0 - 8.5Anionic/DianionicHigh to Very HighRecommended starting range for optimization.
> 8.5DianionicVery High (Plateau)Often optimal, providing a stable and bright signal.[3]

References

  • Smith, A. M., et al. (2007). Tuning the pKa of Fluorescein to Optimize Binding Assays. Analytical Biochemistry. [Link]

  • Smart, P. L., & Laidlaw, I. M. S. (1977). Spectrophotometric determination of pK values for fluorescein using activity coefficient corrections.
  • Zhang, J. H., et al. (2013). Development of a high-throughput fluorescence polarization assay for the discovery of EZH2-EED interaction inhibitors. Acta Pharmacologica Sinica. [Link]

  • Smith, A. M., et al. (2007). Tuning the pK(a) of fluorescein to optimize binding assays. Analytical Biochemistry. [Link]

  • Sarspec (n.d.). Investigating the absorption and fluorescence pH dependence of fluorescein, with a flow cell. [Link]

  • Sjöback, R., et al. (2024). Fluorescence Spectra of Prototropic Forms of Fluorescein and Some Derivatives and Their Potential Use for Calibration-Free pH Sensing. Chemosensors. [Link]

  • ResearchGate (n.d.). (a) Steady-state fluorescence spectra vs. pH values of fluorescein.... [Link]

  • ResearchGate (n.d.). Emission spectra of fluorescein at different pH. [Link]

  • Chemical-Suppliers (n.d.). This compound. [Link]

  • ResearchGate (n.d.). Fluorescein and many of its derivatives exhibit multiple, pH-dependent.... [Link]

  • Oglesbee, R. A., et al. (2020). Oxygen- and pH-Dependent Photophysics of Fluorinated Fluorescein Derivatives: Non-Symmetrical vs. Symmetrical Fluorination. Molecules. [Link]

  • Chen, C., et al. (2012). Fluorescent Intensity of Dye Solutions under Different pH Conditions. Journal of Agricultural Science and Technology A. [Link]

  • Boivin, S., & Gendron, F. P. (2013). Optimization of protein buffer cocktails using Thermofluor. Acta Crystallographica Section F: Structural Biology and Crystallization Communications. [Link]

  • ResearchGate (2017). Tips for troubleshooting a fluorescence polarization assay for protein-DNA binding?. [Link]

  • Molecular Devices (n.d.). Establishing and optimizing a fluorescence polarization assay. [Link]

  • Linder, M., et al. (2017). Fluorescently Labelled ATP Analogues for Direct Monitoring of Ubiquitin Activation. Chemistry – A European Journal. [Link]

  • Rubio, G., et al. (2025). A fluorescent probe for the enzymatic activity of K ATP. Journal of General Physiology. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Fluorescent Nucleotide Photostability: A Comparative Analysis of Fluorescein Alkynylamino-ATP and Modern Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in cutting-edge molecular biology techniques such as DNA sequencing, single-molecule imaging, and high-resolution microscopy, the choice of a fluorescent label is paramount. The irreversible photochemical destruction of a fluorophore, known as photobleaching, is a critical limiting factor that can dictate the success or failure of an experiment.[1][2] This guide provides an in-depth comparison of the photostability of the traditional Fluorescein Alkynylamino-ATP against modern, high-performance alternatives including Cyanine (Cy), Alexa Fluor, and ATTO dye conjugates. Our objective is to equip you with the necessary data and experimental frameworks to make an informed decision for your specific application.

The Fundamental Challenge: Understanding Photobleaching

Photobleaching occurs when a fluorophore in its excited state undergoes a chemical reaction, typically with molecular oxygen, that renders it permanently non-fluorescent.[2] This process is highly dependent on several factors:

  • Excitation Intensity and Duration: Higher laser power and longer exposure times dramatically accelerate photobleaching. The relationship is often non-linear, meaning a twofold reduction in power can result in a greater than twofold increase in fluorophore lifespan.[1]

  • Molecular Oxygen: The presence of dissolved oxygen is a primary driver of photobleaching through the formation of reactive oxygen species (ROS).[2] The use of oxygen scavenging systems can significantly enhance fluorophore longevity.[3][4]

  • Fluorophore Structure: The intrinsic chemical structure of the dye is a key determinant of its photostability. Dyes with rigid molecular structures, which limit conformational changes that can lead to reactive states, often exhibit superior photostability.[5]

  • Local Chemical Environment: Factors such as pH, solvent polarity, and the presence of antioxidants can influence the rate of photobleaching.[1][6] For instance, fluorescein's fluorescence and stability are known to be highly sensitive to pH changes.[7][8]

To quantitatively compare different fluorophores, we often measure their photobleaching half-life (t½), the time required for the fluorescence intensity to decrease by 50% under constant illumination.[8]

Comparative Analysis of Key Fluorophore Families

The ideal fluorescently labeled nucleotide offers both high initial brightness (a product of its molar extinction coefficient and quantum yield) and robust photostability. Here, we evaluate how Fluorescein stacks up against its more advanced counterparts.

  • Fluorescein: For decades, fluorescein has been a workhorse fluorophore due to its high initial quantum yield and good water solubility. However, its utility in modern, demanding applications is severely limited by its poor photostability.[7][8][9] It bleaches rapidly under the intense illumination required for single-molecule detection and super-resolution microscopy, making it unsuitable for experiments requiring long observation times.

  • Cyanine Dyes (Cy3, Cy5): The Cy dye family represented a significant step forward. Cy3 and Cy5 are staples in fluorescence resonance energy transfer (FRET) studies and multiplexed imaging.[10] While more photostable than fluorescein, they are known to be susceptible to photobleaching and degradation from atmospheric ozone, which can be a concern in microarray experiments.[11]

  • Alexa Fluor Dyes: Developed by Molecular Probes (now Thermo Fisher Scientific), the Alexa Fluor family was engineered specifically for enhanced brightness and photostability.[7] Conjugates made with Alexa Fluor 488, for example, are significantly brighter and more photostable than those made with fluorescein.[7][12] Their relative insensitivity to pH makes them reliable reporters in a variety of biological buffers.[7] Due to their exceptional performance, Alexa Fluor dyes are often considered a gold standard in biological imaging.[13]

  • ATTO Dyes: Marketed by ATTO-TEC, this class of dyes is characterized by a unique and highly rigid molecular structure.[5] This rigidity minimizes non-radiative decay pathways and enhances photostability, making them exceptionally well-suited for single-molecule spectroscopy and other applications requiring prolonged irradiation.[5][14] Dyes like ATTO 647N are excellent alternatives to Cy5 and Alexa Fluor 647, offering outstanding photostability and brightness.[15]

Quantitative Data Summary

The following table summarizes the key photophysical properties of representative dyes from each family. A higher photostability rating indicates a longer fluorescence lifetime under illumination.

Fluorophore FamilyExample DyeApprox. Ex/Em (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Fluorescence Quantum Yield (Φ)Relative Photostability
Fluorescein Fluorescein~494 / 518~70,000High (~0.9)Poor[7][8]
Cyanine Cy3~550 / 570~150,000~0.24Moderate[10]
Cyanine Cy5~649 / 670~250,000~0.27Moderate[8]
Alexa Fluor Alexa Fluor 488~495 / 519~71,000High (0.92)Very High[7][8]
ATTO ATTO 647N~646 / 664~150,000High (0.65)Excellent[15]

Note: Values for extinction coefficient and quantum yield can vary based on conjugation and solvent conditions.

Experimental Workflow for Comparative Photostability Analysis

To ensure trustworthy and reproducible comparisons, a standardized protocol is essential. The following workflow provides a self-validating system for assessing the photostability of different fluorescently labeled nucleotides in your own laboratory.

Protocol: Comparative Photobleaching Analysis of Fluorescently Labeled Nucleotides

1. Principle: This protocol measures the rate of fluorescence decay of nucleotides incorporated into immobilized DNA strands. By keeping illumination conditions constant, the resulting decay curves provide a direct comparison of photostability. Immobilization is critical to ensure that signal loss is due to photobleaching and not the diffusion of molecules out of the observation volume.

2. Materials:

  • Fluorescently labeled nucleotides (e.g., Fluorescein-dUTP, Alexa Fluor 488-dUTP, ATTO 647N-dATP).
  • DNA polymerase (e.g., Taq or Klenow fragment).
  • Primer/template DNA construct with a biotinylated primer.
  • Streptavidin-coated microscope slides or coverslips.
  • Imaging buffer (e.g., PBS) with and without an oxygen scavenging system (e.g., glucose oxidase/catalase).
  • Fluorescence microscope (TIRF, confocal, or widefield) with a stable laser source and sensitive camera.

3. Step-by-Step Methodology:

Visualizing the Process

To better understand the experimental logic and the underlying mechanism, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_immob Immobilization cluster_acq Data Acquisition cluster_anal Data Analysis p1 Polymerase Extension with Fluorescent Nucleotide p2 Purify Labeled DNA (Spin Column) p1->p2 i1 Incubate Labeled DNA on Streptavidin-Coated Slide p2->i1 i2 Wash to Remove Unbound DNA i1->i2 d1 Mount on Microscope & Set Parameters i2->d1 d2 Acquire Time-Lapse Image Series d1->d2 a1 Measure Intensity vs. Time d2->a1 a2 Normalize & Fit to Exponential Decay a1->a2 a3 Calculate Photobleaching Half-Life (t½) a2->a3

Caption: Experimental workflow for photostability comparison.

G S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Excitation (Photon Absorption) S1->S0 Fluorescence (Photon Emission) T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing Bleached Bleached Product (Non-Fluorescent) T1->Bleached Reaction with O₂ (Irreversible)

Caption: Simplified Jablonski diagram of photobleaching.
Conclusion and Recommendations for Researchers

The experimental evidence is clear: while this compound may be a cost-effective option for applications where illumination is brief and signal intensity is high, it is a poor choice for modern quantitative and high-resolution imaging. Its propensity for rapid photobleaching compromises data quality and limits experimental design.

For researchers performing demanding fluorescence applications, the investment in superior fluorophores is essential.

  • Recommendation: Alexa Fluor and ATTO dye-labeled nucleotides are strongly recommended for applications requiring high photostability, such as single-molecule FRET, super-resolution microscopy (STORM/PALM), and long-term live-cell imaging.[5][7] Their enhanced photostability translates directly to longer observation times, higher signal-to-noise ratios, and more reliable quantitative data.

Ultimately, the selection of a fluorescent nucleotide should be guided by the specific demands of the experiment. By understanding the principles of photostability and employing a rigorous validation protocol, researchers can ensure they are generating the highest quality data possible.

References

  • Addgene. (2017). Choosing the B(right)est Fluorescent Protein: Photostability. Addgene Blog. [Link]

  • Prevedel, R., et al. (2026). Two-photon excitation enables single-molecule detection of a fluorescent base analogue in DNA with high photostability. Chemical Science. [Link]

  • Bio-Synthesis Inc. ATTO 425 Fluorescent Dye Oligonucleotide Labeling. [Link]

  • Prevedel, R., et al. (2026). Two-photon excitation enables single-molecule detection of a fluorescent base analogue in DNA with high photostability. Chemical Science (RSC Publishing). [Link]

  • Bio-Synthesis Inc. Alexa 568 Fluorescent Dye Oligonucleotide Labeling. [Link]

  • Prevedel, R., et al. (2020). Single-molecule fluorescence detection of a tricyclic nucleoside analogue. Chemical Science (RSC Publishing). [Link]

  • Ju, J., et al. (2006). A new class of cleavable fluorescent nucleotides: synthesis and optimization as reversible terminators for DNA sequencing by synthesis. Nucleic Acids Research, Oxford Academic. [Link]

  • Thermo Fisher Scientific. Alexa Fluor Dyes: Simply the Best and Brightest Fluorescent Dyes and Conjugates. UCI Department of Chemistry. [Link]

  • Prevedel, R., et al. (2025). Single-molecule detection of oligonucleotides using the fluorescent nucleobase analogue ABN. Chemical Science (RSC Publishing). [Link]

  • Lannigan, J., et al. (2017). Rapid Light-Dependent Degradation of Fluorescent Dyes in Formulated Serum-Free Media. The Journal of Immunology. [Link]

  • Bio-Synthesis Inc. (2010). ATTO and alternative dye. [Link]

  • ResearchGate. (2025). Study on factors enhancing photobleaching effect of fluorescent dye. [Link]

  • Eggeling, C., et al. (1998). Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis. Analytical Chemistry, ACS Publications. [Link]

  • Lee, S.H., et al. (2022). Bleaching‐Resistant Super‐Resolution Fluorescence Microscopy. Advanced Materials, PMC - NIH. [Link]

  • Kim, H., et al. (2022). Single-molecule fluorescence imaging techniques reveal molecular mechanisms underlying deoxyribonucleic acid damage repair. Frontiers in Molecular Biosciences, NIH. [Link]

  • Sedej, M., et al. (2011). Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. Cell Journal, PubMed. [Link]

  • ResearchGate. (2016). Photobleaching of dye 3 , Cy5, and Cy7 in solution: fl uorescence.... [Link]

  • Holman, M.W., et al. (2015). Photobleaching Lifetimes of Cyanine Fluorophores Used for Single Molecule Förster Resonance Energy Transfer in the Presence of Various Photoprotection Systems. Molecules, NIH. [Link]

  • Lakowicz, J.R., et al. (2003). Fluorescence spectral properties of cyanine dye-labeled DNA oligomers on surfaces coated with silver particles. Journal of Fluorescence, PMC - NIH. [Link]

  • ResearchGate. (2011). Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. [Link]

  • Sedej, M., et al. (2011). Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. Cell Journal, NIH. [Link]

  • Illumina, Inc. (2016). Method of nucleotide detection.

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Choosing the Right Tool for the Job: A Head-to-Head Comparison of Fluorescein Alkynylamino-ATP and Biotin-Alkyne-ATP for Pull-Down Assays

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Kinase Biology and Drug Discovery

In the intricate world of cellular signaling, understanding the interactions of ATP-binding proteins, particularly kinases, is paramount for deciphering disease mechanisms and developing targeted therapeutics. Activity-based protein profiling (ABPP) has emerged as a powerful chemical proteomic strategy to functionally interrogate these enzymes in their native environment.[1][2][3] A key component of this approach is the use of ATP analogs that can covalently label and report on the activity of these proteins. Among the diverse toolkit of available probes, Fluorescein Alkynylamino-ATP and biotin-alkyne-ATP are two prominent choices for enriching and identifying ATP-binding proteins via pull-down assays.

This guide provides a comprehensive comparison of these two probes, delving into their respective strengths and weaknesses to help researchers make an informed decision for their specific experimental needs. We will explore the underlying principles of their application, present a comparative analysis of their performance, and provide detailed experimental protocols.

The Central Principle: Activity-Based Probing with ATP Analogs

Both this compound and biotin-alkyne-ATP are designed as "tag-free" probes for an initial labeling step.[4] They feature an alkyne group that allows for a subsequent bioorthogonal "click" reaction. This two-step approach offers the advantage of using a smaller, less obtrusive ATP analog for the initial labeling of the target protein within a complex biological sample, such as a cell lysate.[5][6] The alkyne handle is then used to attach a reporter tag—either a fluorescent molecule like fluorescein (via a corresponding azide-fluorescein) or an affinity handle like biotin (via azide-biotin).[5]

G cluster_0 Step 1: Labeling cluster_1 Step 2: Click Chemistry cluster_2 Step 3: Downstream Application ATP_analog Fluorescein/Biotin Alkynylamino-ATP Target_Protein Active ATP-binding Protein (e.g., Kinase) ATP_analog->Target_Protein Covalent Modification Labeled_Protein Alkyne-Labeled Protein Target_Protein->Labeled_Protein Tagged_Protein Fluorescein/Biotin-Tagged Protein Labeled_Protein->Tagged_Protein CuAAC Reaction Reporter_Azide Fluorescein-Azide or Biotin-Azide Reporter_Azide->Tagged_Protein Pull_Down Pull-Down Assay Tagged_Protein->Pull_Down

Head-to-Head Comparison: Fluorescein vs. Biotin for Pull-Downs

The choice between a fluorescent tag and a biotin tag for the pull-down step is a critical decision that significantly impacts the experimental workflow and the nature of the data obtained.

FeatureThis compoundBiotin-Alkyne-ATP
Primary Application In-gel visualization, rapid screening, and validation of labeling.[1]Affinity purification, pull-down for mass spectrometry-based identification.[7][8]
Pull-Down Principle Immunoprecipitation using anti-fluorescein antibodies.Affinity capture using streptavidin- or avidin-coated beads.[8][9]
Binding Affinity Variable, dependent on antibody quality.Extremely high and stable (Kd = 10⁻¹⁵ M for streptavidin-biotin).[9]
Specificity & Background Can be prone to higher non-specific binding from the antibody.Generally lower non-specific binding due to the high specificity of the biotin-streptavidin interaction.[7]
Elution Typically requires harsh conditions (e.g., low pH, denaturing agents) that can disrupt protein complexes.Can be performed under harsh conditions, but also allows for specific elution with excess biotin or by using cleavable biotin analogs.[10]
Quantification In-gel fluorescence provides a semi-quantitative readout.[11]Quantification is typically achieved through downstream mass spectrometry (e.g., label-free quantification, SILAC, TMT).
Mass Spectrometry Compatibility Less common for pull-downs aimed at MS due to potential antibody contamination.The gold standard for pull-downs followed by mass spectrometry for protein identification.[4][12]
Ease of Use Requires a specific and validated anti-fluorescein antibody.Streptavidin/avidin beads are readily available and highly reliable.

Deep Dive into the Alternatives

The Case for Biotin-Alkyne-ATP: The Workhorse for Discovery Proteomics

For pull-down assays aimed at identifying novel ATP-binding proteins or profiling the targets of a small molecule inhibitor, biotin-alkyne-ATP is generally the superior choice . The remarkably strong and specific interaction between biotin and streptavidin ensures highly efficient capture of labeled proteins with minimal background contamination.[8][9] This clean enrichment is crucial for sensitive downstream analysis by mass spectrometry, allowing for the confident identification of low-abundance proteins.

The robustness of the biotin-streptavidin interaction allows for stringent washing steps to remove non-specifically bound proteins, further enhancing the purity of the pulled-down sample.[13] While elution can be challenging due to the strength of the interaction, several strategies exist, including harsh denaturing conditions or the use of cleavable biotin analogs that allow for the release of captured proteins under milder conditions.[10]

The Niche for this compound: Rapid Screening and Validation

While less ideal for large-scale discovery proteomics via pull-down and mass spectrometry, This compound excels in other applications . Its primary advantage lies in the direct visualization of labeled proteins.[1] After the click reaction with a fluorescein-azide, the labeled proteome can be resolved by SDS-PAGE and visualized using a fluorescence scanner. This provides a rapid and straightforward method to:

  • Optimize labeling conditions: Quickly assess the efficiency of the initial labeling with the alkynylamino-ATP analog.

  • Screen for inhibitors: In a competitive profiling experiment, the reduction in fluorescence of a particular protein band in the presence of an inhibitor indicates target engagement.[1]

  • Validate targets: Confirm the labeling of a specific protein of interest by observing a fluorescent band at the expected molecular weight.

For pull-down assays, fluorescein-labeled proteins can be immunoprecipitated using anti-fluorescein antibodies. However, this approach can be hampered by the variability in antibody quality and the potential for non-specific binding to the antibody or the solid support. Furthermore, the co-elution of antibody fragments can interfere with downstream mass spectrometry analysis.

Experimental Protocols

Protocol 1: Pull-Down Assay Using Biotin-Alkyne-ATP and Streptavidin Beads

This protocol outlines the general steps for labeling a cell lysate with biotin-alkyne-ATP, followed by enrichment of biotinylated proteins using streptavidin-coated magnetic beads.

G cluster_0 Lysate Preparation cluster_1 Labeling & Click Chemistry cluster_2 Enrichment cluster_3 Analysis Cell_Culture 1. Cell Culture & Treatment Lysis 2. Cell Lysis Cell_Culture->Lysis Protein_Quant 3. Protein Quantification Lysis->Protein_Quant Incubation 4. Incubate Lysate with Biotin-Alkyne-ATP Protein_Quant->Incubation Click_Reaction 5. Perform Click Reaction with Azide-Biotin Incubation->Click_Reaction Binding 7. Incubate Lysate with Beads Click_Reaction->Binding Bead_Prep 6. Prepare Streptavidin Beads Bead_Prep->Binding Washing 8. Wash Beads Binding->Washing Elution 9. Elute Proteins Washing->Elution SDS_PAGE 10. SDS-PAGE & Western Blot/MS Elution->SDS_PAGE

Materials:

  • Cell lysate

  • Biotin-Alkyne-ATP

  • Azide-PEG3-Biotin

  • Copper(II) sulfate (CuSO₄)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Streptavidin-coated magnetic beads

  • Wash buffers (e.g., PBS with varying concentrations of SDS and/or urea)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

Procedure:

  • Lysate Preparation: Prepare a cell lysate using a suitable lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysate.

  • Labeling: Incubate the cell lysate with Biotin-Alkyne-ATP at a final concentration of 10-50 µM for 30-60 minutes at room temperature.

  • Click Chemistry:

    • Prepare a "click mix" containing CuSO₄, TCEP, TBTA, and Azide-PEG3-Biotin.

    • Add the click mix to the labeled lysate and incubate for 1 hour at room temperature.

  • Enrichment:

    • Wash the streptavidin beads according to the manufacturer's instructions.

    • Add the click-reacted lysate to the beads and incubate for 1-2 hours at 4°C with rotation.

  • Washing:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Perform a series of stringent washes to remove non-specifically bound proteins. This may include washes with high salt, detergents (e.g., SDS), and/or urea.

  • Elution:

    • Elute the bound proteins by resuspending the beads in SDS-PAGE sample buffer and heating at 95°C for 5-10 minutes.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE followed by silver staining, Coomassie staining, or Western blotting.

    • For protein identification, the eluted sample can be subjected to in-gel or in-solution digestion followed by LC-MS/MS analysis.

Protocol 2: Immunoprecipitation of Fluorescein-Labeled Proteins

This protocol describes the immunoprecipitation of proteins labeled with this compound using an anti-fluorescein antibody.

G cluster_0 Labeling & Click Chemistry cluster_1 Immunoprecipitation cluster_2 Analysis Labeling 1. Label Lysate with this compound Click 2. Perform Click Reaction with Fluorescein-Azide Labeling->Click Antibody_Binding 3. Incubate Lysate with Anti-Fluorescein Antibody Click->Antibody_Binding Bead_Binding 4. Add Protein A/G Beads Antibody_Binding->Bead_Binding Washing 5. Wash Beads Bead_Binding->Washing Elution 6. Elute Proteins Washing->Elution Analysis 7. SDS-PAGE & In-Gel Fluorescence/Western Blot Elution->Analysis

Materials:

  • Cell lysate

  • This compound

  • Fluorescein-Azide

  • Click chemistry reagents (as in Protocol 1)

  • Anti-fluorescein antibody

  • Protein A/G-coated magnetic beads

  • IP wash buffer (e.g., RIPA buffer or a milder buffer)

  • Elution buffer (e.g., glycine-HCl, pH 2.5, or SDS-PAGE sample buffer)

Procedure:

  • Labeling and Click Chemistry: Follow steps 1-3 from Protocol 1, using Fluorescein-Azide instead of Azide-PEG3-Biotin.

  • Immunoprecipitation:

    • Incubate the click-reacted lysate with an anti-fluorescein antibody for 2-4 hours at 4°C with rotation.

    • Add pre-washed Protein A/G beads and incubate for an additional 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads several times with IP wash buffer.

  • Elution:

    • Elute the bound proteins using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE followed by in-gel fluorescence scanning or Western blotting.

Conclusion: Selecting the Optimal Probe for Your Research Question

The choice between this compound and biotin-alkyne-ATP for pull-down assays is not a matter of one being definitively better than the other, but rather which is more suitable for the intended application.

  • For discovery-driven proteomics , where the goal is to identify a broad range of ATP-binding proteins or the targets of a novel compound, biotin-alkyne-ATP is the clear choice . Its use in conjunction with streptavidin-based affinity purification provides a robust and highly specific method for enriching labeled proteins for subsequent mass spectrometry analysis.

  • For rapid, targeted validation and screening experiments , This compound offers a convenient and visually direct readout . It is an excellent tool for optimizing experimental conditions and for smaller-scale experiments where direct visualization of labeled proteins is the primary goal.

By understanding the distinct advantages and limitations of each probe, researchers can strategically design their experiments to effectively probe the complex world of ATP-binding proteins and accelerate their research in kinase biology and drug discovery.

References

  • Studying Protein–Protein Interactions by Biotin AP-Tagged Pulldown and LTQ-Orbitrap Mass Spectrometry. Springer Nature Experiments. Available at: [Link]

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  • Synthesis of a reactive ATP analog and its preliminary application as an affinity labeling reagent. PubMed. Available at: [Link]

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A Researcher's Guide to Quantifying the Labeling Efficiency of Fluorescein Alkynylamino-ATP

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals venturing into the realms of kinase biology, signal transduction, and high-throughput screening, fluorescent ATP analogs are indispensable tools. Among these, Fluorescein Alkynylamino-ATP stands out for its unique combination of a bright, photostable fluorophore and a versatile alkyne handle for bioorthogonal chemistry. However, the utility of any labeled probe is fundamentally dependent on its ability to be incorporated by the target enzyme—a metric known as labeling efficiency.

This guide provides an in-depth, objective comparison of methods to quantify the labeling efficiency of this compound. We will move beyond mere protocols to explain the causality behind experimental choices, ensuring a robust and reproducible quantification strategy.

Understanding this compound: Structure and Function

This compound is a modified adenosine triphosphate molecule.[1][2][3] Its structure is tripartite:

  • ATP Analog Core: It mimics natural ATP, allowing it to enter the nucleotide-binding pocket of ATP-utilizing enzymes like kinases.

  • Fluorescein Fluorophore: A bright and well-characterized fluorescent dye that allows for direct detection.

  • Alkyne Handle: A terminal alkyne group that is biologically inert but can undergo a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction—the cornerstone of "click chemistry".[4][5][6][7]

This dual-functionality is its key advantage. The fluorescein provides an initial signal, while the alkyne handle enables a secondary, often more sensitive, detection method or the attachment of other molecules (e.g., biotin for enrichment).

Why Quantifying Labeling Efficiency is Critical

Labeling efficiency is the percentage of target molecules (e.g., a specific kinase or its substrate) that have been successfully modified by the fluorescent ATP analog. An unquantified or low efficiency can lead to several critical experimental errors:

  • False Negatives: A potent kinase inhibitor might appear ineffective simply because the kinase incorporated very little of the fluorescent ATP analog in the first place, resulting in a low signal that cannot be meaningfully inhibited.

  • Inaccurate Kinetic Measurements: The measured enzymatic activity will not be a true reflection of the enzyme's capabilities if the probe incorporation is a rate-limiting step.

  • Poor Reproducibility: Variations in labeling efficiency between experiments can lead to inconsistent and unreliable data.

Therefore, establishing a robust method to quantify this parameter is not just a preliminary step but a cornerstone of experimental validity.

Core Methodologies for Quantifying Labeling Efficiency

The most reliable method for quantifying the labeling efficiency of this compound leverages its alkyne handle via click chemistry. This approach provides a secondary, independent verification of incorporation, which is more robust than relying solely on the fluorescein signal that can be subject to environmental quenching.

The Click Chemistry-Based Quantification Workflow

This method involves enzymatically labeling a target protein with this compound, followed by a click reaction to attach a reporter molecule (e.g., an azide-modified biotin or a different fluorophore) to the incorporated alkyne. The efficiency is then determined by comparing the signal from the reporter to the total amount of protein.


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Workflow for quantifying labeling efficiency using click chemistry.

Experimental Protocol: Click-Chemistry Quantification of Kinase Autophosphorylation

This protocol provides a self-validating system to determine the efficiency with which a kinase can autophosphorylate itself using this compound.

Causality Behind Choices:

  • Controls are Key: The protocol includes a "No ATP Analog" control to account for any non-specific binding of the azide-reporter and a "No Kinase" control to ensure the reaction is enzyme-dependent.

  • Buffer Components: The kinase reaction buffer is optimized for enzymatic activity. DTT is included to maintain a reducing environment, preventing oxidation of cysteine residues. The absence of phosphates prevents competition with ATP.

  • Click Reaction Reagents: THPTA is a copper-chelating ligand that stabilizes the Cu(I) oxidation state, which is essential for the catalysis of the click reaction, and improves its efficiency in aqueous buffers.[8] Sodium ascorbate acts as a reducing agent to generate Cu(I) from the CuSO₄ precursor.[8]

Step 1: Kinase Autophosphorylation Reaction
  • Prepare a Master Mix: For each 25 µL reaction, prepare a master mix in nuclease-free water containing:

    • 5 µL of 5X Kinase Buffer (250 mM HEPES pH 7.5, 500 mM NaCl, 50 mM MgCl₂, 5 mM DTT)

    • 1 µg of purified active kinase (e.g., PKA, SRC)

    • Nuclease-free water to a volume of 20 µL.

  • Set up Reactions: Aliquot 20 µL of the master mix into three separate tubes.

    • Tube A (Experimental): Add 5 µL of 50 µM this compound (Final concentration: 10 µM).

    • Tube B (No ATP Analog Control): Add 5 µL of nuclease-free water.

    • Tube C (No Kinase Control): Use 20 µL of master mix prepared without kinase, and add 5 µL of 50 µM this compound.

  • Incubate: Incubate all tubes at 30°C for 60 minutes.

  • Stop Reaction: Stop the reaction by adding 6.25 µL of 5X SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

Step 2: Click Reaction with Biotin-Azide
  • Prepare Click-iT® Reaction Cocktail: To each 31.25 µL stopped kinase reaction, add the following reagents in order.[9][10] Vortex briefly after each addition.

    • 90 µL PBS buffer

    • 20 µL of 2.5 mM Biotin-Azide in DMSO

    • 10 µL of 100 mM THPTA ligand in water

    • 10 µL of 20 mM CuSO₄ in water

    • 10 µL of 300 mM sodium ascorbate in water (freshly prepared)

  • Incubate: Protect from light and incubate at room temperature for 30 minutes to allow the click reaction to proceed.[8]

Step 3: SDS-PAGE and Western Blot
  • Run Gel: Load the entire reaction volume onto a polyacrylamide gel (e.g., 4-12% Bis-Tris). Run the gel to achieve good separation of the kinase band.

  • In-Gel Fluorescence Scan (Optional): Before transferring, rinse the gel in water and image it on a fluorescent gel scanner using the appropriate settings for fluorescein (Excitation ~495 nm / Emission ~519 nm). This measures the direct incorporation of the fluorescein-labeled ATP.

  • Transfer: Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Stain for Total Protein: After transfer, stain the gel with Coomassie Blue or a similar total protein stain to confirm equal loading and to use for normalization.

  • Western Blot: Block the membrane (e.g., with 5% BSA in TBST) and probe for the incorporated biotin using a Streptavidin-HRP conjugate, followed by an ECL substrate for chemiluminescent detection.

  • Control Blot: It is advisable to run a parallel blot and probe with an antibody against the kinase itself to confirm its presence in all relevant lanes.

Step 4: Data Analysis and Efficiency Calculation
  • Densitometry: Using image analysis software (e.g., ImageJ), quantify the band intensity from:

    • Signal A: In-gel fluorescein scan (if performed).

    • Signal B: Streptavidin-HRP chemiluminescence (from the Western Blot).

    • Signal C: Total protein stain of the kinase band (from Coomassie).

  • Calculate Labeling Efficiency: The relative labeling efficiency can be determined by normalizing the biotin signal to the total protein signal.

    • Relative Efficiency = (Signal B) / (Signal C)

    • Compare the efficiency of the experimental lane (Tube A) to the control lanes. The signal in Tube B should be near zero, confirming the specificity of the click reaction.

To achieve an absolute quantification, a standard curve with a known amount of biotinylated protein would be required on the same blot.

Comparative Analysis: this compound vs. Alternatives

While powerful, this compound is not the only tool available. Its performance should be compared against other common fluorescent ATP analogs.

ProbeMechanism of DetectionExcitation (nm)Emission (nm)Key AdvantagesKey Disadvantages
This compound Direct Fluorescence + Click Chemistry~495~519Versatile (dual detection), bioorthogonal handle for downstream applications.[4][6]Fluorescein is pH sensitive; smaller Stokes shift.
TNP-ATP Fluorescence Enhancement upon Binding~408 / ~470~540-560Environmentally sensitive (fluorescence increases in hydrophobic pockets), good for binding assays.[11][12][13]Lower quantum yield in aqueous solution; absorbance can be pH-dependent.[11][13]
N⁶-(6-Aminohexyl)-ATP-Cy3 Direct Fluorescence~550~570Bright and photostable Cy3 dye; less pH sensitivity than fluorescein.[14]Lacks bioorthogonal handle; large dye may cause steric hindrance.
MANT-ATP Direct Fluorescence~355~448Environmentally sensitive; used to probe nucleotide binding sites.[15]Lower wavelength excitation may cause higher cellular autofluorescence.

Conclusion and Best Practices

Quantifying the labeling efficiency of this compound is a non-negotiable step for generating reliable and reproducible data in enzyme kinetics and inhibitor screening. The dual-detection capability offered by its fluorescein moiety and alkyne handle makes it a uniquely versatile probe.

  • Always Validate: For any new kinase, substrate, or experimental system, perform a labeling efficiency test before proceeding with large-scale experiments.

  • Use Controls: Negative controls (no enzyme, no ATP analog) are essential to validate the specificity of your labeling and detection steps.

  • Leverage Click Chemistry: Rely on the click chemistry-based readout for the most robust and sensitive quantification, as it is less prone to environmental artifacts than direct fluorescence.[9][16]

  • Optimize Reaction Conditions: Enzyme activity is paramount. Optimize ATP analog concentration, incubation time, and buffer conditions to maximize incorporation without inducing artifacts.

References

  • Click-iT® Plus OPP Protein Synthesis Assay Kits. (2014). Thermo Fisher Scientific.
  • Probing Protein Kinase-ATP Interactions Using a Fluorescent
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  • Quantification of absolute labeling efficiency at the single-protein level. (2024).
  • Characterization of the binding of the fluorescent ATP analog TNP-ATP to insulysin. (2006). Archives of Biochemistry and Biophysics.
  • An accurate proteomic quantification method: fluorescence labeling absolute quantification (FLAQ) using multidimensional liquid chromatography and tandem mass spectrometry. (2012). Proteomics.
  • N6-(6-Aminohexyl)
  • Fluorescein Alkynylamino-
  • Fluorescein Alkynylamino-
  • N6-(6-Aminohexyl)
  • N6-(6-Aminohexyl)
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  • Fluorescent Labeling and Quantification of Vesicular ATP Release Using Live Cell Imaging. (2019). Methods in Molecular Biology.
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  • γ-(6-Aminohexyl)
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A Comparative Guide to Fluorescent ATP Analogs: Highlighting the Advantages of Fluorescein Alkynylamino-ATP

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular bioenergetics and signal transduction, adenosine triphosphate (ATP) reigns supreme as the primary energy currency. Understanding the dynamics of ATP-utilizing enzymes, such as kinases and ATPases, is paramount for basic research and the development of novel therapeutics.[1][2] Fluorescent ATP analogs have emerged as indispensable tools, allowing for the real-time monitoring of enzymatic activity and inhibitor screening without the need for radioactive materials.[3][4] This guide provides an in-depth comparison of commonly used fluorescent ATP analogs, with a special focus on the distinct advantages offered by Fluorescein Alkynylamino-ATP.

The Ideal Fluorescent ATP Analog: A Researcher's Wishlist

Before delving into specific molecules, it is crucial to establish the desirable characteristics of a fluorescent ATP analog. An ideal probe should:

  • Faithfully mimic natural ATP: The analog must be recognized and utilized by the target enzyme in a manner similar to ATP to ensure biological relevance.[5]

  • Exhibit environmentally sensitive fluorescence: The fluorescent signal should change significantly upon binding to the enzyme's active site, providing a clear and robust readout.[5][6]

  • Possess high quantum yield and photostability: A bright and stable signal is essential for sensitive detection, especially in high-throughput screening (HTS) applications and prolonged imaging experiments.[7]

  • Feature minimal steric hindrance: The fluorophore should be attached in a way that does not interfere with enzymatic recognition and catalysis.[6]

  • Have a distinct spectral profile: The excitation and emission wavelengths should be in a range that minimizes background fluorescence from biological samples.[8]

A Comparative Analysis of Common Fluorescent ATP Analogs

Several fluorescent ATP analogs are commercially available, each with its own set of strengths and weaknesses. The most commonly employed analogs include TNP-ATP, MANT-ATP, and BODIPY-ATP.

FeatureTNP-ATPMANT-ATPBODIPY-ATPThis compound
Modification Site Ribose 2',3'-hydroxylsRibose 2' or 3'-hydroxylγ-phosphate or riboseTerminal phosphate via an alkynylamino linker
Fluorescence Change upon Binding Significant increaseModerate increaseVariable, can be quenched or enhancedSignificant increase
Steric Hindrance Bulky trinitrophenyl group can be inhibitorySmaller methylanthraniloyl group, less hindranceCan be bulky depending on the specific BODIPY dyeLinker provides flexibility, minimizing interference
Photostability ModerateModerateGenerally highHigh
Quantum Yield Low in aqueous solution, increases upon bindingModerateHighHigh
Primary Applications Kinase and ATPase binding assaysKinase assays, FRET studiesFluorescence polarization, single-molecule studiesDNA sequencing, kinase assays, HTS

TNP-ATP (2',3'-O-(2,4,6-Trinitrophenyl)adenosine 5'-triphosphate): A widely used analog, TNP-ATP, exhibits a substantial increase in fluorescence upon binding to the hydrophobic ATP-binding pocket of enzymes.[9][10] This property makes it a valuable tool for determining binding affinities and for screening inhibitors in a competition assay format.[3][9][11] However, the bulky trinitrophenyl group can sometimes interfere with the binding of certain enzymes.[12]

MANT-ATP (2'(3')-O-(N-Methylanthraniloyl)adenosine 5'-triphosphate): MANT-ATP is another ribose-modified analog that is sensitive to the polarity of its environment.[6] Its smaller fluorophore generally results in less steric hindrance compared to TNP-ATP, making it a suitable alternative for enzymes that are sensitive to bulky modifications.[5][13]

BODIPY-ATP: This class of analogs utilizes the bright and photostable BODIPY fluorophore.[14] The dye can be attached to different positions of the ATP molecule, offering some versatility. However, the fluorescence response upon binding can be variable, and the bulky nature of some BODIPY dyes can be a limiting factor.[14]

The this compound Advantage

This compound stands out due to a unique combination of properties that address many of the limitations of other analogs.

Minimized Steric Hindrance: The key innovation in this compound lies in the attachment of the fluorescein dye to the terminal phosphate via a flexible alkynylamino linker.[15] This strategic placement moves the bulky fluorophore away from the adenosine and ribose moieties, which are critical for recognition by many ATP-utilizing enzymes. This design minimizes the risk of steric clashes within the enzyme's active site, leading to a higher probability of the analog being accepted as a substrate.

Superior Photophysical Properties: Fluorescein is a well-characterized fluorophore known for its high quantum yield and good photostability.[16][17][18] This translates to a brighter and more stable signal, which is particularly advantageous for high-throughput screening (HTS) assays where sensitivity and reproducibility are paramount.

Versatile Applications: Initially developed as a substrate for terminal transferase-catalyzed labeling of DNA sequencing primers, the utility of this compound has expanded to other areas.[19][20][21] Its favorable properties make it an excellent candidate for various kinase and ATPase assays.

Experimental Workflow: Comparative Kinase Inhibition Assay

To illustrate the practical advantages of this compound, a comparative kinase inhibition assay can be performed.

G cluster_prep Assay Preparation cluster_reaction Reaction Incubation cluster_readout Data Acquisition & Analysis Kinase Kinase Solution Plate 384-well Microplate Kinase->Plate Dispense Inhibitor Test Inhibitor Dilution Series Inhibitor->Plate Dispense ATP_Analog Fluorescent ATP Analog (this compound vs. TNP-ATP) ATP_Analog->Plate Dispense & Initiate Reaction Reader Fluorescence Plate Reader Plate->Reader Read Fluorescence Intensity Analysis IC50 Curve Generation Reader->Analysis Data Export Conclusion Conclusion Analysis->Conclusion Compare IC50 Values

Caption: Workflow for a comparative kinase inhibition assay.

Protocol:

  • Prepare Reagents:

    • Prepare a stock solution of the target kinase in an appropriate assay buffer.

    • Prepare a serial dilution of a known kinase inhibitor.

    • Prepare stock solutions of this compound and TNP-ATP at equivalent concentrations.

  • Assay Setup:

    • In a 384-well microplate, add the kinase solution to all wells.

    • Add the inhibitor dilutions to the appropriate wells. Include control wells with no inhibitor.

    • Initiate the reaction by adding either this compound or TNP-ATP to the wells.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.

    • Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths for each analog.

  • Data Analysis:

    • Plot the fluorescence intensity against the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value for the inhibitor with each fluorescent ATP analog.

Expected Outcome:

Due to its reduced steric hindrance, this compound is expected to yield an IC50 value that is more consistent with the true inhibitory potential of the compound, as it is less likely to be influenced by artifacts arising from the bulky nature of the fluorescent probe itself.

Logical Framework for Analog Selection

The choice of a fluorescent ATP analog should be guided by the specific requirements of the experiment.

G Start Start: Select Fluorescent ATP Analog Enzyme_Sensitivity Is the enzyme sensitive to ribose modifications? Start->Enzyme_Sensitivity Assay_Format Assay Format? Enzyme_Sensitivity->Assay_Format No Use_Fluorescein Use Fluorescein Alkynylamino-ATP Enzyme_Sensitivity->Use_Fluorescein Yes HTS High-Throughput Screening Assay_Format->HTS HTS Binding_Assay Simple Binding Assay Assay_Format->Binding_Assay Binding HTS->Use_Fluorescein Use_TNP_MANT Consider TNP-ATP or MANT-ATP Binding_Assay->Use_TNP_MANT

Caption: Decision tree for selecting a fluorescent ATP analog.

Conclusion

While traditional fluorescent ATP analogs like TNP-ATP and MANT-ATP have proven valuable in countless studies, they are not without their limitations, primarily concerning steric hindrance.[3][4][6] this compound offers a compelling alternative with its intelligent design that minimizes interference with enzyme binding, coupled with the superior photophysical properties of fluorescein.[16][17] For researchers engaged in high-throughput screening, kinase inhibitor profiling, and other demanding applications, this compound represents a significant advancement, promising more reliable and biologically relevant data.

References

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A Comparative Guide to Fluorescein Alkynylamino-ATP for Cellular Imaging: Live vs. Fixed Cell Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of ATP and the Need for Advanced Probes

Adenosine-5'-triphosphate (ATP) is the primary energy currency of the cell, fueling a vast array of cellular processes.[1] Consequently, the ability to visualize and quantify ATP dynamics is crucial for understanding cellular physiology and pathology.[1] Fluorescent ATP analogs have emerged as indispensable tools for this purpose, allowing researchers to monitor ATP localization and utilization in real-time.[1][2][3] Among these, Fluorescein Alkynylamino-ATP stands out due to its unique chemical properties that enable versatile applications in both live and fixed cell imaging. This guide provides a comprehensive comparative analysis of this compound's performance in these two distinct experimental paradigms, offering insights into its mechanism, optimal usage, and a comparison with alternative methods.

This compound is a fluorescent nucleotide analog where a fluorescein molecule is attached to the ATP molecule via an alkynylamino linker.[4][5][6][7] This modification allows the molecule to be incorporated into biological processes that utilize ATP.[5][6][8] The alkyne group also provides a handle for "click chemistry," a highly specific and efficient reaction that can be used to attach other molecules, such as biotin or other fluorophores, after the initial labeling.[9][10][11]

Section 1: this compound in Live Cell Imaging

Live-cell imaging offers the unparalleled advantage of observing dynamic cellular processes in their native context.[12][13] The use of this compound in living cells allows for the real-time tracking of ATP-dependent events.

Mechanism of Action and Key Advantages

In live cells, this compound can be introduced into the cytoplasm and subsequently utilized by various ATP-dependent enzymes. The fluorescence of the attached fluorescein molecule allows for the visualization of where and when this ATP analog is being used. A key advantage of this probe is its ability to participate in biochemical reactions, providing a dynamic readout of enzymatic activity.

Experimental Workflow for Live Cell Imaging

Caption: Fixed-cell imaging workflow with this compound.

Detailed Protocol for Fixed Cell Imaging:

  • Probe Loading & Washing: Follow steps 1-3 from the live-cell protocol.

  • Fixation: After washing, fix the cells with a suitable fixative. 4% paraformaldehyde (PFA) in PBS for 10-20 minutes at room temperature is a common choice. [14][15][16]Avoid methanol-based fixatives as they can extract lipids and potentially affect the localization of membrane-associated signals. [17][18]3. Quenching (Optional but Recommended): To reduce autofluorescence from the aldehyde fixative, you can quench the reaction with a solution like 50 mM NH₄Cl in PBS for 15 minutes. [15]4. Permeabilization: If subsequent intracellular staining is required, permeabilize the cells with a detergent such as 0.1-0.5% Triton X-100 in PBS for 10-15 minutes. [15]5. Immunostaining (Optional): Proceed with your standard immunofluorescence protocol to label other proteins of interest. [19][20]6. Imaging: Mount the coverslip and image using a fluorescence microscope.

Performance and Considerations in Fixed Cells
ParameterPerformance in Fixed CellsConsiderations
Signal Preservation GoodPFA fixation generally preserves fluorescein fluorescence well. [14][16]However, some signal loss is possible.
Autofluorescence Can be an issueFixation, particularly with glutaraldehyde, can increase cellular autofluorescence. [18]Proper controls are essential.
Compatibility HighCompatible with standard immunofluorescence protocols, allowing for multiplexed imaging.
Spatial Resolution HighFixation preserves cellular morphology, enabling high-resolution imaging and precise localization.

Section 3: Comparative Analysis and Alternative Probes

The choice between live and fixed cell imaging depends on the specific research question.

FeatureLive Cell ImagingFixed Cell Imaging
Primary Output Dynamic processes, real-time kineticsStatic snapshot, high-resolution localization, colocalization
Temporal Information PreservedLost
Multiplexing Limited by available live-cell dyesHigh, compatible with a wide range of antibodies
Potential Artifacts Phototoxicity, probe-induced cellular changesFixation artifacts, autofluorescence
Alternative Fluorescent ATP Analogs and Methods

While this compound is a versatile tool, other probes and methods are available for studying ATP.

  • Other Fluorescent ATP Analogs:

    • MANT-ATP (2'-(or-3')-O-(N-Methylanthraniloyl) Adenosine 5'-Triphosphate): An environmentally sensitive probe whose fluorescence increases upon binding to proteins. [21][22] * TNP-ATP (2',3'-O-(2,4,6-Trinitrophenyl) Adenosine 5'-Triphosphate): A colored and fluorescent ATP analog. [3][21] * Click-Chemistry Compatible Analogs: ATP analogs with azide or alkyne modifications on the gamma-phosphate allow for the detection of kinase activity. [9]* Genetically Encoded ATP Sensors: FRET-based or single-fluorophore biosensors that can be expressed in specific cells or organelles to monitor ATP levels.

  • Bioluminescent ATP Assays: These assays rely on luciferases that use ATP to produce light and are highly sensitive for quantifying ATP in cell lysates, though they do not provide spatial information within a cell. [23]* ATP Analogs for Crosslinking: Photo-crosslinking ATP analogs can covalently link kinases to their substrates for identification. [24][25]

Conclusion

This compound is a powerful and versatile probe for studying ATP-dependent processes in both live and fixed cells. Live-cell imaging with this probe provides invaluable insights into the dynamics of ATP utilization, while fixed-cell applications allow for high-resolution localization and correlation with other cellular components. The choice of methodology should be guided by the specific biological question being addressed. By understanding the principles, advantages, and limitations of each approach, researchers can effectively harness the power of this compound to unravel the complex roles of ATP in cellular function.

References

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  • Wikipedia. (n.d.). Quenching (fluorescence). Retrieved from [Link]

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  • ResearchGate. (2013). What is the best fixation for fluorescence microscopy of GFP tagged proteins?. Retrieved from [Link]

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